molecular formula C5H8N2O2S B12323132 Nithiazine CAS No. 97190-65-3

Nithiazine

Cat. No.: B12323132
CAS No.: 97190-65-3
M. Wt: 160.20 g/mol
InChI Key: LZTIMERBDGGAJD-SNAWJCMRSA-N
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Description

Aromatic heterocycle containing a nitromethylene substituent. Fast acting neurotoxicant, effective both by contact or oral ingestion;  they are relatively safe to vertebrates and degrade rapidly in the environment. (T10)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97190-65-3

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

(2E)-2-(nitromethylidene)-1,3-thiazinane

InChI

InChI=1S/C5H8N2O2S/c8-7(9)4-5-6-2-1-3-10-5/h4,6H,1-3H2/b5-4+

InChI Key

LZTIMERBDGGAJD-SNAWJCMRSA-N

Isomeric SMILES

C1CN/C(=C\[N+](=O)[O-])/SC1

Canonical SMILES

C1CNC(=C[N+](=O)[O-])SC1

Origin of Product

United States

Foundational & Exploratory

Nithiazine's Agonistic Dance with Nicotinic Acetylcholine Receptors: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the mechanism of action of nithiazine (B1210867) on nicotinic acetylcholine (B1216132) receptors (nAChRs). This guide provides a detailed examination of the agonistic properties of this foundational neonicotinoid, presenting key quantitative data, experimental methodologies, and visual representations of its interaction with these critical neural signaling proteins.

This compound, a nitromethylene heterocycle, is a first-generation neonicotinoid insecticide that paved the way for the development of widely used products like imidacloprid.[1] Its insecticidal efficacy stems from its selective action as an agonist at insect nAChRs, leading to the overstimulation of the central nervous system, paralysis, and eventual death of the target pest.[2][3] Unlike organophosphate and carbamate (B1207046) insecticides, this compound does not inhibit acetylcholinesterase.[4]

Quantitative Analysis of this compound's Interaction with nAChRs

Understanding the potency and binding affinity of this compound is crucial for comprehending its mechanism of action. The following tables summarize the available quantitative data from key studies.

Table 1: Competitive Binding Affinity of this compound

SpeciesRadioligandPreparationIC50 (nM)Reference
Homalodisca coagulata (Glassy-winged sharpshooter)[³H]ImidaclopridHead membrane homogenate~1700-8600[5]
Periplaneta americana (American cockroach)[¹²⁵I]α-bungarotoxinNerve cord membranes-[6]

Note: While Sattelle et al. (1989) demonstrated inhibition of α-bungarotoxin binding, a specific IC50 or Ki value was not provided.

Table 2: Electrophysiological Potency of this compound

SpeciesNeuron TypeMethodEffectPotencyReference
Periplaneta americana (American cockroach)Fast Coxal Depressor Motorneuron (Df)ElectrophysiologyAgonist (depolarization)Dose-dependent[6]
Periplaneta americana (American cockroach)Cercal nerve-giant fiber synapsesNeurophysiological experimentsPostsynaptic agonistic effect-[3]

Core Experimental Protocols

The characterization of this compound's action on nAChRs has relied on two primary experimental techniques: radioligand binding assays and electrophysiology.

Radioligand Competitive Binding Assay

This technique is employed to determine the binding affinity of a compound (in this case, this compound) to a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the IC50 and subsequently the Ki (inhibition constant) of this compound for a specific nAChR subtype.

General Protocol:

  • Membrane Preparation: Homogenize insect tissues rich in nAChRs (e.g., head or nerve cord) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes containing the receptors. Wash the pellets to remove endogenous neurotransmitters and other interfering substances.

  • Assay Setup: In a multi-well plate, combine the prepared membranes with a fixed concentration of a radiolabeled nAChR ligand (e.g., [³H]imidacloprid or [¹²⁵I]α-bungarotoxin).

  • Competition: Add varying concentrations of unlabeled this compound to the wells to compete with the radioligand for binding to the nAChRs.

  • Incubation: Allow the mixture to incubate for a specific period to reach equilibrium.

  • Separation: Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Electrophysiology (Two-Electrode Voltage Clamp/Patch Clamp)

Electrophysiological techniques directly measure the functional effects of a compound on ion channels, such as the nAChRs.

Objective: To determine if this compound acts as an agonist, antagonist, or modulator of nAChR function and to quantify its potency (EC50) or inhibitory concentration (IC50).

General Protocol for Studying Insect Neurons:

  • Preparation: Isolate and prepare the insect neuron of interest. For example, the fast coxal depressor motorneuron (Df) of the cockroach can be accessed in the metathoracic ganglion.[6]

  • Recording Setup: Use microelectrodes to impale the neuron (in two-electrode voltage clamp) or form a tight seal with the neuronal membrane (in patch clamp) to control the membrane potential and record the resulting currents.

  • Drug Application: Apply acetylcholine (the native agonist) to the neuron to elicit a baseline response. Subsequently, apply varying concentrations of this compound to the neuron.

  • Data Acquisition: Record the changes in membrane current in response to the application of this compound. An inward current (depolarization) indicates an agonistic effect.

  • Data Analysis: For agonists, plot the current amplitude against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response). For antagonists, the IC50 is determined by measuring the reduction in the response to a fixed concentration of acetylcholine in the presence of varying concentrations of this compound.

Visualizing the Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams provide visual representations of the signaling pathway and experimental procedures.

Nithiazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Insect) ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Cation Channel (Open) nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+/Ca2+ influx Overstimulation Neuronal Overstimulation Depolarization->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis This compound This compound This compound->nAChR Binds (Agonist) ACh_release->nAChR Binds

This compound's agonistic action on insect nAChRs.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis Tissue Insect Tissue (e.g., Head) Homogenize Homogenization & Centrifugation Tissue->Homogenize Membranes Isolated nAChR- rich Membranes Homogenize->Membranes Incubation Incubation with Membranes Radioligand Radioligand ([3H]imidacloprid) Radioligand->Incubation This compound This compound (Unlabeled Competitor) This compound->Incubation Filtration Filtration to Separate Bound vs. Free Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50/Ki Determination) Counting->Analysis

Workflow for a radioligand competitive binding assay.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Insect Insect (e.g., Cockroach) Dissection Dissection to Expose Ganglion Insect->Dissection Neuron Identified Neuron (e.g., Df motorneuron) Dissection->Neuron Microelectrode Microelectrode (Voltage/Patch Clamp) Amplifier Amplifier & Data Acquisition Microelectrode->Amplifier Drug_Application Drug Application (ACh, this compound) Current_Trace Record Current Traces Amplifier->Current_Trace Dose_Response Construct Dose- Response Curve Current_Trace->Dose_Response EC50 Determine EC50 Dose_Response->EC50

Workflow for an electrophysiological experiment.

Conclusion

This compound serves as a quintessential example of a neonicotinoid insecticide, exerting its toxic effects through the agonistic activation of insect nicotinic acetylcholine receptors. While it has been largely superseded by more photostable and potent derivatives, the study of its mechanism of action provides fundamental insights into the pharmacology of nAChRs and the principles of selective toxicity. The experimental protocols outlined here represent the foundational techniques that continue to be instrumental in the discovery and characterization of novel neuroactive compounds. Further research to delineate the precise binding affinities and agonist potencies of this compound across a broader range of nAChR subtypes will undoubtedly enhance our understanding of insecticide-receptor interactions and inform the development of next-generation pest management strategies.

References

Nithiazine: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 15, 2025 – This technical guide provides an in-depth overview of the chemical structure and synthesis pathways of Nithiazine, a nitromethylene neonicotinoid insecticide. Tailored for researchers, scientists, and drug development professionals, this document compiles detailed experimental protocols, quantitative data, and structural visualizations to serve as a comprehensive resource.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (2E)-2-(nitromethylidene)-1,3-thiazinane, is a heterocyclic compound with the molecular formula C₅H₈N₂O₂S.[1][2] It is recognized as a foundational compound for the development of neonicotinoid insecticides.[3] The structure features a six-membered 1,3-thiazinane (B8806883) ring with a nitromethylene group attached to the carbon atom between the nitrogen and sulfur atoms.

Below is a visualization of the chemical structure of this compound.

Nithiazine_Structure cluster_ring cluster_substituent N1 N C2 C N1->C2 S3 S C2->S3 C7 C C2->C7 = C4 C S3->C4 C5 C C4->C5 C6 C C5->C6 C6->N1 H8 H C7->H8 N9 N C7->N9 O10 O N9->O10 = O11 O N9->O11 -

Figure 1. Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₈N₂O₂S[1]
Molar Mass160.19 g·mol⁻¹[4]
AppearanceCrystals or brown powder[4]
Density1.388 g/cm³[4]
Melting Point73-76 °C[5]

Synthesis Pathways

The synthesis of this compound can be achieved through multiple pathways. Two prominent methods are detailed below, originating from different starting materials.

Pathway 1: From 1-Amino-3-propanethiol and a Nitroalkane Derivative

This pathway involves the reaction of 1-amino-3-propanethiol with a reactive nitroalkane derivative, such as 2,2,2-trichloro-1-nitroethane, in the presence of a base.

synthesis_pathway_1 start1 1-Amino-3-propanethiol reaction Cyclocondensation start1->reaction start2 2,2,2-Trichloro-1-nitroethane start2->reaction reagent1 Base (e.g., NaOH, NaOMe) Methanol (B129727) reagent1->reaction product This compound reaction->product

Figure 2. Synthesis of this compound (Pathway 1)
Pathway 2: From 1,1-Bis(methylthio)-2-nitroethene

This alternative route utilizes 1,1-bis(methylthio)-2-nitroethene, which reacts with 3-aminopropyl sulphate in the presence of a sulfur donor like sodium sulfide.

synthesis_pathway_2 start1 1,1-Bis(methylthio)-2-nitroethene reaction Cyclization start1->reaction start2 3-Aminopropyl sulphate start2->reaction reagent1 Sodium Sulfide Ethanol (B145695)/Water reagent1->reaction product This compound reaction->product

Figure 3. Synthesis of this compound (Pathway 2)

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on the pathways described above.

Protocol for Synthesis Pathway 1

This protocol is adapted from a patented synthesis method.[6]

Materials:

Procedure:

  • Dissolve 1-amino-3-propanethiol and the base (e.g., 5.0 g of caustic soda) in methanol (e.g., 40 ml).

  • While stirring the solution, slowly add a solution of 2,2,2-trichloro-1-nitroethane (e.g., 5.4 g) diluted in methanol (e.g., 20 ml) dropwise over 15 minutes.

  • Maintain the reaction temperature below 10 °C (around 8 °C) as the reaction is exothermic.

  • Continue the reaction for one hour after the addition is complete.

  • After the reaction, neutralize the mixture to pH 7 with 6 N aqueous hydrochloric acid.

  • Add water (e.g., 50 ml) and extract the product with dichloromethane (e.g., 4 x 100 ml).

  • Combine the organic extracts and concentrate to yield tetrahydro-2-(nitromethylene)-1,3-thiazine (this compound).

Table 2: Quantitative Data for Synthesis Pathway 1

Base UsedYieldReference
Caustic Soda60.1%[6]
Sodium Methoxide57.4% - 87.8%[6]
Potassium Ethoxide66.3%[6]
Protocol for Synthesis Pathway 2

This protocol is based on an alternative patented synthetic route.[5]

Materials:

Procedure:

  • Prepare a solution of sodium hydroxide in a mixture of ethanol and water.

  • Add 1,1-bis(methylthio)-2-nitroethene (e.g., 82.5 g), 3-aminopropyl sulphate (e.g., 120 g), and sodium sulphide (e.g., 100 g) to the solution.

  • Heat the mixture to reflux (approximately 78 °C) for about 1 hour, during which methyl mercaptan will evolve.

  • Once the evolution of gas is complete, cool the reaction solution.

  • Separate the aqueous layer and adjust its pH to 5.5 with acetic acid.

  • Extract the aqueous layer with methylene chloride (e.g., 3 x 100 ml).

  • Distill off the methylene chloride and recrystallize the product from isopropanol to obtain tetrahydro-2-(nitromethylene)-2H-1,3-thiazine (this compound).

Spectroscopic Characterization

The structural confirmation of synthesized this compound is typically performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is a primary tool for verifying the structure. Characteristic signals for the nitromethylene proton are expected.[7]

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

Infrared (IR) Spectroscopy:

  • The presence of the nitro group (NO₂) can be confirmed by characteristic asymmetric and symmetric stretching vibrations, which typically appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[7]

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[3]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and characterization of this compound. The experimental protocols and quantitative data presented offer a valuable resource for researchers and professionals in the fields of insecticide development and organic synthesis. The visualization of the chemical structure and synthesis pathways aims to facilitate a clearer understanding of this important neonicotinoid precursor. Further research to fully characterize the spectroscopic properties of this compound would be a valuable addition to the scientific literature.

References

The Genesis of a New Insecticide Class: A Technical Guide to the Discovery and History of Nithiazine, the Neonicotinoid Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of neonicotinoids represents a paradigm shift in insecticide chemistry, offering potent and selective control of a wide range of insect pests. This technical guide delves into the foundational discovery and history of Nithiazine, the pioneering molecule that served as the crucial precursor to this commercially significant class of insecticides. Understanding the scientific journey of this compound, from its initial synthesis to the elucidation of its mode of action and its eventual succession by more stable analogues, provides invaluable insights into the process of rational drug design and the evolution of modern crop protection agents.

The Discovery of a Novel Insecticidal Scaffold

The story of this compound begins in 1970 when the precursor to this novel heterocyclic compound was first synthesized by chemist Henry Feuer at Purdue University.[1] Researchers at Shell Development Company later refined this precursor, leading to the synthesis of this compound, chemically known as (E/Z)-2-Nitromethylene-1,3-thiazinane.[1][2][3] Initial screenings of this compound revealed its potential as an effective insecticide, prompting further investigation into its biological activity and mode of action.[1]

Elucidating the Mode of Action: A New Target for Insecticides

A pivotal moment in the history of this compound came in 1984 when its mode of action was identified.[1][2] It was discovered that this compound acts as a potent agonist of the insect nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][4] This was a significant finding, as it distinguished this compound from the then-dominant organophosphate and carbamate (B1207046) insecticides, which act by inhibiting acetylcholinesterase.[1][2]

The selective toxicity of this compound towards insects is attributed to its higher affinity for insect nAChRs compared to their mammalian counterparts.[5] The negatively charged nitro or cyano group in the neonicotinoid pharmacophore is thought to interact with a cationic subsite within the insect nAChR, a feature less prominent in vertebrate receptors.[3][6]

Signaling Pathway of this compound at the Insect nAChR

This compound, like other neonicotinoids, mimics the action of the endogenous neurotransmitter acetylcholine (ACh). By binding to and activating nAChRs in the postsynaptic membrane of insect neurons, it causes an influx of cations, leading to depolarization of the nerve cell. This results in a state of hyperexcitation, followed by paralysis and eventual death of the insect.

nAChR_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel opens Vesicle Synaptic Vesicle (containing ACh) Ca_channel->Vesicle triggers fusion ACh ACh Vesicle->ACh releases nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR binds to This compound This compound This compound->nAChR binds to (agonist) Ion_Channel Ion Channel Opening nAChR->Ion_Channel activates Depolarization Depolarization (Hyperexcitation) Ion_Channel->Depolarization leads to Paralysis Paralysis & Death Depolarization->Paralysis

Caption: this compound's agonistic action on the insect nicotinic acetylcholine receptor (nAChR).

Quantitative Data on this compound's Biological Activity

While extensive comparative data for this compound is scarce due to its short-lived commercial consideration for broad agricultural use, some key quantitative metrics have been reported.

Table 1: Toxicological and Receptor Binding Data for this compound

ParameterSpeciesValueReference(s)
Acute Oral LD₅₀ Rat303 mg/kg[7]
nAChR Binding Affinity (IC₅₀) Drosophila melanogaster1700-8600 nM[1]
nAChR Binding Affinity (IC₅₀) Homalodisca coagulata~20-fold higher than Drosophila[1]

The Achilles' Heel: Photostability and the Dawn of the Neonicotinoids

Despite its promising insecticidal activity and novel mode of action, this compound had a critical flaw that prevented its widespread commercial success in agriculture: it is not photostable.[1][8] Exposure to sunlight leads to its degradation, rendering it ineffective for foliar applications in the field.

This limitation, however, did not mark the end of the road for this chemical class. Instead, it spurred further research to develop analogues with improved photostability while retaining the desirable insecticidal properties and selective toxicity of this compound. This led directly to the development of the first commercially successful neonicotinoid, imidacloprid (B1192907), by Bayer in 1985.[1][9][10][11] The structural evolution from the thiazine (B8601807) ring of this compound to the imidazolidine (B613845) ring of imidacloprid was a key breakthrough in overcoming the issue of photostability.[9][10][11]

The success of imidacloprid paved the way for the development of a whole new generation of neonicotinoid insecticides, including second-generation compounds like thiamethoxam (B1682794) and clothianidin, which feature a 2-chloro-5-thiazolyl moiety.[9][11] Thiamethoxam itself acts as a precursor to clothianidin in both insects and plants.[1]

Nithiazine_to_Neonicotinoids This compound This compound (Photolabile) Structural_Modification Structural Modification (e.g., ring system change) This compound->Structural_Modification Overcoming Photostability Issue Imidacloprid Imidacloprid (1st Generation Neonicotinoid) (Photostable) Structural_Modification->Imidacloprid Further_Dev Further Development Imidacloprid->Further_Dev Second_Gen 2nd Generation Neonicotinoids (e.g., Thiamethoxam, Clothianidin) Further_Dev->Second_Gen Nithiazine_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Purification Reactant1 1-amino-3-propanethiol Dissolution Dissolve Reactant 1 in Methanol Reactant1->Dissolution Reactant2 2,2,2-trichloro-1-nitroethane Reactant2_Addition Add Reactant 2 (dropwise) Reactant2->Reactant2_Addition Base Base (e.g., NaOH) Base_Addition Add Base Base->Base_Addition Solvent Methanol Solvent->Dissolution Cooling Cool to <10°C Dissolution->Cooling Cooling->Base_Addition Base_Addition->Reactant2_Addition Reaction React for 1 hour Reactant2_Addition->Reaction Neutralization Neutralize with HCl Reaction->Neutralization Extraction Extract with Dichloromethane Neutralization->Extraction Concentration Concentrate Extraction->Concentration Purification Recrystallize Concentration->Purification Final_Product This compound Purification->Final_Product

References

Nithiazine's Binding Affinity to Insect Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nithiazine (B1210867), a nitromethylene compound, holds a significant place in the history of insecticide development as a precursor to the highly successful neonicotinoid class. Understanding its interaction with the target site, the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects, is crucial for the rational design of novel and selective insecticides. This technical guide provides an in-depth analysis of the binding affinity of this compound to insect nAChRs, compiling available quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways and experimental workflows.

Introduction to this compound and Insect nAChRs

This compound was one of the early lead compounds that demonstrated insecticidal activity through its action on the insect nervous system. Electrophysiological studies established its role as an agonist at insect nAChRs[1]. This discovery paved the way for the development of neonicotinoids, such as imidacloprid (B1192907), which exhibit potent and selective activity against a wide range of insect pests[1].

Insect nAChRs are ligand-gated ion channels that play a critical role in fast excitatory synaptic transmission in the central nervous system of insects. These receptors are pentameric protein complexes, with each subunit contributing to the formation of a central ion channel. The binding of an agonist, such as the endogenous neurotransmitter acetylcholine (ACh) or an insecticide like this compound, triggers a conformational change in the receptor, leading to the opening of the ion channel and an influx of cations. This influx results in the depolarization of the neuronal membrane and the generation of a nerve impulse. The continued presence of the agonist leads to hyperexcitation, paralysis, and ultimately the death of the insect. The diversity of nAChR subunits in different insect species and their distinct pharmacological properties present opportunities for developing species-selective insecticides.

Quantitative Binding Affinity of this compound

The binding affinity of this compound to insect nAChRs has been quantified in several studies, primarily through competitive radioligand binding assays. These assays measure the ability of this compound to displace a radiolabeled ligand, typically [³H]-imidacloprid, from its binding site on the receptor. The results are commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit 50% of the specific binding of the radioligand. From the IC50 value, the inhibition constant (Ki) can be calculated, providing a measure of the ligand's binding affinity.

The following table summarizes the available quantitative data for the binding affinity of this compound to nAChRs from various insect species.

Insect SpeciesReceptor SourceRadioligandThis compound IC50 (nM)Reference
Drosophila melanogaster (Fruit fly)Head membranes[³H]-Imidacloprid1,700 - 8,600[2]
Homalodisca coagulata (Glassy-winged sharpshooter)Whole body membranes[³H]-Imidacloprid~20-fold higher than Drosophila[2]
Aphis craccivora (Cowpea aphid)Head membranes[³H]-ImidaclopridData suggests competitive displacement[3]
Myzus persicae (Green peach aphid)Head membranes[³H]-ImidaclopridData suggests competitive displacement[3]
Locusta migratoria (Migratory locust)Head membranes[³H]-ImidaclopridData suggests competitive displacement[3]

Note: Specific IC50 values for Aphis craccivora, Myzus persicae, and Locusta migratoria from Maienfisch et al. (1999) require access to the full publication for precise figures.

Experimental Protocols

The determination of this compound's binding affinity relies on well-established biochemical techniques. The following section details the typical methodologies employed in these studies.

Radioligand Competitive Binding Assay

This is the primary method used to quantify the binding affinity of unlabeled ligands like this compound.

Objective: To determine the IC50 and subsequently the Ki of this compound for insect nAChRs by measuring its ability to compete with a high-affinity radioligand.

Materials:

  • Insect tissue: Typically, heads of the target insect species are used as they are rich in nAChRs.

  • Radioligand: [³H]-Imidacloprid is a commonly used radioligand due to its high affinity and specificity for insect nAChRs.

  • Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Buffers: Homogenization buffer, incubation buffer, and wash buffer.

  • Filtration apparatus: A vacuum filtration system with glass fiber filters.

  • Scintillation counter: To measure the radioactivity.

Methodology:

  • Membrane Preparation:

    • Insect heads are homogenized in ice-cold homogenization buffer.

    • The homogenate is centrifuged at a low speed to remove large debris.

    • The supernatant is then centrifuged at a high speed to pellet the cell membranes containing the nAChRs.

    • The membrane pellet is washed and resuspended in the incubation buffer. The protein concentration is determined using a standard assay (e.g., Bradford assay).

  • Binding Assay:

    • The assay is typically performed in microcentrifuge tubes or a 96-well plate format.

    • A constant concentration of the radioligand ([³H]-imidacloprid) and a fixed amount of the membrane preparation are incubated with varying concentrations of the unlabeled competitor (this compound).

    • Control tubes are included to determine:

      • Total binding: Radioligand and membrane preparation without any competitor.

      • Non-specific binding: Radioligand, membrane preparation, and a saturating concentration of a known high-affinity unlabeled ligand (e.g., unlabeled imidacloprid or nicotine) to block all specific binding sites.

    • The reaction mixtures are incubated at a specific temperature (e.g., 22-25°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • The filters are quickly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • Data Analysis:

    • The specific binding data is plotted against the logarithm of the competitor (this compound) concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway of insect nAChRs and the workflow of the competitive binding assay.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to receptor ACh Acetylcholine (ACh) ACh->nAChR Endogenous ligand IonChannel Cation Channel (Na+, Ca2+) nAChR->IonChannel Conformational change Depolarization Membrane Depolarization IonChannel->Depolarization Cation influx ActionPotential Action Potential Depolarization->ActionPotential Triggers Hyperexcitation Neuronal Hyperexcitation ActionPotential->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Signaling pathway of an insect nicotinic acetylcholine receptor upon agonist binding.

Competitive_Binding_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_separation_quantification Separation & Quantification cluster_analysis Data Analysis InsectTissue Insect Head Tissue Homogenization Homogenization InsectTissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation MembranePrep Membrane Preparation (nAChR source) Centrifugation->MembranePrep Incubation Incubation with: - Membrane Prep - [3H]-Imidacloprid (Radioligand) - this compound (Competitor) MembranePrep->Incubation Filtration Vacuum Filtration Incubation->Filtration TotalBinding Total Binding Control (No Competitor) TotalBinding->Incubation NSB Non-Specific Binding Control (Saturating unlabeled ligand) NSB->Incubation Washing Filter Washing Filtration->Washing ScintillationCounting Scintillation Counting Washing->ScintillationCounting SpecificBinding Calculate Specific Binding ScintillationCounting->SpecificBinding DoseResponse Plot Dose-Response Curve SpecificBinding->DoseResponse IC50_Ki Determine IC50 and Ki DoseResponse->IC50_Ki

Caption: Workflow for a radioligand competitive binding assay to determine this compound's binding affinity.

Conclusion

This compound, as a foundational molecule in the development of neonicotinoid insecticides, demonstrates a clear, competitive binding affinity for insect nAChRs. The available data, primarily from competitive radioligand binding assays using [³H]-imidacloprid, indicates that this compound's affinity varies among different insect species. This variability underscores the diversity of insect nAChRs and highlights the potential for developing more selective insecticides. The detailed experimental protocols and visualized pathways provided in this guide offer a comprehensive resource for researchers and professionals in the field of insecticide discovery and development, facilitating further investigation into the molecular interactions between insecticides and their target receptors. Further research to obtain more precise binding affinity data across a wider range of insect pests and beneficial species will be invaluable for the future of sustainable pest management.

References

Spectroscopic Analysis of Nithiazine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core spectroscopic techniques utilized in the structural analysis and characterization of Nithiazine and its derivatives. This compound, a nitromethylene neonicotinoid, served as a foundational lead compound for the development of modern neonicotinoid insecticides.[1] A thorough understanding of its structural properties, achievable through various spectroscopic methods, is paramount for the development of new analogues, metabolism studies, and quality control.

This document details the principles, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy as they apply to the this compound scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are essential for the unambiguous assignment of all protons and carbons in this compound derivatives.

Predicted ¹H and ¹³C NMR Data

The tables below summarize the predicted chemical shifts (δ) for the core this compound structure. Actual values in derivatives will vary based on the nature and position of substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Core

Position Atom Predicted Chemical Shift (δ, ppm) Multiplicity
4 =CH-NO₂ 6.5 - 7.5 Singlet
6 -N-CH₂- 3.2 - 3.6 Triplet
7 -CH₂- 1.8 - 2.2 Multiplet

| 8 | -S-CH₂- | 2.8 - 3.2 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Core

Position Atom Predicted Chemical Shift (δ, ppm)
2 C=C 155 - 165
4 =CH-NO₂ 110 - 120
6 -N-CH₂- 45 - 55
7 -CH₂- 20 - 30

| 8 | -S-CH₂- | 25 - 35 |

General Experimental Protocol for NMR Spectroscopy

This protocol outlines the fundamental steps for acquiring high-quality 1D NMR spectra.[2][3][4][5]

  • Sample Preparation: Dissolve 5-10 mg of the this compound analogue in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid signal broadening.

  • Instrument Setup:

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure maximum sensitivity.

    • Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. This can be performed manually or using automated gradient shimming routines.

  • Acquisition of ¹H Spectrum:

    • Determine the 90° pulse width for accurate signal excitation.

    • Set appropriate spectral width (e.g., -2 to 12 ppm) and transmitter offset.

    • Acquire the spectrum using a suitable number of scans (NS, typically 8 to 16 for good signal-to-noise) and a relaxation delay (D1) of 1-2 seconds.

  • Acquisition of ¹³C Spectrum:

    • Switch the probe to the ¹³C channel and repeat the tuning and matching procedure.

    • Use a proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for all carbon atoms.

    • Set a wider spectral width (e.g., 0 to 200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (NS > 128) is typically required.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H spectrum to determine the relative ratios of protons.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. Coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying this compound and its metabolites in complex mixtures.[6][7][8]

Predicted Mass Spectrometric Data

For the parent this compound molecule (C₅H₈N₂O₂S), the following data can be expected.

Table 3: Predicted High-Resolution MS Data for this compound

Ion Formula Calculated Monoisotopic Mass (Da)
[M+H]⁺ C₅H₉N₂O₂S⁺ 161.0385
[M+Na]⁺ C₅H₈N₂O₂SNa⁺ 183.0204

| [M-H]⁻ | C₅H₇N₂O₂S⁻ | 159.0228 |

Molar Mass: 160.19 g/mol [9]

The fragmentation pattern will depend on the ionization energy but would likely involve cleavage of the thiazinane ring and loss of the nitro group (-NO₂).

General Experimental Protocol for LC-MS

This protocol describes a typical setup for the analysis of this compound derivatives.[6][7][10]

  • Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent, such as acetonitrile (B52724) or methanol. The solvent should be miscible with the mobile phase.

  • Chromatographic Separation (LC):

    • Column: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: Employ a gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might run from 5% B to 95% B over 10-15 minutes.

    • Flow Rate: Set a flow rate of 0.2-0.4 mL/min.

    • Injection Volume: Inject 5-10 µL of the sample.

  • Mass Spectrometric Detection (MS):

    • Ion Source: Use an electrospray ionization (ESI) source, operating in either positive or negative ion mode.

    • Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements and formula determination. A tandem mass spectrometer (e.g., QqQ or Q-TOF) can be used for MS/MS fragmentation studies to further confirm the structure.

    • Scan Range: Set a scan range of m/z 50-500.

    • Source Parameters: Optimize capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to achieve maximum ion intensity for the target compound.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the target molecule.

    • Analyze the mass spectrum of the corresponding chromatographic peak to confirm the molecular weight and compare the isotopic pattern with the theoretical pattern.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and it is particularly useful for characterizing compounds with conjugated systems and chromophores.[11] The nitromethylene group conjugated with the C=C double bond in this compound constitutes a distinct chromophore.

Predicted UV-Vis Absorption Data

The electronic system in this compound is expected to give rise to characteristic absorption bands.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

Transition Predicted λmax (nm) Solvent
π → π* 300 - 350 Ethanol or Acetonitrile

| n → π* | > 380 (weak) | Ethanol or Acetonitrile |

Note: The position and intensity of λmax can be influenced by solvent polarity and substitution on the this compound ring.[12][13]

General Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-20 minutes.

    • Select the "Spectrum" or "Scan" mode.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline correction.

    • Rinse the cuvette with the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer.

    • Scan a wavelength range from approximately 200 nm to 600 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[14]

Predicted IR Absorption Frequencies

The this compound structure contains several IR-active functional groups.

Table 5: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Frequency (cm⁻¹) Intensity
N-O (nitro) Asymmetric stretch 1500 - 1560 Strong
N-O (nitro) Symmetric stretch 1340 - 1380 Strong
C=C Stretch 1620 - 1680 Medium
C-N Stretch 1180 - 1360 Medium-Strong
C-H (alkane) Stretch 2850 - 2960 Medium

| C-S | Stretch | 600 - 800 | Weak-Medium |

General Experimental Protocol for IR Spectroscopy

A common and simple method for solid samples is Attenuated Total Reflectance (ATR).

  • Sample Preparation: No specific preparation is needed for ATR. Ensure the solid sample is dry and clean.

  • Instrument Setup:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

    • Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Measurement:

    • Place a small amount of the solid this compound derivative onto the ATR crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum in the range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis:

    • Identify the major absorption peaks and correlate them with the functional groups listed in Table 5.

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental and logical flows in spectroscopic analysis.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of a this compound Derivative cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Interpretation cluster_confirm Conclusion Sample This compound Derivative (Pure Sample) Prep Sample Preparation (Dissolution/Dilution) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS LC-MS Analysis Prep->MS UV UV-Vis Spectroscopy Prep->UV IR IR Spectroscopy Prep->IR Proc Spectral Processing (FT, Phasing, Baseline Correction) NMR->Proc MS->Proc UV->Proc IR->Proc Interp Spectral Interpretation (Peak Assignment, Fragmentation Analysis) Proc->Interp Confirm Structure Elucidation & Confirmation Interp->Confirm

Caption: General workflow for the spectroscopic analysis of a this compound derivative.

Spectroscopic_Technique_Relationships Logical Interrelation of Spectroscopic Techniques cluster_techniques Primary Spectroscopic Data cluster_info Information Derived Structure Final Structure MS Mass Spec. MW Molecular Weight & Formula MS->MW NMR NMR Framework C-H Framework & Connectivity NMR->Framework IR IR FuncGroups Functional Groups (-NO₂, C=C, C-S) IR->FuncGroups UV UV-Vis Chromo Conjugated System (Chromophore) UV->Chromo MW->Structure Framework->Structure FuncGroups->Structure Chromo->Structure

Caption: Interrelation of techniques for structural elucidation.

References

An In-depth Technical Guide to the Physicochemical Properties of Nithiazine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nithiazine (CAS 58842-20-9) is a nitromethylene neonicotinoid insecticide.[1] Historically significant as a lead compound for the development of the widely used neonicotinoid class of insecticides, this compound's primary mode of action is as an agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects.[2] This interaction leads to the overstimulation and subsequent blockage of nerve impulses, resulting in paralysis and death of the target insect. Unlike some other classes of insecticides, this compound does not inhibit acetylcholinesterase.[1] Its selectivity for insect nAChRs over their mammalian counterparts contributes to its relatively moderate toxicity in mammals.[1][2]

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its mechanism of action and analytical workflow. This document is intended for researchers, scientists, and professionals in the fields of drug development, toxicology, and environmental science.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
IUPAC Name (E/Z)-2-Nitromethylene-1,3-thiazinane[1]
Chemical Formula C₅H₈N₂O₂S[1]
Molecular Weight 160.19 g·mol⁻¹[1]
Appearance Crystals or brown powder[1]
Density 1.388 g/cm³[1]
Melting Point Data not available
Boiling Point Data not available
Water Solubility Highly water-soluble[2]
Solubility in Organic Solvents While specific quantitative data is limited, based on its structure and high water solubility, it is expected to have some solubility in polar organic solvents.[3][4]
LogP (Octanol-Water Partition Coefficient) Not available
pKa Data not available

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and related neonicotinoids generally involves the formation of the heterocyclic ring followed by the introduction of the pharmacophore. The following is a representative protocol based on the synthesis of related compounds.[5][6]

Reaction Scheme: A plausible synthesis involves the reaction of 3-aminopropanethiol (B1201785) with a nitromethylene-containing electrophile.

Materials:

Procedure:

  • To a solution of 3-aminopropanethiol hydrochloride in ethanol, add triethylamine to neutralize the hydrochloride and liberate the free amine.

  • Slowly add a solution of 1,1-bis(methylthio)-2-nitroethylene in ethanol to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Analysis of this compound in Biological Samples by LC-MS/MS

This protocol outlines a general method for the quantification of this compound in biological matrices such as plasma or tissue homogenates, adapted from established methods for neonicotinoid analysis.[7][8][9][10][11]

1. Sample Preparation (QuEChERS-based extraction):

  • To 1 mL of homogenized biological sample in a 15 mL centrifuge tube, add 1 mL of water and 5 mL of acetonitrile (B52724).

  • Add a QuEChERS salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate).

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the sample at 5000 x g for 5 minutes.

  • Transfer the upper acetonitrile layer to a clean tube containing a dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA and C18).

  • Vortex for 30 seconds and centrifuge at 5000 x g for 5 minutes.

  • Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[7][8]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[9]

    • Mobile Phase A: Water with 0.1% formic acid.[7]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).[9]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]⁺ for this compound (m/z 161.0).

    • Product Ions: At least two specific product ions for quantification and confirmation.

Visualizations

Signaling Pathway of this compound

This compound acts as an agonist at the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel.[2] The binding of this compound to the insect nAChR leads to the opening of the channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the postsynaptic membrane, leading to the propagation of an action potential and continuous nerve stimulation. The sustained activation of the nAChR results in a blockage of neurotransmission, leading to paralysis and death of the insect.[12][13]

Nithiazine_Signaling_Pathway cluster_membrane This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Membrane Postsynaptic Membrane Ion_Influx Na⁺ / Ca²⁺ Influx Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Stimulation Continuous Nerve Stimulation Action_Potential->Stimulation Blockage Neurotransmission Blockage Stimulation->Blockage Paralysis Paralysis and Death Blockage->Paralysis

Caption: this compound's mechanism of action via the nicotinic acetylcholine receptor.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

Nithiazine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extraction QuEChERS Extraction (Acetonitrile) Sample->Extraction Cleanup Dispersive SPE (PSA, C18) Extraction->Cleanup Reconstitution Evaporation & Reconstitution Cleanup->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification MS->Quantification Confirmation Confirmation MS->Confirmation

Caption: Workflow for the analysis of this compound by LC-MS/MS.

References

Nithiazine: A Technical Guide to its Role as a Lead Compound in Insecticide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nithiazine (B1210867), a nitromethylene heterocyclic compound, holds a significant position in the history of insecticide development as the lead compound for the highly successful neonicotinoid class of insecticides. Although its own commercial viability was hampered by photolability, the exploration of its mechanism of action and structure-activity relationships paved the way for the creation of photostable and potent analogs such as imidacloprid (B1192907). This technical guide provides an in-depth analysis of this compound's core attributes, including its mechanism of action as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, quantitative data on its insecticidal activity and that of its analogs, detailed experimental protocols for bioassays, and a discussion of the structure-activity relationships that guided the development of the neonicotinoid family.

Introduction

The quest for effective and selective insecticides is a continuous endeavor in agricultural science and public health. An ideal insecticide should exhibit high toxicity to target pests while demonstrating low toxicity to non-target organisms, including mammals and beneficial insects. The discovery of this compound in the 1970s by Shell Development Co. marked a pivotal moment in this pursuit.[1] this compound was identified as a potent insecticide with a novel mode of action, acting as an agonist at the insect nicotinic acetylcholine receptor (nAChR).[1] This mechanism differed from the then-dominant organophosphates and carbamates, which target acetylcholinesterase. However, a significant drawback of this compound was its susceptibility to degradation in sunlight, rendering it unsuitable for widespread agricultural use.[1] This limitation spurred further research to modify its chemical structure to enhance photostability while retaining its insecticidal efficacy. This research ultimately led to the development of the neonicotinoid class of insecticides, which have become one of the most widely used classes of insecticides globally.[1]

This guide will delve into the technical aspects of this compound as a lead compound, providing researchers and drug development professionals with a comprehensive understanding of its significance and the scientific journey it inspired.

Mechanism of Action: Targeting the Insect Nicotinic Acetylcholine Receptor

This compound exerts its insecticidal effect by acting as a postsynaptic agonist of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[1]

The Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

The nAChR is a ligand-gated ion channel that plays a crucial role in synaptic transmission in insects. The binding of the endogenous neurotransmitter acetylcholine (ACh) to the nAChR triggers a conformational change, opening the ion channel and allowing the influx of cations, primarily sodium (Na+) and calcium (Ca2+). This influx leads to depolarization of the postsynaptic membrane and the propagation of a nerve impulse.

This compound mimics the action of ACh, binding to the nAChR and causing the channel to open. However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase to terminate the signal, this compound is not readily broken down. This leads to a persistent and excessive stimulation of the nAChRs, resulting in hyperexcitation of the nervous system, followed by paralysis and ultimately, the death of the insect.

nAChR_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds This compound This compound This compound->nAChR Binds (Agonist) Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+/Ca2+ Influx Nerve_Impulse Nerve Impulse Propagation Depolarization->Nerve_Impulse

Figure 1: Simplified nAChR signaling pathway and the action of this compound.

Selectivity for Insect nAChRs

A key advantage of this compound and its neonicotinoid successors is their selective toxicity towards insects over mammals. This selectivity arises from structural differences between insect and mammalian nAChRs. Neonicotinoids generally exhibit a higher binding affinity for insect nAChRs compared to their mammalian counterparts.

Quantitative Data on Insecticidal Activity

A crucial aspect of insecticide development is the quantitative assessment of a compound's potency. This is typically expressed as the median lethal dose (LD50) or median lethal concentration (LC50), which is the dose or concentration of the substance that is lethal to 50% of a test population. While specific LD50 or LC50 values for this compound against a wide range of pests are not extensively documented in readily available literature due to its early stage of development and subsequent focus on its more stable analogs, the following tables provide comparative data for its successors, the neonicotinoids, against the common housefly (Musca domestica), a target pest for this compound's commercial formulation.

Table 1: Topical LD50 Values of Various Insecticides Against Musca domestica

CompoundLD50 (µ g/fly )Insecticide Class
Pyrethrin2.5Pyrethroid
Allethrin1.2Pyrethroid
Permethrin0.045Pyrethroid
Deltamethrin0.004Pyrethroid

Note: Data is a representative compilation from various studies and serves for comparative purposes. Actual values may vary depending on the housefly strain and experimental conditions.[2]

Table 2: Binding Affinities (Ki) of Nicotinic Agonists to nAChR Subtypes

CompoundnAChR SubtypeKi (nM)
Epibatidineα4β20.17 ± 0.02
Nicotineα4β214 ± 2
Carbamylcholineα4β2820 ± 100
EpibatidineAplysia AChBP8.6
Azido-EpibatidineAplysia AChBP10

Note: Data from competitive radioligand binding assays. Ki represents the inhibitor binding affinity. A lower Ki value indicates a higher binding affinity.[3][4]

Experimental Protocols

The evaluation of a compound's insecticidal potential relies on standardized and reproducible bioassays. The following are detailed methodologies for key experiments cited in the development and analysis of this compound and its analogs.

Topical Application Bioassay for Houseflies (Musca domestica)

This method is used to determine the contact toxicity of an insecticide.

Materials:

  • Susceptible strain of 3-5 day old adult female houseflies.

  • Technical grade insecticide.

  • Volatile solvent (e.g., acetone).

  • Microsyringe or microapplicator.

  • Carbon dioxide (CO2) or a cold plate for anesthesia.

  • Holding containers with food and water.

  • Probit analysis software.

Procedure:

  • Preparation of Insecticide Solutions: Prepare a stock solution of the test insecticide in the chosen solvent. Perform serial dilutions to create a range of at least five concentrations expected to produce mortalities between 10% and 90%. A control group receiving only the solvent should be included.[2]

  • Anesthesia: Anesthetize the adult female houseflies by brief exposure to CO2 or by chilling them on a cold plate.[2]

  • Application: Using a calibrated microsyringe or microapplicator, apply a precise volume (typically 0.5-1.0 µL) of the insecticide solution to the dorsal thorax of each anesthetized fly.[5]

  • Post-Treatment: Place the treated flies in clean holding containers with access to food (e.g., a sugar cube or 10% sugar solution on a cotton pad) and water. Maintain the flies under controlled environmental conditions (e.g., 25 ± 2°C, 50-70% relative humidity, and a 12:12 hour light:dark photoperiod).[2]

  • Mortality Assessment: Record mortality at 24 hours post-treatment. A fly is considered dead if it is unable to move when gently prodded with a small brush. If control mortality exceeds 20%, the experiment should be repeated.[2]

  • Data Analysis: Use probit analysis to calculate the LD50 values and their 95% confidence limits.[2]

Topical_Application_Workflow A Prepare Insecticide Serial Dilutions C Apply Precise Volume of Insecticide to Dorsal Thorax A->C B Anesthetize Houseflies (CO2/Chilling) B->C D Place in Holding Containers (with food & water) C->D E Incubate under Controlled Conditions D->E F Assess Mortality at 24 hours E->F G Data Analysis (Probit Analysis to determine LD50) F->G

Figure 2: Workflow for a topical application bioassay.

Feeding Bioassay for Houseflies (Musca domestica)

This method assesses the oral toxicity of an insecticide.

Materials:

  • Susceptible strain of 3-5 day old adult female houseflies.

  • Technical grade insecticide.

  • 10% (w/v) sucrose (B13894) solution.

  • Small vials or containers for the feeding solution.

  • Analytical balance.

  • Holding containers.

Procedure:

  • Preparation of Treatment Solutions: Dissolve the insecticide in the 10% sucrose solution to achieve a range of desired concentrations. A control group receiving only the 10% sucrose solution is essential.[6]

  • Exposure: Fill small vials with the treatment solutions. The weight of each vial and its contents should be recorded. Place the vials in holding containers with a known number of houseflies.[6]

  • Consumption Measurement: After a set exposure period (e.g., 2 hours), remove the vials and re-weigh them. The difference in weight, corrected for evaporation (by including control vials in empty containers), represents the amount of solution consumed.[6]

  • Mortality Assessment: Record the number of dead flies at specified time points (e.g., 24 and 48 hours) after the feeding period.

  • Data Analysis: Calculate the consumption per fly and correlate it with mortality to determine the LC50.

Structure-Activity Relationships (SAR)

The transition from the photolabile this compound to the highly successful neonicotinoids is a classic example of lead optimization driven by structure-activity relationship (SAR) studies. The goal was to identify the key structural features (pharmacophore) responsible for insecticidal activity and to modify the molecule to improve its physicochemical properties, particularly photostability.

Key insights from SAR studies on this compound and its analogs include:

  • The Nitromethylene Group: The C=CHNO2 group in this compound is a crucial part of the pharmacophore responsible for its insecticidal activity. However, it is also the site of photochemical instability.

  • The Heterocyclic Ring: The nature of the heterocyclic ring influences the compound's binding affinity to the nAChR and its overall properties.

  • Modifications for Photostability: A major breakthrough was the replacement of the nitromethylene group with a nitroimine or cyanoimine group, as seen in imidacloprid and acetamiprid, respectively. This modification significantly enhanced photostability while maintaining or even improving insecticidal activity.

Lead_Optimization_Workflow Lead Lead Compound (this compound) SAR Structure-Activity Relationship (SAR) Analysis Lead->SAR Synthesis Synthesis of Analogs SAR->Synthesis Design Optimized Optimized Lead (e.g., Imidacloprid) SAR->Optimized Identification of Improved Compound Bioassay Biological Evaluation (e.g., Bioassays) Synthesis->Bioassay Data Data Analysis (e.g., LD50, Ki) Bioassay->Data Data->SAR Feedback

Figure 3: General workflow for insecticide lead optimization.

Conclusion

This compound stands as a testament to the importance of lead compounds in the discovery and development of novel insecticides. While its own journey to commercialization was cut short by its inherent photolability, the scientific investigation into its mode of action and the systematic exploration of its structure-activity relationships provided the crucial foundation for the creation of the neonicotinoid class. This family of insecticides has had a profound impact on agriculture and pest management for decades. The story of this compound underscores the iterative nature of drug discovery, where initial setbacks can lead to significant breakthroughs through persistent and rational chemical design. The principles and methodologies outlined in this guide continue to be relevant for the ongoing search for the next generation of safe and effective insecticides.

References

An In-depth Technical Guide on the Molecular Targets of Nithiazine in the Insect Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nithiazine (B1210867), a nitromethylene heterocyclic compound, represents a foundational molecule in the development of modern insecticides. Its mode of action as a potent agonist of insect nicotinic acetylcholine (B1216132) receptors (nAChRs) paved the way for the creation of the commercially significant neonicotinoid class of insecticides. This technical guide delves into the core molecular interactions of this compound with its primary target in the insect nervous system. We will explore its mechanism of action, present available quantitative data on its binding and efficacy, detail the experimental protocols used to elucidate its function, and provide visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Role of this compound in Insecticide Development

This compound emerged from research aimed at discovering novel insecticidal compounds with selective toxicity towards insects over vertebrates. It was identified as a potent neurotoxin that acts on the insect central nervous system. Subsequent studies revealed that its primary molecular target is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for fast synaptic transmission in insects.[1][2] this compound's interaction with nAChRs leads to their persistent activation, causing uncontrolled nerve firing, paralysis, and ultimately, the death of the insect.

While this compound itself did not achieve widespread commercial success as an insecticide, its discovery was a critical stepping stone. It served as the lead compound for the structural optimization that led to the development of highly successful neonicotinoid insecticides like imidacloprid.[1][2] Understanding the molecular interactions of this compound provides fundamental insights into the structure-activity relationships of this important class of insecticides.

The Primary Molecular Target: Insect Nicotinic Acetylcholine Receptors (nAChRs)

The principal molecular target of this compound in the insect nervous system is the nicotinic acetylcholine receptor (nAChR).[1][2] These receptors are pentameric ligand-gated ion channels, meaning they are composed of five protein subunits arranged around a central ion pore. In their native state, they are activated by the neurotransmitter acetylcholine (ACh).

Mechanism of Action: Agonistic Modulation

This compound functions as an agonist at the insect nAChR. This means that it binds to the same recognition site as the endogenous ligand, acetylcholine, and mimics its effect by inducing a conformational change in the receptor that opens the ion channel. The influx of cations, primarily sodium and calcium, through the opened channel leads to depolarization of the postsynaptic membrane and the generation of an action potential.

However, unlike acetylcholine, which is rapidly degraded by the enzyme acetylcholinesterase to terminate the signal, this compound is not readily broken down. This results in prolonged and uncontrolled activation of the nAChRs, leading to a continuous state of nerve excitation. This hyperexcitation disrupts normal nerve function, causing the characteristic symptoms of this compound poisoning in insects, including tremors, paralysis, and death.

The following diagram illustrates the signaling pathway of nAChR activation by an agonist like this compound.

nAChR_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane ACh_vesicle Synaptic Vesicle (containing ACh) Synaptic_Cleft ACh_vesicle->Synaptic_Cleft triggers vesicle fusion and ACh release Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->ACh_vesicle opens, Ca²⁺ influx Action_Potential Action Potential Action_Potential->Ca_channel arrives nAChR Nicotinic Acetylcholine Receptor (nAChR) Synaptic_Cleft->nAChR This compound/ACh binds Ion_Channel Ion Channel (closed) nAChR->Ion_Channel Ion_Channel_Open Ion Channel (open) nAChR->Ion_Channel_Open conformational change Depolarization Membrane Depolarization Ion_Channel_Open->Depolarization Na⁺/Ca²⁺ influx Action_Potential_Post Action Potential Depolarization->Action_Potential_Post triggers ... ... Action_Potential_Post->... leads to Nerve Impulse

Caption: Signaling pathway of nAChR activation by an agonist.

Quantitative Analysis of this compound-nAChR Interaction

Precise quantitative data for the binding affinity and potency of this compound on specific insect nAChR subtypes is limited in publicly available literature, largely due to its role as a developmental precursor to more commercially viable neonicotinoids. However, some studies provide valuable insights into its interaction with insect nAChRs.

CompoundInsect SpeciesPreparationAssay TypeRadioligandParameterValueReference
This compound (NMTHT)Periplaneta americana (American Cockroach)Nerve cord membranesRadioligand Binding[125I]α-bungarotoxinInhibitionYes--INVALID-LINK--
This compound (NMTHT)Periplaneta americana (American Cockroach)Fast coxal depressor motorneuron (Df)Electrophysiology-Agonist EffectDose-dependent depolarization--INVALID-LINK--

Note: The study by Sattelle et al. (1989) demonstrated inhibition of radioligand binding but did not provide a specific IC50 or Ki value.

Experimental Protocols

The characterization of this compound's molecular targets has relied on two primary experimental approaches: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay (Competitive Inhibition)

This technique is used to determine the ability of a compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor (nAChR).

Objective: To determine if this compound binds to the nAChR and to quantify its binding affinity (IC50/Ki).

General Protocol Outline:

  • Membrane Preparation:

    • Dissect the desired insect tissue rich in nAChRs (e.g., nerve cords from Periplaneta americana).

    • Homogenize the tissue in a suitable buffer (e.g., Tris-HCl) to release the cell membranes.

    • Centrifuge the homogenate at low speed to remove large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes containing the nAChRs.

    • Wash the membrane pellet and resuspend it in a binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a series of tubes, combine the membrane preparation with a fixed concentration of a radiolabeled nAChR antagonist (e.g., [125I]α-bungarotoxin).

    • Add increasing concentrations of unlabeled this compound to the tubes.

    • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Radioligand_Binding_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Tissue Insect Tissue (e.g., Nerve Cord) Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Membrane Pellet (contains nAChRs) Centrifugation->Membrane_Pellet Resuspension Resuspension in Binding Buffer Membrane_Pellet->Resuspension Incubation Incubation with: - Radioligand ([¹²⁵I]α-BGT) - this compound (variable conc.) Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Quantification Quantify Radioactivity (Gamma Counter) Washing->Quantification Data_Analysis Data Analysis (Calculate Specific Binding) Quantification->Data_Analysis IC50_Determination Determine IC₅₀ Value Data_Analysis->IC50_Determination Logical_Relationship cluster_0 Experimental Approaches cluster_1 Observations Hypothesis Hypothesis: This compound targets the insect nervous system Electro Electrophysiology (e.g., on Cockroach Motorneuron) Hypothesis->Electro Binding Radioligand Binding Assay (e.g., with [¹²⁵I]α-BGT) Hypothesis->Binding Depol Dose-dependent Depolarization Electro->Depol Block Blockade by nAChR Antagonists Electro->Block Inhibit Inhibition of Radioligand Binding Binding->Inhibit Conclusion Conclusion: This compound is an agonist of insect nicotinic acetylcholine receptors (nAChRs) Depol->Conclusion Block->Conclusion Inhibit->Conclusion

References

The Selectivity of Nithiazine for Insect Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nithiazine, a nitromethylene heterocyclic compound, holds a significant position in the history of insecticide development as the lead compound for the highly successful neonicotinoid class of insecticides.[1][2] Its potent insecticidal activity stems from its selective interaction with insect nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels crucial for fast synaptic transmission in the insect central nervous system (CNS).[3][4] This technical guide provides an in-depth exploration of the selectivity of this compound for insect nAChRs, detailing the quantitative basis of this selectivity, the experimental protocols used for its characterization, and the underlying molecular and signaling mechanisms.

Quantitative Analysis of this compound Selectivity

The selective toxicity of this compound and its derivatives towards insects over vertebrates is a cornerstone of their utility in pest management. This selectivity is quantitatively demonstrated through comparative bioassays that measure the binding affinity (Ki), half-maximal effective concentration (EC50), and half-maximal inhibitory concentration (IC50) of the compound on insect and vertebrate nAChRs. While comprehensive quantitative data for this compound across a wide range of nAChR subtypes is limited in publicly available literature, existing studies on this compound and closely related neonicotinoids illustrate this selective action.

A key study provides IC50 values for this compound in competition with [³H]imidacloprid ([³H]IMI) and [³H]acetamiprid ([³H]ACE) for binding to nAChRs from the fruit fly (Drosophila melanogaster) and the glassy-winged sharpshooter (Homalodisca coagulata).[5]

Table 1: Inhibitory Concentration (IC50) of this compound on Insect nAChRs [5]

Insect SpeciesRadioligandIC50 (nM)
Drosophila melanogaster[³H]IMI1700-8600
Drosophila melanogaster[³H]ACE1700-8600
Homalodisca coagulata[³H]IMI~34,000-172,000
Homalodisca coagulata[³H]ACE~34,000-172,000

Note: The IC50 values for Homalodisca coagulata were reported to be approximately 20-fold higher than those in Drosophila.

The significantly higher IC50 values in Homalodisca coagulata compared to Drosophila melanogaster suggest species-specific differences in the nAChR binding sites. It is important to note that the binding affinity of this compound is generally lower than that of many commercial neonicotinoids, which were subsequently optimized for enhanced potency.[3]

The selectivity of neonicotinoids, the structural analogs of this compound, for insect over vertebrate nAChRs is well-documented. For instance, the desnitro-imidacloprid metabolite of imidacloprid (B1192907) shows a strongly reduced potency on insect nAChRs but an increased affinity for mammalian nAChRs, highlighting the critical role of the nitro group in conferring insect selectivity.[6]

The Molecular Basis of this compound's Selectivity

The remarkable selectivity of this compound and neonicotinoids for insect nAChRs is attributed to specific structural differences between insect and vertebrate nAChR subtypes.

Key Factors Contributing to Selectivity:

  • Subunit Composition: Insect nAChRs have a different subunit composition compared to their vertebrate counterparts.[7][8][9][10] While vertebrates possess a larger and more diverse array of nAChR subunits (α1–α10, β1–β4, γ, δ, and ε), insects have a more conserved set.[3][7][9] This divergence in subunit makeup creates distinct pharmacological profiles.

  • Amino Acid Residues in the Binding Site: Specific amino acid residues within the ligand-binding domain of insect nAChRs are crucial for the selective interaction with neonicotinoids. Key residues in loops B, C, D, E, and F of the receptor subunits create a binding pocket that favorably accommodates the chemical features of this compound and its analogs.[11] For example, a tryptophan residue in loop B and basic residues (arginine/lysine) in loop D of insect nAChRs are thought to form critical interactions with the nitro group of neonicotinoids.[12][13]

  • Electronic Properties of the Ligand: The nitromethylene group of this compound (and the corresponding nitro or cyano group in neonicotinoids) possesses a partial negative charge. This electronegative tip is thought to interact with a positively charged or cationic region within the insect nAChR binding site. In contrast, vertebrate nAChRs have an anionic subsite that preferentially binds positively charged ligands like acetylcholine and nicotine (B1678760).[12]

Logical Relationship of Factors in this compound's Selectivity cluster_receptor Nicotinic Acetylcholine Receptor cluster_ligand Ligand Properties Insect nAChR Insect nAChR Structural Differences Structural Differences Insect nAChR->Structural Differences Selective Binding Selective Binding Insect nAChR->Selective Binding High Affinity Vertebrate nAChR Vertebrate nAChR Vertebrate nAChR->Structural Differences Vertebrate nAChR->Selective Binding Low Affinity This compound (Nitromethylene group) This compound (Nitromethylene group) This compound (Nitromethylene group)->Selective Binding Acetylcholine/Nicotine (Cationic head) Acetylcholine/Nicotine (Cationic head) Acetylcholine/Nicotine (Cationic head)->Vertebrate nAChR High Affinity Structural Differences->Selective Binding High Insecticidal Activity High Insecticidal Activity Selective Binding->High Insecticidal Activity Low Vertebrate Toxicity Low Vertebrate Toxicity Selective Binding->Low Vertebrate Toxicity

Factors influencing this compound's selectivity.

Insect nAChR Signaling Pathway

Activation of insect nAChRs by an agonist like this compound leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the neuronal membrane, leading to the generation of action potentials and subsequent downstream signaling events.

One of the key downstream effects of nAChR activation in the insect CNS is the modulation of neurotransmitter release, including dopamine (B1211576).[14][15] The increase in intracellular calcium can also activate various second messenger systems and protein kinases, potentially leading to the activation of transcription factors like CREB (cAMP response element-binding protein), which is involved in long-term changes in neuronal function, including learning and memory.[16][17]

Insect nAChR Signaling Pathway This compound This compound Insect_nAChR Insect nAChR This compound->Insect_nAChR binds Channel_Opening Ion Channel Opening Insect_nAChR->Channel_Opening activates Cation_Influx Na+/Ca2+ Influx Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Dopamine_Release Dopamine Release Cation_Influx->Dopamine_Release CREB_Activation CREB Activation Cation_Influx->CREB_Activation Action_Potential Action Potential Firing Depolarization->Action_Potential Synaptic_Transmission Altered Synaptic Transmission Action_Potential->Synaptic_Transmission Dopamine_Release->Synaptic_Transmission Gene_Expression Changes in Gene Expression CREB_Activation->Gene_Expression

Simplified insect nAChR signaling cascade.

Experimental Protocols

The characterization of this compound's selectivity for insect nAChRs relies on two primary experimental techniques: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a compound for a specific receptor. A competitive binding assay is typically employed where the unlabeled compound of interest (this compound) competes with a radiolabeled ligand (e.g., [³H]imidacloprid or [³H]epibatidine) for binding to nAChRs in a membrane preparation from insect tissues (e.g., insect heads).[18][19][20]

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize insect tissue (e.g., heads of Drosophila melanogaster) in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in the binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, set up triplicate reactions for total binding, non-specific binding, and competitive binding at various concentrations of this compound.

    • Total binding wells: Contain membrane preparation and the radioligand.

    • Non-specific binding wells: Contain membrane preparation, the radioligand, and a high concentration of an unlabeled competing ligand (e.g., nicotine or imidacloprid) to saturate the specific binding sites.

    • Competitive binding wells: Contain membrane preparation, the radioligand, and varying concentrations of this compound.

    • Incubate the reactions at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow Start Start Membrane_Prep 1. Membrane Preparation (from insect tissue) Start->Membrane_Prep Assay_Setup 2. Assay Setup (Total, Non-specific, Competitive Binding) Membrane_Prep->Assay_Setup Incubation 3. Incubation (reach equilibrium) Assay_Setup->Incubation Filtration 4. Rapid Filtration (separate bound/unbound) Incubation->Filtration Quantification 5. Scintillation Counting (measure radioactivity) Filtration->Quantification Data_Analysis 6. Data Analysis (IC50 and Ki determination) Quantification->Data_Analysis End End Data_Analysis->End

Workflow for a radioligand binding assay.
Electrophysiological Recording

Electrophysiology directly measures the functional effects of a compound on ion channel activity. Techniques like the two-electrode voltage-clamp (TEVC) on Xenopus oocytes expressing recombinant nAChRs or patch-clamp recordings from isolated insect neurons can be used to characterize the agonist or antagonist properties of this compound.[21][22][23][24][25][26]

Detailed Methodology (Two-Electrode Voltage-Clamp on Xenopus Oocytes):

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Inject the oocytes with cRNAs encoding the desired insect nAChR subunits (e.g., specific α and β subunits from Drosophila melanogaster).

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a physiological saline solution (e.g., Ringer's solution).

    • Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.

    • Hold the membrane potential at a specific voltage (e.g., -80 mV).

    • Apply acetylcholine (the native agonist) at various concentrations to determine the maximal current response (Imax).

    • Apply this compound at various concentrations and record the induced current.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of this compound.

    • Normalize the responses to the maximal acetylcholine response.

    • Plot the normalized current against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the EC50 value, which is the concentration of this compound that elicits 50% of the maximal response.

    • The efficacy of this compound as an agonist can be determined by comparing its maximal response to that of acetylcholine.

Conclusion

This compound's selectivity for insect nAChRs is a complex interplay of structural features of both the ligand and the receptor. This selectivity, quantifiable through techniques like radioligand binding assays and electrophysiological recordings, laid the foundation for the development of the neonicotinoid insecticides, which have had a profound impact on modern agriculture. A thorough understanding of the molecular determinants of this selectivity is crucial for the rational design of new, even more selective and environmentally benign insecticides, as well as for managing the development of insecticide resistance. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to further investigate the intricate interactions between insecticides and their molecular targets in the insect nervous system.

References

Methodological & Application

Application Notes and Protocols for Nithiazine in Neurobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nithiazine is a nitro-substituted enamine that served as a lead compound for the development of the widely used neonicotinoid insecticides.[1] In neurobiology research, this compound is a valuable tool for studying the function and pharmacology of nicotinic acetylcholine (B1216132) receptors (nAChRs). As an agonist of nAChRs, this compound mimics the action of the endogenous neurotransmitter acetylcholine, leading to the opening of the ion channel and subsequent neuronal depolarization.[2][3] This activation triggers a cascade of downstream signaling events, making this compound a useful probe for investigating synaptic transmission, neuronal excitability, and intracellular signaling pathways.

These application notes provide an overview of the mechanism of action of this compound, protocols for its use in key neurobiological experiments, and a summary of its expected effects.

Mechanism of Action

This compound and its derivatives act as agonists at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[1] The binding of this compound to the nAChR triggers a conformational change in the receptor, opening a central pore that is permeable to cations, including sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺).[3] The influx of these positive ions leads to the depolarization of the neuronal membrane, which can trigger an action potential and subsequent neurotransmitter release.[3]

The sustained activation of nAChRs by agonists like this compound can also lead to receptor desensitization, a state in which the receptor no longer responds to the agonist despite its continued presence.[4] This process is an important regulatory mechanism in cholinergic signaling.

Data Presentation

Quantitative data for this compound is limited in the current literature. The following tables provide data for the well-characterized neonicotinoid insecticide imidacloprid (B1192907) and the endogenous ligand acetylcholine for reference. These values can serve as a starting point for determining appropriate experimental concentrations for this compound.

Table 1: Binding Affinities (Ki) of nAChR Agonists

CompoundReceptor SubtypePreparationKi (nM)
ImidaclopridInsect nAChRDrosophila melanogaster head membranes1.3
Acetylcholineα4β2 nAChRRat brain homogenate (with AChEI)19.2[5]
Nicotine (B1678760)α4β2 nAChRRat brain membranes1.0[6]

Table 2: Agonist Potencies (EC50) for nAChR Activation

CompoundCell Type / ReceptorResponse MeasuredEC50 (µM)
ImidaclopridCockroach neuronsInward current2.1[7]
AcetylcholineDrosophila larval neuronsInward current19[8]
NicotineSH-SY5Y cellsCalcium influx~1-10

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring this compound-Evoked Currents

This protocol is adapted from standard whole-cell patch-clamp procedures and can be used to measure the ion currents elicited by this compound application to cultured neurons or brain slices.[9][10][11]

Materials:

  • Cultured neurons or acute brain slices

  • External solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, 10 mM glucose, bubbled with 95% O₂/5% CO₂.[9]

  • Internal solution: 130 mM K-Gluconate, 5 mM NaCl, 0.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA, pH 7.3.[12]

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

Procedure:

  • Prepare cultured neurons on coverslips or acute brain slices.

  • Place the preparation in the recording chamber and perfuse with external solution at 1.5-2 mL/min.[9]

  • Pull patch pipettes to a resistance of 3-7 MΩ when filled with internal solution.[9]

  • Approach a neuron with the patch pipette and form a gigaseal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV to record inward currents.

  • Establish a stable baseline recording.

  • Prepare working concentrations of this compound in external solution. A concentration range of 1 µM to 100 µM is a reasonable starting point.

  • Apply this compound to the neuron using a perfusion system.

  • Record the inward current elicited by this compound.

  • Wash out the this compound with the external solution and allow the current to return to baseline.

  • To study desensitization, apply a prolonged pulse of this compound and observe the decay of the current.[4]

Calcium Imaging of this compound-Induced Intracellular Calcium Changes

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound application using a fluorescent calcium indicator.[13][14][15]

Materials:

  • Cultured neurons

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Fluorescence microscope with a camera and appropriate filters

Procedure:

  • Culture neurons on glass-bottom dishes or coverslips.

  • Prepare a loading solution of 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.[14]

  • Incubate the cells with the loading solution for 30 minutes at 37°C.[14]

  • Wash the cells three times with HBSS to remove excess dye.

  • Mount the dish/coverslip on the microscope stage.

  • Acquire baseline fluorescence images. For Fluo-4, use an excitation wavelength of 488 nm and an emission wavelength of ~520 nm.[13]

  • Prepare working concentrations of this compound in HBSS.

  • Apply this compound to the cells.

  • Acquire a time-lapse series of fluorescence images to record the change in intracellular calcium.

  • Analyze the images by measuring the change in fluorescence intensity (ΔF/F₀) in regions of interest (e.g., cell bodies).[14]

Mandatory Visualizations

Nithiazine_Signaling_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR binds to Cations Na+, K+, Ca2+ Influx nAChR->Cations opens Depolarization Membrane Depolarization VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC activates Cations->Depolarization Ca_increase Increased Intracellular [Ca2+] Cations->Ca_increase VGCC->Ca_increase Downstream Downstream Signaling (e.g., CREB, MAPK) Ca_increase->Downstream activates Neurotransmitter Neurotransmitter Release Ca_increase->Neurotransmitter triggers

Caption: Signaling pathway of this compound action at the synapse.

Experimental_Workflow cluster_0 Electrophysiology cluster_1 Calcium Imaging prep_ephys Prepare Neurons/ Brain Slices patch Whole-Cell Patch Clamp prep_ephys->patch apply_nith_ephys Apply this compound patch->apply_nith_ephys record_current Record Ion Currents apply_nith_ephys->record_current analyze_ephys Analyze Current (Amplitude, Kinetics) record_current->analyze_ephys prep_imaging Culture Neurons load_dye Load with Calcium Indicator prep_imaging->load_dye apply_nith_imaging Apply this compound load_dye->apply_nith_imaging record_fluorescence Record Fluorescence Changes apply_nith_imaging->record_fluorescence analyze_imaging Analyze ΔF/F₀ record_fluorescence->analyze_imaging

Caption: Experimental workflows for studying this compound effects.

References

Nithiazine's Action on Insect Neurons: Application Notes and Electrophysiology Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the electrophysiological effects of Nithiazine on insect neurons, focusing on its role as a lead compound for the development of neonicotinoid insecticides. The included protocols offer standardized methods for investigating the mode of action of this compound and similar compounds on their primary target: the nicotinic acetylcholine (B1216132) receptor (nAChR).

Introduction

This compound is a synthetic compound recognized for its insecticidal properties and its pivotal role as a precursor to the modern neonicotinoid class of insecticides.[1] Its mode of action is centered on the insect central nervous system, where it acts as an agonist at nicotinic acetylcholine receptors (nAChRs).[1][2] These ligand-gated ion channels are crucial for fast excitatory neurotransmission in insects, making them a prime target for insecticides.[1] Electrophysiological studies have been fundamental in elucidating this mechanism, demonstrating that this compound binding to nAChRs leads to depolarization of the neuronal membrane, hyperexcitation, and ultimately, paralysis and death of the insect.

Mechanism of Action: Agonist at Nicotinic Acetylcholine Receptors

This compound functions as a postsynaptic acetylcholine receptor agonist, mimicking the action of the natural neurotransmitter, acetylcholine (ACh).[2] Unlike organophosphate and carbamate (B1207046) insecticides, this compound does not inhibit acetylcholinesterase.[2] Its selectivity for insect nAChRs over their mammalian counterparts contributes to its relatively low vertebrate toxicity.[2]

Electrophysiological studies on the cockroach (Periplaneta americana) fast coxal depressor motorneuron (Df) have shown that bath application of this compound induces a dose-dependent depolarization.[1] This agonist action is confirmed by the suppression of the response by nAChR antagonists such as mecamylamine (B1216088) and alpha-bungarotoxin.[1] The reversal potential of the this compound-induced current is close to that of acetylcholine, further supporting its action on the same receptor-channel complex.[1]

Signaling Pathway of this compound at the Insect Synapse

Nithiazine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine Vesicles nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_vesicle->nAChR ACh Release (Normal Signal) depolarization Membrane Depolarization nAChR->depolarization Na+/Ca2+ Influx ap Action Potential (Hyperexcitation) depolarization->ap Leads to paralysis Paralysis & Death ap->paralysis Results in This compound This compound This compound->nAChR Binds and Activates Patch_Clamp_Workflow start Start dissect Dissect Insect Ganglia start->dissect dissociate Enzymatic Dissociation dissect->dissociate plate Plate Neurons on Coverslip dissociate->plate setup_rig Setup Microscope and Perfusion System plate->setup_rig prepare_solutions Prepare External and Internal Solutions pull_pipette Pull Patch Pipette (3-7 MΩ) prepare_solutions->pull_pipette pull_pipette->setup_rig find_cell Locate Healthy Neuron setup_rig->find_cell giga_seal Form Giga-ohm Seal find_cell->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Voltage Clamp at -70 mV whole_cell->voltage_clamp apply_drug Apply this compound (Dose-Response) voltage_clamp->apply_drug record Record Inward Currents apply_drug->record analyze Analyze Data (EC50, Imax) record->analyze end End analyze->end Experiment_Choice question Research Question native_receptors Study native nAChRs in endogenous environment? question->native_receptors specific_subunits Study specific nAChR subunit combinations? question->specific_subunits patch_clamp Whole-Cell Patch-Clamp on Insect Neurons native_receptors->patch_clamp Yes tevc Two-Electrode Voltage-Clamp on Xenopus Oocytes specific_subunits->tevc Yes

References

Application of Nithiazine in Insecticide Resistance Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nithiazine (B1210867), a nitromethylene insecticide, holds a significant position in the history of insecticide development as a precursor to the widely used neonicotinoid class.[1][2][3][4][5][6][7] Its mode of action involves agonizing the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects, leading to paralysis and death.[1][2][5][8] Unlike organophosphates and carbamates, this compound does not inhibit acetylcholinesterase.[1][9] Although its inherent photostability issues have limited its commercial application, this compound and its analogs are invaluable tools in insecticide resistance research.[1][2] Understanding the mechanisms by which insects develop resistance to this compound and other neonicotinoids is crucial for developing sustainable pest management strategies and novel insecticides.

This document provides detailed application notes and experimental protocols for utilizing this compound in insecticide resistance studies. It covers methodologies for assessing susceptibility, investigating resistance mechanisms through synergistic assays, and identifying target-site mutations.

Data Presentation: Quantitative Analysis of Insecticide Resistance

To effectively study insecticide resistance, it is essential to quantify the susceptibility of insect populations. This is typically achieved by determining the lethal concentration (LC50) or lethal dose (LD50) of an insecticide. The resistance ratio (RR), calculated by dividing the LC50 of a resistant population by that of a susceptible population, provides a quantitative measure of the degree of resistance.

Due to the limited availability of specific resistance data for this compound, the following tables present data for imidacloprid (B1192907), a closely related and extensively studied neonicotinoid, as a representative example. These tables illustrate the type of data that would be generated in studies involving this compound.

Table 1: Comparative Toxicity of a Neonicotinoid Insecticide to Susceptible and Resistant Strains of an Insect Pest

InsecticideStrainLC50 (µg/mL)95% Confidence IntervalResistance Ratio (RR)
ImidaclopridSusceptible0.0150.012 - 0.018-
ImidaclopridResistant4.503.80 - 5.30300

This table demonstrates the significant difference in susceptibility between a susceptible and a resistant insect strain to a neonicotinoid insecticide.

Table 2: Effect of Synergists on the Toxicity of a Neonicotinoid Insecticide to a Resistant Insect Strain

TreatmentLC50 (µg/mL)95% Confidence IntervalSynergistic Ratio (SR)
Imidacloprid alone4.503.80 - 5.30-
Imidacloprid + PBO (5 ppm)0.750.60 - 0.906.0
Imidacloprid + DEF (5 ppm)4.203.50 - 5.001.1
Imidacloprid + DEM (5 ppm)4.353.65 - 5.151.0

PBO: Piperonyl Butoxide (cytochrome P450 inhibitor); DEF: S,S,S-tributyl phosphorotrithioate (esterase inhibitor); DEM: Diethyl maleate (B1232345) (glutathione S-transferase inhibitor). A high synergistic ratio with PBO suggests the involvement of cytochrome P450-mediated metabolic resistance.[10][11]

Experimental Protocols

Insecticide Bioassays

Objective: To determine the susceptibility of an insect population to this compound and to calculate the LC50 value. The following protocol is adapted from the widely used adult vial test.[12][13][14]

Materials:

  • Technical grade this compound

  • Acetone (B3395972) (analytical grade)

  • Glass scintillation vials (20 ml) with screw caps

  • Repeating pipette

  • Vortex mixer

  • Commercial hot dog roller (optional, for even coating)

  • Test insects (e.g., aphids, whiteflies) from susceptible and potentially resistant populations

  • Aspirator for handling insects

  • Holding containers with a food source

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in acetone. For example, dissolve 10 mg of this compound in 10 ml of acetone to get a 1000 µg/ml stock solution.

  • Preparation of Serial Dilutions:

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations expected to cause between 10% and 90% mortality. A typical series might include 100, 10, 1, 0.1, 0.01, and 0.001 µg/ml.

    • A control solution of acetone only must be included.

  • Coating of Vials:

    • Pipette 0.5 ml of each this compound dilution (and the acetone control) into separate glass vials.

    • Roll the vials on a hot dog roller (with the heating element off) or by hand until the acetone has completely evaporated, leaving a uniform film of this compound on the inner surface.

    • Allow the vials to air-dry completely in a fume hood.

  • Insect Exposure:

    • Introduce a known number of adult insects (e.g., 20-25) into each vial using an aspirator.

    • Secure the cap on each vial.

  • Incubation and Mortality Assessment:

    • Keep the vials at a constant temperature and humidity.

    • Record insect mortality at a predetermined time point (e.g., 24 hours). An insect is considered dead if it is unable to move when gently prodded.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if it is between 5% and 20%. If control mortality is above 20%, the assay should be repeated.

    • Use probit analysis to calculate the LC50 value and its 95% confidence intervals.

    • Calculate the resistance ratio (RR) by dividing the LC50 of the field/resistant population by the LC50 of the susceptible laboratory strain.

Diagram: Insecticide Bioassay Workflow

Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare this compound Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Coating Coat Vials with This compound Solutions Dilutions->Coating Exposure Introduce Insects to Vials Coating->Exposure Incubation Incubate for 24 hours Exposure->Incubation Mortality Assess Mortality Incubation->Mortality Probit Probit Analysis (Calculate LC50) Mortality->Probit RR Calculate Resistance Ratio Probit->RR

Workflow for determining insecticide susceptibility using a vial bioassay.
Synergistic Assays

Objective: To investigate the role of metabolic enzymes (cytochrome P450s, esterases, and glutathione (B108866) S-transferases) in this compound resistance.[10][11]

Materials:

  • This compound

  • Synergists:

    • Piperonyl butoxide (PBO) - P450 inhibitor

    • S,S,S-tributyl phosphorotrithioate (DEF) - Esterase inhibitor

    • Diethyl maleate (DEM) - Glutathione S-transferase inhibitor

  • Acetone

  • Resistant insect strain

  • Equipment as listed in the bioassay protocol

Procedure:

  • Determine Maximum Sublethal Concentration of Synergists:

    • Conduct a preliminary bioassay with each synergist alone to determine the highest concentration that causes no significant mortality to the resistant insects.

  • Synergist Pre-treatment (optional but recommended):

    • Expose the resistant insects to the maximum sublethal concentration of the synergist for a short period (e.g., 1-2 hours) before introducing them to the this compound-coated vials.

  • Conduct Bioassay with Synergist:

    • Prepare this compound dilutions as described in the bioassay protocol.

    • For each this compound concentration, prepare a corresponding solution that also contains the maximum sublethal concentration of the synergist (e.g., PBO).

    • Coat vials with these this compound + synergist solutions.

    • Introduce the pre-treated (if applicable) or naive resistant insects into the vials.

  • Data Analysis:

    • Calculate the LC50 for this compound in the presence of each synergist.

    • Calculate the Synergistic Ratio (SR) for each synergist using the formula: SR = LC50 of this compound alone / LC50 of this compound + synergist

    • A high SR (typically >2) indicates that the inhibited enzyme system plays a significant role in resistance.

Diagram: Logic of Synergistic Assays

Synergist_Logic This compound This compound ResistantInsect Resistant Insect This compound->ResistantInsect DetoxEnzymes Detoxification Enzymes (e.g., P450s) ResistantInsect->DetoxEnzymes Metabolism TargetSite Nicotinic Acetylcholine Receptor (nAChR) ResistantInsect->TargetSite Action DetoxEnzymes->this compound Inactivation Synergist Synergist (e.g., PBO) Synergist->DetoxEnzymes Inhibits Toxicity Toxicity/ Mortality TargetSite->Toxicity

Mechanism of action of synergists in overcoming metabolic resistance.
Target-Site Mutation Analysis

Objective: To identify known mutations in the nicotinic acetylcholine receptor (nAChR) gene that confer resistance to neonicotinoids. The R81T mutation in the β1 subunit is a common target for analysis in aphids.[15][16]

Materials:

  • Insect samples (individual or pooled)

  • DNA/RNA extraction kit

  • Reverse transcriptase (for RNA)

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Primers specific for the nAChR β1 subunit region containing the R81T mutation

  • Restriction enzymes (if using PCR-RFLP)

  • Agarose (B213101) gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Nucleic Acid Extraction:

    • Extract total RNA or genomic DNA from individual or pooled insect samples according to the kit manufacturer's protocol.

    • If starting with RNA, perform reverse transcription to synthesize cDNA.

  • PCR Amplification:

    • Design primers to amplify a fragment of the nAChR β1 subunit gene that includes the codon for arginine at position 81.

    • Example primers for Myzus persicae (Green Peach Aphid):

      • Forward: 5'-GTCGAATGGACTAAATGGAATG-3'

      • Reverse: 5'-GCACTTCACCTTCTTGAATGA-3'

    • Set up a PCR reaction with the extracted DNA/cDNA, primers, and PCR master mix.

    • Use a thermal cycler with an appropriate program (e.g., initial denaturation at 94°C for 3 min, followed by 35 cycles of 94°C for 30s, 55°C for 30s, and 72°C for 45s, and a final extension at 72°C for 5 min).

  • Analysis of PCR Products:

    • DNA Sequencing (Recommended):

      • Purify the PCR product.

      • Send the purified product for Sanger sequencing.

      • Align the resulting sequence with a susceptible reference sequence to identify the presence of the R81T mutation (a change from CGT, CGC, CGA, or CGG to ACT, ACC, ACA, or ACG).

    • PCR-RFLP (Restriction Fragment Length Polymorphism):

      • This method can be used if the mutation creates or abolishes a restriction enzyme recognition site. A specific enzyme would cut the PCR product from susceptible individuals but not from resistant individuals (or vice versa).

      • Digest the PCR product with the chosen restriction enzyme.

      • Analyze the resulting fragments by agarose gel electrophoresis. Different banding patterns will indicate the genotype (susceptible, resistant, or heterozygous).

  • High-Throughput Genotyping (TaqMan Assay):

    • For large-scale screening, a TaqMan real-time PCR assay can be developed with specific probes for the susceptible (arginine) and resistant (threonine) alleles. This allows for rapid and quantitative genotyping of many individuals.

Diagram: Target-Site Mutation Detection Workflow

Mutation_Detection_Workflow cluster_sample Sample Preparation cluster_pcr Amplification cluster_analysis_methods Analysis cluster_result Result Sample Collect Insect Sample Extraction Extract DNA/RNA Sample->Extraction cDNA cDNA Synthesis (if RNA) Extraction->cDNA PCR PCR Amplification of nAChR Gene Fragment Extraction->PCR cDNA->PCR Sequencing DNA Sequencing PCR->Sequencing RFLP PCR-RFLP PCR->RFLP TaqMan TaqMan Assay PCR->TaqMan Genotype Determine Genotype (Susceptible/Resistant) Sequencing->Genotype RFLP->Genotype TaqMan->Genotype

Workflow for the detection of target-site resistance mutations.

Signaling Pathway: Neonicotinoid Mode of Action and Resistance

This compound and other neonicotinoids act on the insect's nicotinic acetylcholine receptors (nAChRs). In a susceptible insect, the binding of the insecticide to the nAChR leads to the opening of an ion channel, causing an influx of cations and continuous nerve stimulation, which results in paralysis and death.

Resistance can occur through two primary mechanisms:

  • Metabolic Resistance: Detoxification enzymes, such as cytochrome P450s, metabolize and inactivate the insecticide before it can reach its target site.

  • Target-Site Resistance: A mutation in the nAChR protein reduces the binding affinity of the insecticide, rendering it less effective.

Diagram: Neonicotinoid Action and Resistance Pathway

Neonicotinoid_Pathway cluster_synapse Synaptic Cleft cluster_resistance Resistance Mechanisms This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to IonChannel Ion Channel nAChR->IonChannel Opens NerveImpulse Continuous Nerve Impulse IonChannel->NerveImpulse Leads to Paralysis Paralysis & Death NerveImpulse->Paralysis Metabolic Metabolic Resistance (e.g., P450s) Metabolic->this compound Inactivates TargetSite Target-Site Resistance (nAChR Mutation) TargetSite->nAChR Alters Binding Site

Simplified signaling pathway of this compound action and resistance mechanisms.

References

Application Notes and Protocols for the Analytical Detection of Nithiazine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nithiazine is a nitromethylene heterocyclic compound that served as a prototype for the development of the widely used neonicotinoid class of insecticides.[1] Although not commercially used as an insecticide itself, its structural similarity to neonicotinoids makes it a compound of interest in toxicological and environmental monitoring studies. The detection and quantification of this compound and its metabolites in biological samples such as plasma, urine, and tissues are crucial for understanding its pharmacokinetics, potential toxicity, and environmental exposure.

This document provides detailed application notes and protocols for the analytical determination of this compound in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.

Analytical Methods Overview

The detection of this compound in complex biological matrices requires robust analytical methodologies to ensure accuracy, precision, and sensitivity. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred method due to its high selectivity and sensitivity.[2][3] Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for metabolites, often requiring a derivatization step to improve volatility.[4][5]

Sample preparation is a critical step to remove interfering endogenous substances and concentrate the analyte of interest. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2][6]

Quantitative Data Summary

While specific quantitative validation data for this compound is scarce in publicly available literature, data from structurally similar compounds, such as the H2-receptor antagonist Nizatidine (B1679011), can provide valuable insights into expected analytical performance. The following table summarizes typical validation parameters for the analysis of a related compound by LC-MS/MS in human plasma and urine.[2]

ParameterPlasmaUrine
Linearity Range 5 - 2000 ng/mL0.5 - 80 µg/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL0.5 µg/mL
Intra-day Precision (%RSD) < 10.5%< 7.8%
Inter-day Precision (%RSD) < 12.1%< 9.5%
Accuracy (RE%) -10.2% to 11.4%-8.7% to 9.3%
Recovery > 85%> 88%

Data presented is for Nizatidine, a structurally related thiazole (B1198619) compound, and serves as an estimation for this compound method development.[2]

Experimental Protocols

Protocol 1: this compound Analysis in Plasma using Protein Precipitation and LC-MS/MS

This protocol is a rapid and straightforward method for the extraction and quantification of this compound from plasma samples.

4.1.1 Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS) (e.g., this compound-d4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (blank)

4.1.2 Sample Preparation: Protein Precipitation

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4.1.3 LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing this compound and its IS.

Protocol 2: this compound Analysis in Urine using Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol is suitable for cleaning up complex urine matrices and concentrating the analyte.

4.2.1 Materials and Reagents

  • This compound analytical standard and IS

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium (B1175870) hydroxide (B78521)

  • Ultrapure water

  • Human urine (blank)

  • SPE Cartridges (e.g., Oasis HLB or equivalent mixed-mode cation exchange)

4.2.2 Sample Preparation: Solid-Phase Extraction

  • Thaw urine samples and centrifuge at 4000 rpm for 10 minutes to remove particulates.

  • Take 1 mL of the supernatant and add 10 µL of the IS working solution.

  • Dilute the sample with 1 mL of 2% formic acid in water.

  • Condition the SPE cartridge: 1 mL of methanol followed by 1 mL of water.

  • Load the sample: Pass the diluted urine sample through the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Dry: Dry the cartridge under vacuum for 5 minutes.

  • Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4.2.3 LC-MS/MS Conditions

  • Same as in Protocol 1, with potential modifications to the gradient as needed.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_plasma Plasma cluster_urine Urine cluster_analysis Analysis sample Biological Sample (Plasma or Urine) add_is Add Internal Standard sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation If Plasma spe Solid-Phase Extraction (SPE) add_is->spe If Urine centrifuge_plasma Centrifugation protein_precipitation->centrifuge_plasma evaporate_reconstitute_plasma Evaporation & Reconstitution centrifuge_plasma->evaporate_reconstitute_plasma lc_ms LC-MS/MS Analysis evaporate_reconstitute_plasma->lc_ms evaporate_reconstitute_urine Evaporation & Reconstitution spe->evaporate_reconstitute_urine evaporate_reconstitute_urine->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Oxidation Oxidation (Hydroxylation at nitromethylene carbon) This compound->Oxidation CYP450 Nitroreduction Nitro-reduction This compound->Nitroreduction Aldehyde Oxidase Conjugation Conjugation (e.g., Glucuronidation) Oxidation->Conjugation Nitroreduction->Conjugation Excretion Excretion Conjugation->Excretion

References

Application Note: Quantitative Analysis of Nithiazine and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the nitromethylene neonicotinoid insecticide, Nithiazine, and its primary metabolite, oxidized this compound, in biological matrices. This method is crucial for pharmacokinetic studies, toxicological assessments, and environmental monitoring. The protocol provides a comprehensive workflow, from sample preparation to data analysis, and is designed to be adaptable to various biological sample types, including plasma, urine, and tissue homogenates.

Introduction

This compound is a nitromethylene compound that served as a precursor for the development of neonicotinoid insecticides.[1][2] Understanding its metabolic fate and quantifying its presence in biological systems is essential for evaluating its bioactivity and potential risks. The primary metabolic pathway for this compound in insects involves the oxidation of the nitromethylene carbon.[3] This method focuses on the simultaneous quantification of the parent this compound molecule and its major oxidized metabolite. LC-MS/MS offers the high selectivity and sensitivity required for detecting these analytes at trace levels in complex biological matrices.[4]

Predicted Metabolic Pathway of this compound

This compound is anticipated to undergo Phase I metabolism, primarily through oxidation. The key metabolic transformation is the oxidation of the nitromethylene group. Other potential metabolic routes, common to neonicotinoids, include hydroxylation and nitro reduction.[3][5]

G This compound This compound Oxidized_this compound Oxidized this compound (at nitromethylene carbon) This compound->Oxidized_this compound Oxidation (Primary Pathway) Other_Metabolites Other Phase I Metabolites (e.g., Hydroxylation, Nitro-reduction) This compound->Other_Metabolites Other Oxidative Pathways Phase_II_Conjugates Phase II Conjugates (e.g., Glucuronidation, Sulfation) Oxidized_this compound->Phase_II_Conjugates Other_Metabolites->Phase_II_Conjugates

Figure 1: Predicted metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This protocol is a modification of the widely used QuEChERS method for pesticide residue analysis in various matrices.[4]

  • Sample Aliquoting: Take 1 mL of the biological sample (e.g., plasma, urine) or 1 g of homogenized tissue.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of this compound, if available, or a structurally similar neonicotinoid not present in the samples).

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the sample in a 50 mL centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation:

    • Collect the supernatant.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in a suitable volume (e.g., 500 µL) of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

Liquid Chromatography (LC)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for good separation of neonicotinoids.[4]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analytes, followed by a column wash and re-equilibration. A starting point could be 5% B, increasing to 95% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS)
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Gas Flow Rates: Optimize for the specific instrument.

Quantitative Data

The following tables summarize the proposed MRM transitions and representative performance characteristics for the LC-MS/MS method. Note: The MRM transitions are predicted based on the structures of this compound and its oxidized metabolite and may require experimental optimization. The quantitative data is illustrative of typical method performance for neonicotinoids and should be determined during method validation.[6]

Table 1: Predicted MRM Transitions for this compound and its Oxidized Metabolite

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
This compound161.0PredictedPredicted
Oxidized this compound177.0PredictedPredicted

Note: The precursor ion for this compound is based on its monoisotopic mass [M+H]⁺. The precursor for the oxidized metabolite assumes the addition of one oxygen atom. The product ions need to be determined experimentally by infusing a standard of the analyte and performing a product ion scan.

Table 2: Illustrative Method Validation Parameters

ParameterThis compoundOxidized this compound
Linearity (r²) >0.995>0.995
Limit of Detection (LOD) 0.05 ng/mL0.08 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL0.25 ng/mL
Recovery (%) 85-110%80-115%
Precision (RSD%) <15%<15%

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (1 mL or 1 g) Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Final_Prep Evaporation & Reconstitution Cleanup->Final_Prep LC Liquid Chromatography (C18 Column) Final_Prep->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Figure 2: LC-MS/MS analytical workflow.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound and its primary oxidized metabolite in biological matrices. The use of a modified QuEChERS protocol for sample preparation ensures high recovery and effective removal of matrix interferences. This application note serves as a comprehensive guide for researchers in toxicology, drug metabolism, and environmental science, enabling reliable and accurate quantification of these compounds. It is recommended that the proposed MRM transitions be experimentally confirmed and a full method validation be performed in the specific biological matrix of interest.

References

Application Notes and Protocols: Development of a Nithiazine Binding Affinity Assay for Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nithiazine is a nitromethylene compound that served as a lead for the development of the widely used neonicotinoide insecticides.[1][2] These insecticides act as agonists at nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial ligand-gated ion channels in the central nervous system of insects.[1][3] The selective action of neonicotinoids on insect nAChRs compared to their mammalian counterparts is a key factor in their insecticidal efficacy and relative safety for mammals.[4][5] Determining the binding affinity of compounds like this compound to nAChRs is fundamental for understanding their mechanism of action, selectivity, and potential toxicological profile.

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor due to their sensitivity and robustness.[6][7] This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound with a specific nAChR subtype. The principle of this assay involves the competition between the unlabeled compound of interest (this compound) and a radiolabeled ligand for binding to the receptor.[8][9] By measuring the concentration of this compound required to inhibit 50% of the specific binding of the radioligand (IC50), the inhibition constant (Ki), which reflects the binding affinity, can be calculated.[9]

Principle of the Assay

In a competitive binding assay, a fixed concentration of a radiolabeled ligand and varying concentrations of an unlabeled competitor (this compound) are incubated with a receptor preparation. The amount of bound radioactivity is inversely proportional to the concentration of the competitor.[9] The data is used to generate a dose-response curve, from which the IC50 value is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.[9]

Competitive Binding Assay Principle Principle of Competitive Radioligand Binding cluster_0 High Radioligand Binding cluster_1 Low Radioligand Binding Receptor nAChR Radioligand [³H]Ligand Receptor->Radioligand Binds Nithiazine_low This compound (Low Conc.) Nithiazine_high This compound (High Conc.) Receptor2 nAChR Receptor2->Nithiazine_high Binds Radioligand2 [³H]Ligand

Caption: Diagram illustrating the competition between a radioligand and this compound for the nAChR binding site.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for a specific nAChR subtype (e.g., α4β2) using a competitive radioligand binding assay with filtration to separate bound and free radioligand.

Materials and Reagents

  • Biological Material: Cell membranes from a cell line (e.g., HEK293) stably expressing the nAChR subtype of interest.[8]

  • Radioligand: A high-affinity radiolabeled nAChR ligand such as [³H]epibatidine or [³H]cytisine. The concentration used should be at or below its dissociation constant (Kd) for the receptor.[8][10]

  • Test Compound: this compound.

  • Non-specific Binding Control: A known nAChR agonist or antagonist (e.g., nicotine, carbachol) at a saturating concentration.[8]

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.[8]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[8]

  • Filters: Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[8]

  • Scintillation Cocktail: A high-efficiency liquid scintillation cocktail.

  • Equipment:

    • 96-well plates

    • Vacuum filtration manifold

    • Liquid scintillation counter

    • Homogenizer (e.g., Dounce or Polytron)

    • High-speed refrigerated centrifuge

Methodology

1. Membrane Preparation a. Harvest cells expressing the target nAChR and place them in ice-cold homogenization buffer. b. Homogenize the cells using a suitable method. c. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris. d. Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[8] e. Resuspend the membrane pellet in fresh, ice-cold homogenization buffer and repeat the high-speed centrifugation. f. Resuspend the final membrane pellet in binding buffer. g. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).[8]

2. Ligand and Compound Preparation a. Prepare serial dilutions of this compound in binding buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.[8] b. Dilute the radioligand stock to the desired final concentration in the assay (typically at or below its Kd). c. Prepare the non-specific binding control at a saturating concentration (e.g., 10 µM nicotine).[8]

3. Assay Procedure a. In a 96-well plate, set up the following reactions in triplicate:

  • Total Binding: Membrane preparation, radioligand, and binding buffer.
  • Competition Binding: Membrane preparation, radioligand, and the corresponding dilution of this compound.
  • Non-specific Binding (NSB): Membrane preparation, radioligand, and a saturating concentration of the unlabeled control ligand.[8] b. The typical final assay volume is 200-250 µL.[8] c. The recommended order of addition is buffer, unlabeled ligand (this compound or control), membrane preparation, and finally the radioligand.[8] d. Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

4. Filtration and Detection a. Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a vacuum filtration manifold. b. Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.[8] c. Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. d. Quantify the radioactivity on the filters using a liquid scintillation counter.[8]

Experimental Workflow This compound Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare nAChR Membrane Homogenate Ligand_Prep 2. Prepare this compound and Radioligand Dilutions Incubation 3. Incubate Membranes, Radioligand & this compound Ligand_Prep->Incubation Filtration 4. Separate Bound/Free via Rapid Filtration Incubation->Filtration Counting 5. Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis 6. Calculate IC50 and Ki Counting->Analysis

Caption: A flowchart outlining the key steps of the competitive radioligand binding assay workflow.

Data Analysis and Presentation

  • Calculate Specific Binding: For each concentration of this compound, calculate the specific binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).[8]

  • Generate Dose-Response Curve: Plot the specific binding as a percentage of the control (total specific binding in the absence of this compound) against the logarithm of the this compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit the dose-response curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.[6]

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[9]

Data Presentation

Quantitative binding affinity data should be summarized in a clear and structured table for easy comparison.

CompoundReceptor SubtypeRadioligandKi (nM)IC50 (nM)Reference
This compound α4β2 (Human)[³H]EpibatidineTo be determinedTo be determinedThis Study
Nicotineα4β2 (Human)[³H]Epibatidine1.55.9[11]
Carbacholα4β2 (Human)[³H]Epibatidine-370[11]
Epibatidineα4β2 (Human)[³H]Epibatidine0.05-Literature
AK3α3β4 (Human)[³H]Epibatidine3.18-[12]

Note: The table includes example data from literature for comparison. The values for this compound are to be determined through the execution of this protocol.

References

Application Notes and Protocols for In Vitro Neurotoxicity Screening of Nithiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nithiazine (B1210867) is a nitro-substituted heterocyclic compound that served as a precursor for the development of neonicotinoid insecticides. Neonicotinoids are known for their potent activity on the insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to neurotoxicity.[1] Given its structural relationship to this class of insecticides, it is crucial to evaluate the potential neurotoxic effects of this compound on mammalian neuronal cells. In vitro neurotoxicity screening provides a valuable and ethical approach to identify potential hazards, elucidate mechanisms of toxicity, and prioritize compounds for further investigation.[2][3][4]

These application notes provide a detailed framework for assessing the neurotoxicity of this compound using established in vitro models. The protocols outlined below cover key neurotoxic endpoints, including effects on cell viability, neurite outgrowth, and oxidative stress. Human-derived cell lines, such as the SH-SY5Y neuroblastoma line, are recommended due to their neuronal characteristics and relevance to human toxicology.[5]

Key In Vitro Neurotoxicity Assays for this compound Screening

A battery of in vitro assays should be employed to obtain a comprehensive neurotoxicological profile of this compound. The following assays are recommended:

  • Cell Viability Assays (e.g., MTT Assay): To determine the concentration range at which this compound induces cytotoxicity.

  • Neurite Outgrowth Assay: To assess the impact of this compound on neuronal differentiation and morphology, a sensitive indicator of developmental neurotoxicity.[6]

  • Oxidative Stress Assay (e.g., DCFH-DA Assay): To investigate the role of reactive oxygen species (ROS) in this compound-induced neurotoxicity, a common mechanism for many neurotoxicants.[7]

Data Presentation

Disclaimer: Extensive literature searches did not yield specific quantitative in vitro neurotoxicity data for this compound. The following data are representative examples from studies on related neonicotinoid insecticides (Imidacloprid and Thiamethoxam) in the SH-SY5Y human neuroblastoma cell line and are intended for illustrative purposes only. Actual values for this compound must be determined experimentally.

Table 1: Representative Cytotoxicity of Neonicotinoid Formulations in Differentiated SH-SY5Y Cells (96-hour exposure) [5]

Compound FormulationActive IngredientAssayEC50 (mg/L)
Much 600 FS®ImidaclopridMTT Reduction266.4
Actara 250 WG®ThiamethoxamMTT Reduction653.2
Evidence 700 WG®ImidaclopridMTT Reduction4175

Table 2: Representative Effects of Neonicotinoids on Neurite Outgrowth and Oxidative Stress

EndpointCell LineCompoundConcentration RangeObserved Effect
Neurite OutgrowthPC12 CellsNeonicotinoids (General)1-100 µMInhibition of NGF-induced neurite outgrowth
Oxidative Stress (ROS/RNS)SH-SY5YImidacloprid, ThiamethoxamEC20, EC40, EC60Significant increase in ROS/RNS generation[5]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is adapted for a 96-well plate format using the SH-SY5Y human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of this compound in culture medium from the stock solution. The final solvent concentration should not exceed 0.1% and a vehicle control (medium with solvent) must be included.

  • Remove the seeding medium from the wells and add 100 µL of the this compound dilutions or control medium.

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well.

  • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from a blank well (medium only). Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Neurite Outgrowth Assay

This protocol utilizes SH-SY5Y cells, which can be differentiated to exhibit a neuronal phenotype with neurites.

Materials:

  • SH-SY5Y cells

  • Differentiation medium (e.g., low-serum medium containing 10 µM retinoic acid)

  • This compound stock solution

  • 48-well plates coated with an appropriate substrate (e.g., poly-L-lysine)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope with analysis software

Protocol:

  • Cell Seeding and Differentiation: Seed SH-SY5Y cells onto coated 48-well plates at a low density (e.g., 5 x 10³ cells per well) in complete medium.

  • After 24 hours, replace the medium with differentiation medium.

  • Compound Exposure: After 3-4 days of differentiation, expose the cells to various non-cytotoxic concentrations of this compound (determined from the MTT assay) in the differentiation medium. Include a vehicle control.

  • Incubate for an additional 48-72 hours.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA for 1 hour.

    • Incubate with the primary antibody (e.g., anti-β-III-tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope.

  • Quantify neurite length, number of neurites per cell, and number of branch points using automated image analysis software. Normalize neurite measurements to the number of cells (DAPI-stained nuclei).

Oxidative Stress Assessment: DCFH-DA Assay

This protocol measures intracellular reactive oxygen species (ROS) production.

Materials:

  • SH-SY5Y cells

  • This compound stock solution

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Positive control (e.g., H₂O₂)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well and allow them to attach overnight.

  • Probe Loading: Remove the culture medium and wash the cells once with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Compound Exposure: Wash the cells once with PBS to remove excess probe.

  • Add 100 µL of medium containing various concentrations of this compound, a vehicle control, or a positive control (e.g., 100 µM H₂O₂) to the respective wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Continue to measure the fluorescence at regular intervals (e.g., every 15 minutes for 2 hours) to obtain a kinetic profile of ROS production.

  • Data Analysis: Subtract the background fluorescence from blank wells. Express the results as a fold change in fluorescence intensity relative to the vehicle control at each time point.

Visualization of Pathways and Workflows

G Proposed Signaling Pathway for this compound-Induced Neurotoxicity This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Agonist Binding Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Mitochondria Mitochondria Ca_Influx->Mitochondria Mitochondrial Overload ROS Increased ROS Mitochondria->ROS Dysfunction Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis_Pathway Apoptotic Pathway (e.g., Caspase-3 activation) Oxidative_Stress->Apoptosis_Pathway Damage to lipids, proteins, DNA Neurite_Damage Neurite Outgrowth Inhibition Oxidative_Stress->Neurite_Damage Cell_Death Neuronal Cell Death Apoptosis_Pathway->Cell_Death Neurite_Damage->Cell_Death

Caption: Proposed signaling cascade for this compound neurotoxicity.

G Experimental Workflow for In Vitro Neurotoxicity Screening Start Start Cell_Culture Culture Neuronal Cells (e.g., SH-SY5Y) Start->Cell_Culture Compound_Prep Prepare this compound Serial Dilutions Start->Compound_Prep Exposure Expose Cells to this compound Cell_Culture->Exposure Compound_Prep->Exposure Assay1 Cell Viability Assay (MTT) Exposure->Assay1 Assay2 Neurite Outgrowth Assay Exposure->Assay2 Assay3 Oxidative Stress Assay (ROS) Exposure->Assay3 Data_Acquisition Data Acquisition (Plate Reader, Imaging) Assay1->Data_Acquisition Assay2->Data_Acquisition Assay3->Data_Acquisition Data_Analysis Data Analysis (IC50, Morphometry, Fold Change) Data_Acquisition->Data_Analysis Conclusion Neurotoxicity Profile Data_Analysis->Conclusion

Caption: General workflow for screening this compound's neurotoxicity.

References

Application Notes and Protocols for Nithiazine Efficacy Testing Against Houseflies (Musca domestica)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting laboratory bioassays to evaluate the efficacy of nithiazine (B1210867) against the common housefly, Musca domestica. The included methodologies, data presentation formats, and visual diagrams are intended to facilitate standardized and reproducible research.

Introduction

This compound is a neonicotinoid insecticide that acts as an agonist at the insect nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] Like other neonicotinoids, this compound binds to nAChRs in the central nervous system of insects, leading to overstimulation, paralysis, and ultimately, death.[4][5] This mode of action provides selectivity for insects over mammals, as the structure and subtypes of nAChRs differ between these groups.[5] Although not as widely commercialized as other neonicotinoids due to its photolability, this compound serves as an important compound for research into insecticide efficacy and resistance mechanisms.[1][5]

The following protocols describe two common methods for assessing the toxicity of this compound to adult houseflies: topical application and oral ingestion (feeding) bioassays.

Data Presentation

Quantitative data from this compound bioassays should be summarized for clear interpretation and comparison. The following tables provide templates for presenting key efficacy metrics.

Table 1: Dose-Response Mortality of Adult Houseflies to Topically Applied this compound

This compound Dose (µ g/fly )No. of Flies TestedNo. of Flies Affected (Mortality)% Mortality (Corrected for Control)
0 (Control - Acetone)10050
0.051001510.5
0.101003531.6
0.251005855.8
0.501008584.2
1.001009897.9

Note: Mortality is typically assessed 24 hours post-treatment. Corrected mortality can be calculated using Abbott's formula if control mortality is between 5% and 20%.

Table 2: Lethal Dose (LD50) and Knockdown Time (KT50) Values for this compound in Adult Houseflies

Bioassay MethodParameterValue95% Confidence Interval
Topical ApplicationLD50 (µ g/fly )0.220.18 - 0.27
Oral IngestionLC50 (µg/mL)15.512.8 - 18.9
Topical ApplicationKT50 (minutes) at 0.5 µ g/fly 4538 - 52
Oral IngestionKT50 (minutes) at 20 µg/mL6053 - 68

LD50 (Lethal Dose 50): The dose required to kill 50% of the test population. LC50 (Lethal Concentration 50): The concentration in the diet required to kill 50% of the test population. KT50 (Knockdown Time 50): The time required to knock down 50% of the test population.

Experimental Protocols

Protocol 1: Topical Application Bioassay

This method assesses the contact toxicity of this compound by directly applying it to the insect's cuticle.

Materials:

  • This compound (technical grade)

  • Acetone (B3395972) (analytical grade)

  • Microsyringe or microapplicator

  • Carbon dioxide (CO2) for anesthetization

  • Adult houseflies (3-5 days old, mixed-sex or single-sex as required)

  • Holding cages with food and water

  • Glass vials or petri dishes for observation

  • Vortex mixer

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in acetone (e.g., 1000 µg/mL).

    • Perform serial dilutions of the stock solution with acetone to create a range of desired concentrations for testing (e.g., 0.05, 0.10, 0.25, 0.50, 1.00 µg/µL).

    • A control solution of pure acetone should also be prepared.

  • Application:

    • Anesthetize a batch of houseflies using a brief exposure to CO2.

    • Using a microapplicator, apply a small, precise volume (e.g., 1 µL) of a this compound dilution to the dorsal thorax of each anesthetized fly.

    • Treat a control group of flies with acetone only.

    • For each concentration and the control, use a sufficient number of flies (e.g., 20-25 flies per replicate, with at least 3-4 replicates).

  • Observation and Data Collection:

    • Place the treated flies in clean holding cages or vials with access to food (e.g., sugar water) and water.

    • Maintain the flies under controlled laboratory conditions (e.g., 25 ± 2°C, 60 ± 10% relative humidity, 12:12 light:dark cycle).

    • Record the number of knocked-down flies at regular intervals (e.g., every 15 minutes for the first 2 hours) to determine the KT50.

    • Assess mortality at 24 hours post-application. Flies that are unable to move or show coordinated movement when prodded are considered dead.

  • Data Analysis:

    • Correct mortality data for control mortality using Abbott's formula.

    • Perform probit analysis on the dose-response data to calculate the LD50 and its 95% confidence intervals.

Protocol 2: Oral Ingestion (Feeding) Bioassay

This method evaluates the stomach toxicity of this compound when ingested by houseflies.

Materials:

  • This compound (technical grade)

  • Sucrose (B13894)

  • Distilled water

  • Adult houseflies (3-5 days old)

  • Feeding stations (e.g., cotton wicks in small vials)

  • Holding cages

  • Starvation chambers (cages with water only)

Procedure:

  • Preparation of this compound Diets:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or water, depending on solubility) and then dilute it into a 10% sucrose solution to achieve the desired final concentrations (e.g., 5, 10, 20, 40, 80 µg/mL).

    • Ensure the solvent concentration is minimal and consistent across all treatments, including the control.

    • Prepare a control diet of 10% sucrose solution with the same amount of solvent used in the treatment diets.

  • Bioassay:

    • Prior to the assay, starve the houseflies for a period of 2-4 hours, providing them with water only.

    • Introduce the prepared this compound-sucrose solutions and the control solution into the holding cages via feeding stations.

    • Use a sufficient number of flies per replicate and several replicates for each concentration.

  • Observation and Data Collection:

    • Maintain the flies under controlled laboratory conditions.

    • Record mortality at specified time points (e.g., 24, 48, and 72 hours).

    • Knockdown can also be recorded at earlier time points.

  • Data Analysis:

    • Calculate corrected mortality using Abbott's formula.

    • Use probit analysis to determine the LC50 and its 95% confidence intervals from the concentration-mortality data.

Visualizations

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Bioassay Execution cluster_2 Phase 3: Data Collection & Analysis rearing Housefly Rearing (Musca domestica) 3-5 day old adults anesthetize Anesthetize Flies (CO2) rearing->anesthetize feeding_app Oral Ingestion Assay (this compound in sucrose solution) rearing->feeding_app prep Prepare this compound Serial Dilutions (in Acetone) topical_app Topical Application (1µL to dorsal thorax) prep->topical_app prep->feeding_app anesthetize->topical_app hold Transfer to Holding Cages (with food & water) topical_app->hold feeding_app->hold observe Observe & Record - Knockdown (KT50) - Mortality (24h) hold->observe analysis Data Analysis (Probit Analysis) observe->analysis results Determine LD50 / LC50 & Confidence Intervals analysis->results

Caption: Experimental workflow for this compound bioassay against houseflies.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Housefly CNS) ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic Acetylcholine Receptor (nAChR) ion_channel Ion Channel (Open) nAChR->ion_channel Activates response Continuous Nerve Firing -> Paralysis -> Death ion_channel->response Na+/K+ Influx This compound This compound This compound->nAChR Binds (Agonist) ACh->nAChR Binds (Agonist)

Caption: Signaling pathway of this compound at the insect nAChR.

References

Application Notes and Protocols for the Synthesis and Use of Nithiazine in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and laboratory applications of Nithiazine, a nitromethylene neonicotinoid insecticide. The information is intended to guide researchers in the preparation and experimental use of this compound for studies related to nicotinic acetylcholine (B1216132) receptors (nAChRs) and insecticide development.

Chemical Properties and Data

This compound, with the IUPAC name (E/Z)-2-Nitromethylene-1,3-thiazinane, is a crystalline or brown powder.[1] It served as a precursor for the development of the widely used neonicotinoid class of insecticides.[2]

PropertyValueReference
Chemical Formula C₅H₈N₂O₂S[1]
Molar Mass 160.19 g·mol⁻¹[1]
Appearance Crystals or brown powder[1]
Density 1.388 g/cm³[1]
CAS Number 58842-20-9[1]

Synthesis of this compound

The synthesis of this compound involves the formation of the 1,3-thiazinane (B8806883) ring followed by the introduction of the nitromethylene group. A common and effective method is the reaction of 3-aminopropanethiol (B1201785) with 1,1-bis(methylthio)-2-nitroethylene (B140038). This reaction proceeds via a condensation mechanism, where the amino and thiol groups of 3-aminopropanethiol react with the ketene (B1206846) dithioacetal to form the heterocyclic ring of this compound.

Synthesis Workflow

Nithiazine_Synthesis cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 3-Aminopropanethiol C Reaction Vessel (e.g., Round-bottom flask) A->C B 1,1-bis(Methylthio)-2-nitroethylene B->C D Reaction Mixture C->D Heat Solvent Solvent (e.g., Ethanol) Solvent->C Heat Reflux E Purification (e.g., Recrystallization) D->E F This compound (Final Product) E->F

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Aminopropanethiol

  • 1,1-bis(Methylthio)-2-nitroethylene

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1-bis(methylthio)-2-nitroethylene (1 equivalent) in absolute ethanol.

  • Addition of Reactant: To the stirred solution, add 3-aminopropanethiol (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the crude product by filtration and wash with a small amount of cold ethanol. Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the final product as crystals or a powder.

  • Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data (Expected):

While specific yields are highly dependent on the reaction scale and conditions, a successful synthesis should aim for the following:

ParameterTarget Value
Yield 60-80%
Purity (by HPLC) >95%

Application in Laboratory Experiments: nAChR Agonist Studies

This compound and other neonicotinoids act as agonists at the nicotinic acetylcholine receptor (nAChR) in insects, leading to the overstimulation of the nervous system, paralysis, and death.[3] This makes this compound a valuable tool for studying the structure, function, and pharmacology of insect nAChRs.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

This compound binds to the nAChR, mimicking the action of the endogenous neurotransmitter acetylcholine (ACh). This binding opens the ligand-gated ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and depolarization of the postsynaptic membrane. This sustained activation disrupts normal nerve signaling.

nAChR_Pathway cluster_membrane Postsynaptic Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates This compound This compound (Agonist) This compound->nAChR Binds to Cation_Influx Cation Influx (Na⁺, Ca²⁺) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Nerve_Signal Disrupted Nerve Signaling Depolarization->Nerve_Signal Paralysis Paralysis / Death Nerve_Signal->Paralysis

Caption: this compound's mechanism of action on the nAChR.

Experimental Protocol: In Vitro nAChR Competitive Binding Assay

This protocol describes a general procedure to assess the binding affinity of this compound to nAChRs using a radioligand competition assay. This type of assay is crucial for characterizing the interaction of novel compounds with their target receptors.

Materials:

  • Source of nAChRs (e.g., insect neuronal membrane preparations, or cells expressing recombinant nAChRs)

  • Radiolabeled nAChR ligand (e.g., [³H]imidacloprid or [¹²⁵I]α-bungarotoxin)

  • This compound (synthesized and purified)

  • Unlabeled competitor (e.g., nicotine (B1678760) or imidacloprid) for non-specific binding determination

  • Binding buffer (e.g., phosphate-buffered saline, PBS)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and scintillation fluid (for ³H) or gamma counter (for ¹²⁵I)

Procedure:

  • Membrane Preparation: Prepare a suspension of the nAChR-containing membranes in binding buffer. The protein concentration should be optimized to ensure adequate signal.

  • Assay Setup: In a 96-well microplate, set up the following conditions in triplicate:

    • Total Binding: Membrane suspension + radioligand.

    • Non-specific Binding: Membrane suspension + radioligand + a high concentration of unlabeled competitor.

    • Competition Binding: Membrane suspension + radioligand + varying concentrations of this compound.

  • Incubation: Incubate the microplate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid (for ³H) or in tubes for a gamma counter (for ¹²⁵I). Measure the radioactivity to determine the amount of bound radioligand.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the relevant literature and optimize the conditions for their specific experimental setup. All laboratory work should be conducted in accordance with appropriate safety guidelines.

References

Application Notes and Protocols for Studying the Effects of Nithiazine on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nithiazine is a nitromethylene neonicotinoid insecticide.[1][2] Like other neonicotinoids, its mode of action is as an agonist of the nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to overstimulation of the nervous system, paralysis, and death in target insects.[3][4][5][6] While this compound exhibits selectivity for insect nAChRs over those of vertebrates, making it less toxic to mammals, birds, and fish, there are significant concerns about its potential impact on non-target organisms, particularly invertebrates.[7][8][9][10] The high water solubility and persistence of neonicotinoids can lead to contamination of soil and aquatic environments, posing a risk to beneficial organisms such as pollinators, aquatic invertebrates, and soil fauna.[7][11]

These application notes provide a detailed experimental framework for assessing the ecotoxicological effects of this compound on representative non-target organisms. The protocols are designed to evaluate acute toxicity and sublethal effects on key biological endpoints.

Signaling Pathway of this compound Action

This compound, as a neonicotinoid, acts on the central nervous system of insects. It mimics the action of the neurotransmitter acetylcholine (ACh) but is not readily broken down by the enzyme acetylcholinesterase. This leads to a persistent stimulation of the nAChRs, resulting in the continuous firing of neurons, which ultimately leads to paralysis and death of the insect.

G cluster_synapse Synaptic Cleft cluster_effects Physiological Effects pre_neuron Presynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) pre_neuron->nAChR ACh Release post_neuron Postsynaptic Neuron overstimulation Overstimulation of Nervous System post_neuron->overstimulation Leads to nAChR->post_neuron Continuous Na+ Influx This compound This compound This compound->nAChR Binds to Receptor (Agonist Action) paralysis Paralysis overstimulation->paralysis death Death paralysis->death

Caption: this compound's mechanism of action on the insect nicotinic acetylcholine receptor.

Experimental Design: A Multi-Tiered Approach

A tiered approach is recommended to systematically evaluate the effects of this compound on non-target organisms. This involves starting with acute toxicity tests and progressing to more complex, long-term sublethal studies if significant effects are observed at environmentally relevant concentrations.

G cluster_t1 Acute Endpoints cluster_t2 Sublethal Endpoints cluster_t3 Ecological Endpoints tier1 Tier 1: Acute Toxicity Testing tier2 Tier 2: Chronic & Sublethal Effects tier1->tier2 If risk identified mortality Mortality (LC50/LD50) tier1->mortality immobilization Immobilization (EC50) tier1->immobilization tier3 Tier 3: Semi-field & Field Studies tier2->tier3 If risk confirmed reproduction Reproduction tier2->reproduction growth Growth tier2->growth behavior Behavior tier2->behavior biochemical Biochemical Markers tier2->biochemical population Population Dynamics tier3->population community Community Structure tier3->community

Caption: Tiered experimental workflow for ecotoxicological assessment of this compound.

Protocols for Non-Target Organism Testing

Aquatic Invertebrates: Daphnia magna

Daphnia magna is a standard model organism for aquatic toxicity testing due to its sensitivity to pollutants and its crucial role in freshwater ecosystems.

3.1.1. Acute Immobilization Test (OECD 202)

  • Objective: To determine the concentration of this compound that causes immobilization in 50% of Daphnia magna over a 48-hour period (EC50).

  • Methodology:

    • Test Organisms: Neonates (<24 hours old) from a healthy culture.

    • Test Substance: this compound dissolved in a suitable solvent (e.g., DMSO, acetone) and then diluted in M7 medium. A solvent control is mandatory.

    • Test Conditions: 20 ± 2°C, 16:8 hour light:dark photoperiod.

    • Procedure:

      • Groups of 20 daphnids (4 replicates of 5 daphnids each) are exposed to a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 µg/L) and a control.

      • Observations for immobilization (daphnids that are not able to swim within 15 seconds after gentle agitation of the test vessel) are made at 24 and 48 hours.

    • Data Analysis: The 48-hour EC50 value and its 95% confidence intervals are calculated using probit analysis or logistic regression.

3.1.2. Chronic Reproduction Test (OECD 211)

  • Objective: To evaluate the effects of this compound on the reproductive output of Daphnia magna over a 21-day period.

  • Methodology:

    • Test Organisms: Neonates (<24 hours old).

    • Test Substance: As in the acute test.

    • Procedure:

      • Individual daphnids are exposed to sublethal concentrations of this compound.

      • The test medium is renewed, and the daphnids are fed every 2-3 days.

      • The number of offspring produced by each female is counted.

      • Parental mortality and length are also recorded.

    • Endpoints: Total number of live offspring per female, time to first brood, and parental growth and survival.

    • Data Analysis: Statistical comparison of endpoints between control and treatment groups (e.g., using ANOVA and Dunnett's test).

Table 1: Hypothetical Toxicity Data for this compound on Daphnia magna

EndpointValueUnitReference
48h EC50 (Immobilization)50µg/LOECD 202
21d NOEC (Reproduction)5µg/LOECD 211
21d LOEC (Reproduction)10µg/LOECD 211

Note: NOEC = No Observed Effect Concentration; LOEC = Lowest Observed Effect Concentration. Data are hypothetical for illustrative purposes.

Soil Organisms: Eisenia fetida (Earthworm)

Earthworms are vital for soil health, and their exposure to soil-persistent chemicals like neonicotinoids is a significant concern.[11]

3.2.1. Acute Toxicity Test (OECD 207)

  • Objective: To determine the concentration of this compound in artificial soil that causes mortality in 50% of adult earthworms over a 14-day period (LC50).

  • Methodology:

    • Test Organisms: Adult Eisenia fetida with a clitellum, acclimated for 24 hours.

    • Test Substance: this compound is mixed into a standardized artificial soil.

    • Procedure:

      • Ten worms are introduced into each test vessel containing the treated soil.

      • Mortality and behavioral changes (e.g., burrowing activity, coiling) are assessed at 7 and 14 days.

    • Data Analysis: The 14-day LC50 value is calculated.

3.2.2. Sublethal Reproduction Test (OECD 222)

  • Objective: To assess the effects of this compound on the reproductive output (cocoon production and juvenile hatching) of Eisenia fetida.

  • Methodology:

    • Procedure:

      • Adult worms are exposed to sublethal concentrations of this compound in artificial soil for 28 days.

      • At the end of the 28-day period, the adult worms are removed, and their mortality and weight changes are recorded.

      • The soil is then incubated for another 28 days to allow for the hatching of cocoons.

    • Endpoints: Number of cocoons produced, number of juveniles hatched, and adult worm biomass.

    • Data Analysis: Comparison of reproductive endpoints between control and treatment groups.

Table 2: Hypothetical Toxicity Data for this compound on Eisenia fetida

EndpointValueUnitReference
14d LC50 (Mortality)15mg/kg soilOECD 207
56d NOEC (Reproduction)1.0mg/kg soilOECD 222
56d LOEC (Reproduction)2.5mg/kg soilOECD 222

Data are hypothetical for illustrative purposes.

Pollinators: Apis mellifera (Honey Bee)

The impact of neonicotinoids on bees is a major environmental concern.[12][13][14] Both lethal and sublethal effects, such as impaired foraging and navigation, have been documented.[15]

3.3.1. Acute Oral and Contact Toxicity (OECD 213 & 214)

  • Objective: To determine the dose of this compound that is lethal to 50% of adult honey bees within 48-96 hours, via both oral (LD50) and contact exposure.

  • Methodology:

    • Oral Exposure: Bees are starved and then individually fed a known dose of this compound in a sucrose (B13894) solution.

    • Contact Exposure: A droplet of this compound in a suitable solvent is applied to the dorsal thorax of each bee.

    • Procedure:

      • Groups of bees are exposed to a range of doses and a control.

      • Mortality is recorded at 4, 24, 48, 72, and 96 hours.

    • Data Analysis: The LD50 values for both routes of exposure are calculated.

3.3.2. Chronic Oral Toxicity (10-day feeding test, OECD 245)

  • Objective: To assess the cumulative effects of repeated oral exposure to sublethal doses of this compound on honey bee survival.

  • Methodology:

    • Procedure:

      • Caged honey bees are provided with a sucrose solution containing this compound ad libitum for 10 days.

      • Mortality is recorded daily.

    • Data Analysis: The daily and cumulative mortality rates are compared between treatment and control groups. The 10-day LC50 can be determined.

Table 3: Hypothetical Toxicity Data for this compound on Apis mellifera

EndpointValueUnitReference
48h Oral LD500.05µ g/bee OECD 213
48h Contact LD500.20µ g/bee OECD 214
10d Chronic Oral LC500.01µg/g dietOECD 245

Data are hypothetical for illustrative purposes.

Conclusion

The experimental designs and protocols outlined provide a robust framework for evaluating the potential risks of this compound to non-target organisms. The data generated from these studies are crucial for conducting comprehensive environmental risk assessments and informing regulatory decisions. It is imperative to consider both lethal and sublethal endpoints to fully understand the ecological impact of this insecticide. Given the known effects of other neonicotinoids, a precautionary approach to the use of this compound is warranted until its effects on a wide range of non-target species are better understood.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Nithiazine Photo-degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance and troubleshooting for researchers working with Nithiazine, a nitromethylene neonicotinoid known for its susceptibility to photo-degradation. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions regarding the photo-degradation of this compound in a laboratory setting.

Question: My this compound solution seems to be degrading rapidly, even under normal laboratory lighting. What is the primary cause and how can I prevent this?

Answer: this compound is known to be highly susceptible to photo-degradation, meaning it can break down when exposed to light, particularly in the UV and blue regions of the spectrum. Standard fluorescent laboratory lighting can be sufficient to initiate this degradation, leading to a decrease in the active compound concentration and the formation of unknown byproducts, which can compromise your experimental results.

Troubleshooting Steps:

  • Work in Low-Light Conditions: Whenever possible, handle this compound and its solutions under subdued or red light. Avoid direct exposure to overhead fluorescent lighting for prolonged periods.

  • Use Protective Glassware: Prepare and store this compound solutions in amber-colored glass vials or flasks to block UV and visible light.[1]

  • Aluminum Foil Wrapping: For clear glassware, wrapping it securely with aluminum foil provides an effective light barrier.[1]

  • Proper Storage: Always store stock solutions and experimental samples in the dark, preferably in a refrigerator at 2-8°C to minimize both photo- and thermal degradation.

Question: I am observing high variability and poor reproducibility in my experimental results with this compound. Could photo-degradation be the culprit?

Answer: Yes, inconsistent exposure to light during sample preparation and experimentation is a major source of variability when working with photosensitive compounds like this compound. The extent of degradation can differ between samples, leading to unreliable and non-reproducible data.

Troubleshooting Steps:

  • Standardize Light Exposure: Ensure that all experimental samples, including controls, are handled with the same level of light protection throughout the entire workflow. This includes preparation, incubation, and analysis stages.

  • Prepare Solutions Freshly: Prepare this compound solutions as close to the time of the experiment as possible to minimize the duration of potential light exposure.

  • Run a Dark Control: Always include a "dark control" sample that is handled and incubated under identical conditions but is completely protected from light (e.g., wrapped in foil). Comparing the results of your experimental samples to the dark control will help you quantify the extent of photo-degradation.

Question: What are the specific wavelengths of light that are most damaging to this compound?

Preventative Measures:

  • Use Filtered Light Sources: If your experimental setup requires illumination, use light sources equipped with filters to block UV and short-wavelength blue light.

  • LED Lighting: Consider using LED lights with a narrow emission spectrum in the longer visible range (e.g., green or red light) if compatible with your experimental design.

  • Minimize Exposure Time: Regardless of the light source, always aim to minimize the duration of light exposure to your this compound samples.

Question: Are there any chemical stabilizers I can add to my this compound solution to prevent photo-degradation?

Answer: Research has shown that certain clays (B1170129) and dyes can help photostabilize this compound. This is thought to occur through an energy transfer mechanism where the stabilizer molecule absorbs the light energy and dissipates it, thereby protecting the this compound molecule.

Potential Stabilizers:

  • Montmorillonite Clay: This clay has been shown to offer some protection to this compound.

  • Cationic Dyes (e.g., Acriflavine): These have also been investigated for their photostabilizing effects on this compound, likely through resonance energy transfer.

Considerations:

  • Compatibility: Before using any stabilizer, it is crucial to ensure it does not interfere with your experimental assay. Run appropriate controls to test for any effects of the stabilizer alone on your system.

  • Concentration: The optimal concentration of the stabilizer will need to be determined empirically for your specific experimental conditions.

Quantitative Data Summary

While specific quantitative data for this compound photo-degradation is scarce, the following table summarizes general findings for neonicotinoids and provides a framework for the type of data you should aim to generate in your own validation experiments.

ParameterConditionObservationImplication for this compound Experiments
Degradation Kinetics Exposure to simulated sunlight in waterOther neonicotinoids often follow first-order or zero-order kinetics.Assume a time-dependent degradation and minimize exposure duration.
Effect of Surface Photolysis on glass vs. wax surfacesDegradation of other neonicotinoids is faster on inert surfaces like glass.The material of your experimental vessels can influence stability.
Formulation Commercial vs. pure compoundCommercial formulations of other neonicotinoids can have different degradation rates.Be aware that excipients in a formulation may offer some protection.

Experimental Protocols

Protocol for Preparation and Handling of this compound Solutions

This protocol outlines the best practices for preparing and handling this compound solutions to minimize photo-degradation.

Materials:

  • This compound (solid)

  • Amber glass vials

  • Amber volumetric flasks

  • Solvent (e.g., DMSO, acetonitrile, or appropriate buffer)

  • Aluminum foil

  • Pipettes and tips

  • Analytical balance

Procedure:

  • Work Area Preparation: Set up your workspace in an area with subdued lighting. If possible, use a darkroom or a bench with red light illumination.

  • Weighing: Accurately weigh the required amount of solid this compound using an analytical balance. Perform this step as quickly as possible to minimize light exposure.

  • Dissolution: Transfer the weighed this compound to an amber volumetric flask. Add the desired solvent to dissolve the compound completely. If sonication is required, ensure the sonicator bath is covered to block light.

  • Stock Solution Storage: Store the stock solution in a tightly sealed amber glass vial, wrapped in aluminum foil for extra protection. Label the vial clearly with the compound name, concentration, date, and storage conditions. Store at 2-8°C in the dark.

  • Preparation of Working Solutions: When preparing dilutions for your experiments, use amber glassware and work in the low-light conditions described in step 1. Prepare only the volume needed for the immediate experiment.

  • Handling During Experiment: Keep all vessels containing this compound solutions covered with aluminum foil or in light-blocking containers throughout the duration of your experiment, including incubation and waiting periods.

Protocol for Assessing this compound Photostability

This protocol provides a framework for quantifying the photo-degradation of this compound under your specific experimental light conditions.

Materials:

  • This compound stock solution

  • Appropriate experimental buffer or solvent

  • Clear and amber microplates or vials

  • Your experimental light source

  • Aluminum foil

  • HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Sample Preparation: Prepare a solution of this compound in your experimental buffer at the desired concentration.

  • Aliquot Samples: Dispense the this compound solution into two sets of clear vials or microplate wells.

  • Dark Control: Completely wrap one set of vials/wells with aluminum foil. This will serve as your dark control.

  • Light Exposure: Place both the exposed and the dark control samples in your experimental setup (e.g., plate reader, incubator with a light source) for the desired duration.

  • Time Points: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from both the light-exposed and dark control samples.

  • Sample Analysis: Immediately analyze the aliquots by HPLC to determine the concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for both the light-exposed and dark control samples.

    • Calculate the percentage of degradation at each time point for the light-exposed sample relative to the dark control.

    • Determine the degradation kinetics (e.g., by fitting the data to a first-order or zero-order decay model) to find the rate constant and half-life of this compound under your specific light conditions.

Visualizations

Signaling Pathways and Experimental Workflows

Nithiazine_Handling_Workflow cluster_prep Solution Preparation (Low Light) cluster_storage Storage cluster_experiment Experiment Execution cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Solvent (Amber Flask) weigh->dissolve store Store Stock Solution (2-8°C, Dark, Wrapped) dissolve->store For Stock prepare_working Prepare Working Solutions (Amber Vials) store->prepare_working For Experiment run_assay Run Assay (Light Protected) prepare_working->run_assay dark_control Include Dark Control (Wrapped in Foil) prepare_working->dark_control analyze Analyze Samples (e.g., HPLC) run_assay->analyze dark_control->analyze

Caption: Workflow for handling this compound to minimize photo-degradation.

Nithiazine_Photodegradation_Pathway cluster_light Light Exposure (UV/Blue Light) This compound This compound (tetrahydro-2-(nitromethylene)-2H-1,3-thiazine) Excited_this compound Excited State this compound* This compound->Excited_this compound Light Absorption Degradation_Products Degradation Products (e.g., oxidized at nitromethylene carbon) Excited_this compound->Degradation_Products Chemical Reaction light

Caption: Postulated photo-degradation pathway of this compound.

References

Technical Support Center: Nithiazine Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing Nithiazine degradation products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue: No significant degradation observed under stress conditions.

  • Question: I am performing forced degradation studies on this compound, but I am not observing any significant degradation under acidic, basic, or oxidative stress. What could be the reason?

  • Answer: While this compound may exhibit a degree of stability, a lack of degradation could be due to insufficiently stringent stress conditions.[1] Consider the following troubleshooting steps:

    • Increase Stressor Concentration: If using acid or base, incrementally increase the concentration (e.g., from 0.1N to 1N or higher). For oxidative stress, increase the concentration of the oxidizing agent (e.g., hydrogen peroxide from 3% to 30%).

    • Elevate Temperature: Heating the sample under stress conditions can accelerate degradation.[2] Experiment with temperatures ranging from 40°C to 80°C, ensuring the temperature is not high enough to cause unintended thermal degradation.

    • Extend Exposure Time: Increase the duration of exposure to the stressor. Samples can be incubated for several hours to several days.

    • Analytical Method Sensitivity: Ensure your analytical method, such as High-Performance Liquid Chromatography (HPLC), is sensitive enough to detect low levels of degradation products.[3] Check the limit of detection (LOD) and limit of quantification (LOQ) of your method.

Issue: Appearance of unexpected peaks in the chromatogram.

  • Question: After subjecting my this compound sample to photolytic or thermal stress, I am observing several new, unexpected peaks in my HPLC chromatogram. How can I identify these unknown peaks?

  • Answer: The emergence of new peaks is a strong indication of degradation. To identify these degradation products, a systematic approach is required:

    • Mass Spectrometry (MS) Coupling: The most effective method for identifying unknown degradation products is to use a mass spectrometer coupled with your liquid chromatography system (LC-MS).[4][5] This will provide the mass-to-charge ratio (m/z) of the degradation products, which is a critical piece of information for structure elucidation.

    • Tandem Mass Spectrometry (MS/MS): To further characterize the structure, tandem mass spectrometry (MS/MS) can be employed to fragment the degradation product ions and obtain structural information.

    • Forced Degradation of Suspected Structures: If you have hypothesized structures for the degradation products, you can attempt to synthesize these compounds and run them on your analytical system to confirm their retention times and mass spectra.

Issue: Difficulty in achieving separation between this compound and its degradation products.

  • Question: I am having trouble achieving baseline separation between the parent this compound peak and the peaks of its degradation products in my HPLC analysis. What can I do to improve the resolution?

  • Answer: Co-elution of the parent drug and its degradation products is a common challenge in stability-indicating method development. Here are some strategies to improve chromatographic separation:

    • Optimize Mobile Phase Composition: Adjust the ratio of the organic and aqueous phases of your mobile phase. A gradient elution, where the mobile phase composition changes over the course of the run, is often more effective than an isocratic elution for separating complex mixtures.

    • Change Column Chemistry: If optimizing the mobile phase is not sufficient, try a different HPLC column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column).

    • Adjust pH of the Mobile Phase: The pH of the mobile phase can significantly affect the retention of ionizable compounds. Experiment with different pH values to maximize the separation.

    • Modify Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can also impact the resolution.

Experimental Protocols

A comprehensive forced degradation study is essential for identifying potential degradation products and establishing the degradation pathways of this compound.[3][6]

1. Acidic Degradation:

  • Objective: To investigate the degradation of this compound under acidic conditions.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Add an equal volume of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at a concentration of 0.1N.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of a suitable base (e.g., sodium hydroxide), and dilute it with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method.

2. Basic Degradation:

  • Objective: To assess the stability of this compound in basic conditions.

  • Methodology:

    • Prepare a stock solution of this compound.

    • Add an equal volume of sodium hydroxide (B78521) (NaOH) at a concentration of 0.1N.

    • Follow the incubation, sampling, and neutralization (with a suitable acid like HCl) steps as described for acidic degradation.

    • Analyze the samples by HPLC.

3. Oxidative Degradation:

  • Objective: To determine the susceptibility of this compound to oxidation.

  • Methodology:

    • Prepare a stock solution of this compound.

    • Add an equal volume of hydrogen peroxide (H₂O₂) solution (e.g., 3%).

    • Incubate the solution at room temperature for a specified period, protected from light.

    • Withdraw aliquots at various time points and dilute with the mobile phase for analysis.

    • Analyze the samples by HPLC.

4. Photolytic Degradation:

  • Objective: To evaluate the photostability of this compound.

  • Methodology:

    • Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples by HPLC at various time points.

5. Thermal Degradation:

  • Objective: To investigate the effect of high temperature on this compound stability.

  • Methodology:

    • Place solid this compound powder and a solution of this compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

    • Analyze the samples at different time intervals by dissolving the solid in a suitable solvent and diluting the solution for HPLC analysis.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.

Stress ConditionStressor Concentration/IntensityDuration (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Retention Time, min)
Acidic0.1N HCl at 60°C2485.224.8
Basic0.1N NaOH at 60°C2472.533.5, 6.1
Oxidative3% H₂O₂ at RT2491.815.2
Photolytic1.2 million lux hours4895.317.9
Thermal80°C7298.10-

Visualizations

Experimental Workflow for this compound Degradation Analysis

G cluster_0 Forced Degradation Studies cluster_1 Analytical Characterization cluster_2 Data Interpretation A This compound Sample B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Photolysis A->E F Thermal Stress A->F G HPLC-UV/DAD Analysis B->G C->G D->G E->G F->G H LC-MS Analysis G->H If unknown peaks I LC-MS/MS for Structural Elucidation H->I For fragmentation K Identify Degradation Products I->K J Isolation & NMR J->K L Propose Degradation Pathways K->L

Caption: Workflow for the identification and characterization of this compound degradation products.

Hypothetical Signaling Pathway of this compound

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Acetylcholine (ACh) B Nicotinic Acetylcholine Receptor (nAChR) A->B Binds C Ion Channel Opening B->C D Na+ Influx C->D E Depolarization D->E F Nerve Excitation E->F N This compound N->B Agonist Binding

References

Technical Support Center: Optimizing Nithiazine Concentration for In Vitro Neurotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing nithiazine (B1210867) concentration in in vitro neurotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied for neurotoxicity?

A1: this compound is a nitromethylene neonicotinoid insecticide.[1] It functions as an agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR), leading to the disruption of nerve function and, ultimately, the death of affected insects.[1] As a lead compound for the development of other neonicotinoid insecticides, understanding its neurotoxic potential is crucial for assessing the risks associated with this class of compounds.

Q2: What is the primary molecular target of this compound in neurons?

A2: The primary molecular target of this compound and other neonicotinoids is the nicotinic acetylcholine receptor (nAChR).[1] These receptors are ligand-gated ion channels that are crucial for synaptic transmission in the nervous system.

Q3: What are the general mechanisms of this compound-induced neurotoxicity?

A3: this compound-induced neurotoxicity is primarily initiated by the overstimulation of nAChRs. This leads to a cascade of downstream events, including:

  • Ion Channel Disruption: Prolonged opening of the nAChR channel causes an excessive influx of cations, particularly sodium (Na+) and calcium (Ca2+), leading to membrane depolarization.

  • Calcium Dysregulation: The influx of Ca2+ through nAChRs and subsequent activation of voltage-gated calcium channels disrupts intracellular calcium homeostasis.[2][3][4]

  • Oxidative Stress: The surge in intracellular calcium can lead to mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS), resulting in oxidative stress.[5]

  • Apoptosis: Sustained cellular stress and damage can trigger programmed cell death, or apoptosis, through the activation of caspase cascades.[5][6]

Q4: Which neuronal cell lines are suitable for studying this compound neurotoxicity?

A4: The human neuroblastoma cell line SH-SY5Y is a commonly used and relevant in vitro model for neurotoxicity studies of organic pollutants, including pesticides.[7] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for investigating neurotoxic effects. Other neuronal cell lines may also be applicable, but SH-SY5Y is well-characterized for this purpose.

Q5: What are the typical challenges encountered when working with this compound in in vitro assays?

A5: Common challenges include:

  • Solubility: this compound may have limited solubility in aqueous cell culture media.

  • Stability: The stability of this compound in culture media over the course of an experiment can be a concern.

  • Concentration Optimization: Determining the optimal concentration range that induces neurotoxicity without causing immediate, overwhelming cytotoxicity can be challenging.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your experiments.

Problem 1: No observable neurotoxic effect at tested concentrations.
  • Possible Cause 1: this compound concentration is too low.

  • Possible Cause 2: Insufficient incubation time.

    • Solution: Extend the incubation period. Neurotoxic effects may take time to manifest. Consider time-course experiments (e.g., 24, 48, and 72 hours) to determine the optimal exposure duration.

  • Possible Cause 3: Low sensitivity of the chosen assay.

    • Solution: Consider using a more sensitive endpoint. For example, assays measuring early markers of apoptosis (e.g., caspase activation) or subtle changes in mitochondrial membrane potential may detect effects at lower concentrations than assays for late-stage cell death (e.g., LDH release).

  • Possible Cause 4: this compound degradation.

    • Solution: Prepare fresh this compound solutions for each experiment. If stability is a concern, consider protocols that involve replenishing the compound during long-term incubations.

Problem 2: High levels of cytotoxicity observed across all tested concentrations.
  • Possible Cause 1: this compound concentration is too high.

    • Solution: Perform a serial dilution to test a much lower range of concentrations. Start from nanomolar or low micromolar concentrations and increase incrementally.

  • Possible Cause 2: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic. Typically, DMSO concentrations should be kept below 0.5%, and a vehicle control (media with the same concentration of solvent but no this compound) must be included in every experiment.

  • Possible Cause 3: Sub-optimal cell health.

    • Solution: Ensure your cells are healthy and in the logarithmic growth phase before seeding for the experiment. High cell density or nutrient depletion can make cells more susceptible to chemical insults.

Problem 3: Precipitation of this compound in the cell culture medium.
  • Possible Cause 1: Poor solubility of this compound.

    • Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting the stock into the aqueous culture medium, ensure rapid and thorough mixing. It may also be beneficial to pre-warm the medium to 37°C. Avoid preparing large volumes of diluted this compound solution that may sit for extended periods.

  • Possible Cause 2: Interaction with media components.

    • Solution: The presence of serum in the culture medium can sometimes affect the solubility of compounds. While serum is often necessary for cell health, consider reducing the serum concentration during the treatment period if it is suspected to contribute to precipitation. However, be aware that serum concentration can also influence the cellular response to toxicants.[8][9]

Data Presentation

While specific quantitative data for this compound in various neurotoxicity assays is limited in published literature, the following table provides a reference point based on studies of other neonicotinoid insecticides in the SH-SY5Y human neuroblastoma cell line. These values can be used as a guide for designing initial dose-response experiments for this compound.

Table 1: Reported EC50/IC50 Values for Neonicotinoids in SH-SY5Y Cells

NeonicotinoidAssayCell LineExposure TimeEC50/IC50Reference
Imidacloprid (Commercial Formulation)MTTDifferentiated SH-SY5Y96 hours266.4 mg/L[10]
Thiamethoxam (Commercial Formulation)MTTDifferentiated SH-SY5Y96 hours653.2 mg/L[10]
Imidacloprid (Commercial Formulation)Neutral Red UptakeDifferentiated SH-SY5Y96 hours4,175 mg/L[10]

Note: The concentrations are for commercial formulations and may not directly correspond to the pure active ingredient. It is crucial to perform your own dose-response experiments to determine the optimal this compound concentration for your specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key in vitro neurotoxicity assays that can be adapted for use with this compound.

Cell Culture and this compound Preparation
  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, SH-SY5Y cells can be differentiated by treating with retinoic acid (e.g., 10 µM) for several days, followed by a period of serum reduction and treatment with Brain-Derived Neurotrophic Factor (BDNF).

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in sterile DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic (typically ≤ 0.5%).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at an optimized density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allow them to adhere overnight.

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Carefully remove the MTT-containing medium.

    • Add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

  • Procedure:

    • Follow steps 1-3 of the MTT assay protocol.

    • At the end of the incubation period, carefully collect a portion of the cell culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for the recommended time.

    • Measure the absorbance at the appropriate wavelength (usually 490 nm).

    • Include controls for maximum LDH release (by lysing a set of untreated cells) and background.

    • Calculate cytotoxicity as a percentage of the maximum LDH release.

Reactive Oxygen Species (ROS) Assay

This assay detects the levels of intracellular ROS using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Procedure:

    • Seed cells and treat with this compound as described in the MTT protocol.

    • Towards the end of the treatment period, load the cells with DCFH-DA (e.g., 10 µM) and incubate for 30-60 minutes at 37°C.

    • Wash the cells with a buffered saline solution to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).

    • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Apoptosis Assay (Caspase-3 Activity)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Procedure:

    • Seed cells in a 96-well plate and treat with this compound.

    • At the end of the incubation, lyse the cells to release their contents.

    • Add a caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AMC for fluorometric assays) to the cell lysate.

    • Incubate to allow the active caspase-3 to cleave the substrate.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • An increase in signal indicates an increase in caspase-3 activity and apoptosis.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for this compound-induced neurotoxicity.

Nithiazine_Neurotoxicity_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds & Activates Depolarization Membrane Depolarization nAChR->Depolarization Na+/Ca2+ Influx Ca_Influx Increased Intracellular Ca2+ nAChR->Ca_Influx Direct Ca2+ Influx VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Opens VGCC->Ca_Influx Ca2+ Influx Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria Caspase_Activation Caspase Activation Ca_Influx->Caspase_Activation ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway of this compound-induced neurotoxicity.

Experimental Workflow

The following diagram outlines a general experimental workflow for assessing this compound neurotoxicity.

Experimental_Workflow Start Start Cell_Culture Culture & Differentiate SH-SY5Y Cells Start->Cell_Culture Seeding Seed Cells in 96-Well Plates Cell_Culture->Seeding Treatment Treat with this compound (Dose-Response & Time-Course) Seeding->Treatment Assays Perform Neurotoxicity Assays Treatment->Assays MTT MTT Assay (Viability) Assays->MTT LDH LDH Assay (Cytotoxicity) Assays->LDH ROS ROS Assay (Oxidative Stress) Assays->ROS Caspase Caspase Assay (Apoptosis) Assays->Caspase Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis LDH->Data_Analysis ROS->Data_Analysis Caspase->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro neurotoxicity assessment of this compound.

References

Technical Support Center: Troubleshooting Variability in Nithiazine Electrophysiology Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in electrophysiology data when studying Nithiazine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound is a nitromethylene heterocyclic compound that served as a lead for the development of neonicotinoid insecticides.[1][2] Its primary molecular target is the nicotinic acetylcholine (B1216132) receptor (nAChR), a type of ligand-gated ion channel. This compound acts as an agonist at insect nAChRs, meaning it activates the receptor, leading to an influx of cations and depolarization of the neuron.[1][2]

Q2: I am seeing significant variability in the amplitude of the currents evoked by this compound. What are the potential causes?

Variability in current amplitude is a common issue in electrophysiology and can stem from several sources:

  • Biological Variability:

    • Receptor Subtype Expression: Different neurons or even different preparations from the same tissue can express varying populations and densities of nAChR subtypes.[3] this compound's potency and efficacy may differ between these subtypes.

    • Animal/Cell Line Health: The overall health and physiological state of the animal or cell line can significantly impact neuronal function and receptor expression.

  • Technical Variability:

    • Seal Resistance (Giga-seal): A low or unstable seal resistance between the patch pipette and the cell membrane will allow current to leak, leading to smaller and more variable recorded currents. A stable seal of >1 GΩ is crucial.

    • Pipette Position and Drift: The position of the recording pipette relative to the cell can drift over time due to mechanical vibrations or temperature fluctuations, altering the seal quality and access resistance.[4]

    • Access Resistance: High or fluctuating access resistance (the resistance between the pipette interior and the cell interior in whole-cell configuration) can attenuate and distort the recorded currents.[5]

    • Solution Exchange: Inconsistent or slow application of this compound-containing solution can lead to variability in the effective concentration at the receptor.

  • Pharmacological Factors:

    • Receptor Desensitization: Prolonged or repeated application of an agonist like this compound can lead to receptor desensitization, where the receptor enters a non-conducting state despite the continued presence of the agonist. This will manifest as a decrease in current amplitude over time.

    • Compound Stability: Ensure the this compound stock solution is properly stored and that the working solution is freshly prepared to avoid degradation.

Q3: My recordings are very noisy. How can I reduce the electrical noise?

Electrical noise can obscure small signals and introduce variability. Common sources and solutions include:

  • Grounding Issues: Ensure all components of the electrophysiology rig (microscope, manipulators, perfusion system, Faraday cage) are properly grounded to a common point.

  • Faraday Cage: Use a properly sealed Faraday cage to shield the setup from external electromagnetic interference.

  • Perfusion System: Air bubbles or fluctuations in the perfusion flow rate can introduce mechanical and electrical noise.

  • Electrode Holder and Pipette: A dirty or improperly cleaned electrode holder can be a source of noise. Ensure the recording pipette is properly fire-polished.

Troubleshooting Guides

Guide 1: Inconsistent Seal Formation
Symptom Potential Cause Troubleshooting Step
Difficulty forming a Giga-ohm seal1. Dirty pipette tip or cell membrane. 2. Incorrect pipette pressure. 3. Unhealthy cells.1. Use fresh, filtered solutions. Apply positive pressure to the pipette as you approach the cell to clear debris. 2. Ensure positive pressure is maintained until just before touching the cell, then release. Apply gentle suction to form the seal. 3. Visually inspect cells for a healthy appearance (smooth membrane, clear cytoplasm). If using tissue slices, ensure proper slicing and recovery conditions.
Seal is unstable and deteriorates over time1. Mechanical drift of the pipette or stage. 2. Poor cell health.1. Check for vibrations from building work, fans, or other equipment. Ensure the air table is floating correctly. Secure all cables to prevent pulling on the manipulator. 2. The cell may be dying. It is often best to abandon the recording and find a healthier cell.
Guide 2: High or Unstable Access Resistance (Whole-Cell)
Symptom Potential Cause Troubleshooting Step
Access resistance is high (>20 MΩ) after breaking into the cell1. Incomplete rupture of the cell membrane. 2. Small pipette tip opening.1. Apply brief, gentle suction pulses to fully rupture the patch. 2. Use pipettes with a slightly larger tip opening (lower resistance).
Access resistance increases during the recording1. The cell is resealing the membrane patch. 2. Clogging of the pipette tip by intracellular contents.1. Apply gentle suction to try and re-establish a low-resistance access. 2. This is often irreversible. Ensure the intracellular solution is filtered and free of precipitates.

Data Presentation

While specific quantitative electrophysiology data for this compound is not widely published, data for its well-characterized derivative, imidacloprid, and other neonicotinoids can provide a useful reference for expected potency.

Table 1: Comparative Agonist Potency of Neonicotinoids on Insect nAChRs

CompoundInsect SpeciesPreparationEC50 / IC50Reference
ImidaclopridDrosophila melanogasterCultured CNS neuronsPartial agonist (10-14% of ACh max)
ImidaclopridPeriplaneta americanaThoracic ganglia neuronsEC50 ~1 µM[1]
AcetamipridPeriplaneta americanaThoracic ganglia neuronsMore efficacious than imidacloprid
ClothianidinDrosophila melanogasterCultured CNS neuronsSuper agonist (>ACh max)

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of this compound-Evoked Currents in Cultured Insect Neurons
  • Cell Preparation: Culture neurons from the desired insect species (e.g., Drosophila melanogaster central nervous system) on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.2 with NaOH and osmolarity to ~320 mOsm.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na. Adjust pH to 7.2 with KOH and osmolarity to ~310 mOsm. Filter all solutions (0.22 µm) before use.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution. Fire-polish the tip to smooth the opening.

  • Recording:

    • Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage and perfuse with external solution.

    • Approach a neuron with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane (visible as a dimple), release the positive pressure and apply gentle suction to form a giga-ohm seal.

    • Compensate for pipette capacitance.

    • Apply a brief, strong suction pulse to rupture the membrane and achieve the whole-cell configuration.

    • Set the holding potential to -70 mV.

    • Allow the cell to stabilize for 3-5 minutes before applying this compound.

  • Drug Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make fresh dilutions in the external solution on the day of the experiment.

    • Apply this compound using a fast perfusion system to ensure rapid solution exchange and minimize receptor desensitization during application.

    • Apply for a short duration (e.g., 2-5 seconds) followed by a washout period with the external solution.

  • Data Acquisition: Record the current responses using an appropriate patch-clamp amplifier and data acquisition software. Analyze the peak amplitude, rise time, and decay kinetics of the this compound-evoked currents.

Mandatory Visualizations

Signaling Pathway of nAChR Activation

Activation of nAChRs by an agonist like this compound leads to the opening of the ion channel, allowing an influx of cations (primarily Na+ and Ca2+). This depolarizes the cell membrane, which can trigger downstream signaling events.

nAChR_Signaling This compound This compound (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Cellular Effects (e.g., Action Potential Firing, Neurotransmitter Release) Depolarization->Downstream

Caption: Agonist binding to nAChR initiates cellular depolarization.

Experimental Workflow for this compound Electrophysiology

A typical workflow for investigating the effects of this compound using patch-clamp electrophysiology.

Ephys_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture/ Tissue Slice Prep Seal Form Giga-ohm Seal Cell_Culture->Seal Solution_Prep Prepare & Filter Solutions Solution_Prep->Seal Pipette_Pull Pull & Fire-Polish Pipettes Pipette_Pull->Seal Whole_Cell Establish Whole-Cell Seal->Whole_Cell Record_Baseline Record Baseline Current Whole_Cell->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Response Record Evoked Current Apply_this compound->Record_Response Analyze_Data Analyze Current (Amplitude, Kinetics) Record_Response->Analyze_Data Compare_Data Compare to Control & Reference Compounds Analyze_Data->Compare_Data Troubleshoot Troubleshoot Variability Compare_Data->Troubleshoot

Caption: Standard workflow for a patch-clamp experiment.

Logical Troubleshooting Flowchart for Data Variability

A logical approach to diagnosing the source of variability in your this compound electrophysiology data.

Troubleshooting_Flow Start High Variability in This compound Data Check_Seal Is Seal Resistance >1 GΩ and Stable? Start->Check_Seal Check_Access Is Access Resistance Low (<20 MΩ) and Stable? Check_Seal->Check_Access Yes Fix_Seal Troubleshoot Seal Formation (See Guide 1) Check_Seal->Fix_Seal No Check_Noise Is the Baseline Noisy? Check_Access->Check_Noise Yes Fix_Access Troubleshoot Access (See Guide 2) Check_Access->Fix_Access No Check_Rundown Does the Response Decrease with Repeated Applications? Check_Noise->Check_Rundown No Fix_Noise Improve Grounding & Shielding Check_Noise->Fix_Noise Yes Check_Solutions Are Solutions Fresh and Filtered? Check_Rundown->Check_Solutions No Desensitization Increase Washout Time/ Consider Receptor Desensitization Check_Rundown->Desensitization Yes Make_Solutions Prepare Fresh Solutions Check_Solutions->Make_Solutions No Biological_Variability Consider Biological Variability (Receptor Expression) Check_Solutions->Biological_Variability Yes

Caption: A step-by-step guide to troubleshooting data variability.

References

methods for stabilizing Nithiazine in aqueous solutions for research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nithiazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, stabilization, and troubleshooting of this compound aqueous solutions for experimental use. Due to its inherent instability in aqueous media, proper handling is critical to ensure the reproducibility and accuracy of your research results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution losing biological activity over a short period?

A1: this compound, a nitromethylene neonicotinoid, is susceptible to degradation in aqueous solutions, particularly through hydrolysis.[1][2] The nitromethylene group is a key pharmacophore, and its modification or cleavage leads to a loss of activity. The rate of degradation is significantly influenced by the pH, temperature, and light exposure of the solution.

Q2: What is the primary degradation pathway for this compound in water?

A2: The primary degradation pathway involves the hydrolysis of the nitromethylene moiety.[3] This can lead to the formation of various degradation products, including corresponding urea (B33335) derivatives, which lack the insecticidal activity of the parent compound.[1] The degradation is catalyzed by both acidic and basic conditions.

Q3: What is the optimal pH for preparing an aqueous working solution of this compound?

A3: Based on data from the structurally similar neonicotinoid Thiamethoxam, this compound is expected to be most stable in neutral to slightly acidic conditions (pH 5-7).[4][5] Highly alkaline conditions (pH > 9) lead to very rapid degradation.[5] For experimental purposes, preparing the solution in a buffer at pH 7 is a safe starting point. However, if your experimental system requires a different pH, the solution should be prepared immediately before use.

Q4: How should I store my this compound stock and working solutions?

A4:

  • Stock Solutions: It is highly recommended to prepare stock solutions in a non-aqueous solvent like acetonitrile (B52724) or DMSO and store them at -20°C in the dark. Some studies on other unstable pesticides have shown that using an acidified organic solvent (e.g., acetonitrile with 0.1% acetic acid) can improve long-term stability.[6]

  • Aqueous Working Solutions: These should be prepared fresh for each experiment by diluting the stock solution into your aqueous buffer of choice. If temporary storage is unavoidable, keep the solution at 2-6°C and protected from light for no longer than a few hours.

Q5: Can I sterilize my this compound solution by autoclaving?

A5: No. Although some chemical compounds can withstand autoclaving, the combination of high temperature (121°C) and pressure will likely accelerate the degradation of this compound significantly.[7] Sterilization should be performed by filtering the final aqueous solution through a 0.22 µm syringe filter.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in aqueous solution.Prepare fresh aqueous solutions for every experiment from a frozen, non-aqueous stock. Verify solution concentration with HPLC before use if possible.
Precipitation in the aqueous solution This compound has limited water solubility. The concentration may be too high for the aqueous buffer.Decrease the final concentration of this compound. Ensure the concentration of the organic solvent from the stock solution is low in the final aqueous medium (typically <1%) to avoid solubility issues.
Loss of potency in frozen stock solution Repeated freeze-thaw cycles; degradation over time even when frozen.Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Prepare new stock solutions every 1-2 months.
Color change in the solution Degradation of the compound, potentially accelerated by light exposure.Always store solutions in amber vials or wrap containers in aluminum foil to protect from light. Discard any solution that shows a visible color change.

Data on Factors Affecting Stability (Thiamethoxam as a proxy)

As specific quantitative stability data for this compound is limited, the following table summarizes findings for the structurally related compound, Thiamethoxam, to provide general guidance.

Factor Condition Effect on Stability Half-Life / Degradation Rate Source
pH Acidic (pH 3, 5, 6) + Solar RadiationPromotes degradation75-82% degradation after 12 days of sun exposure.[4]
Neutral (pH 7) + Solar RadiationModerate degradation~72% degradation after 12 days of sun exposure.[4]
Alkaline (pH 9)Rapid degradation / HydrolysisEstimated half-life of 0.12 days at 60°C.[5]
Temperature 24°C, 40°C, 60°C (in the dark)No significant degradationStable for at least 3 hours at 60°C.[4]
Light Solar Radiation / UVAccelerates degradation, especially in acidic conditionsPhotolysis is a significant degradation pathway for several neonicotinoids.[1][4]

Visual Guides and Workflows

This compound Degradation Pathway

cluster_conditions Degradation Factors This compound This compound (Nitromethylene Moiety) Intermediate1 Intermediates This compound->Intermediate1 Hydrolysis Degradation_Product Degradation Products (e.g., Urea Derivative) Intermediate1->Degradation_Product Loss_of_Activity Loss of Biological Activity Degradation_Product->Loss_of_Activity pH High/Low pH pH->this compound Light UV/Sunlight Light->this compound Temp High Temperature Temp->this compound

Caption: Factors influencing the degradation of this compound in aqueous solutions.

Experimental Workflow for Solution Preparation

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Use Immediately) A1 Weigh this compound powder A2 Dissolve in Acetonitrile or DMSO (e.g., 10 mg/mL) A1->A2 A3 Aliquot into single-use vials A2->A3 A4 Store at -20°C, protected from light A3->A4 B1 Retrieve one stock aliquot A4->B1 On day of experiment B2 Dilute to final concentration in pre-chilled aqueous buffer (pH 5-7) B1->B2 B3 Vortex briefly to mix B2->B3 B4 Filter sterilize (0.22 µm) if needed B3->B4 B5 Proceed with experiment B4->B5

Caption: Recommended workflow for preparing this compound stock and working solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)
  • Materials : this compound powder, Acetonitrile (HPLC grade), amber glass vials, precision balance.

  • Procedure :

    • Tare a sterile 2 mL amber glass vial on a precision balance.

    • Carefully weigh 10 mg of this compound powder directly into the vial.

    • Add 1 mL of acetonitrile to the vial.

    • Cap the vial securely and vortex for 30-60 seconds until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use amber vials (e.g., 50 µL per vial).

    • Store the aliquots at -20°C. The stock solution should be stable for 1-2 months.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a general method to verify the concentration of your prepared solutions. It should be adapted to your specific equipment.

  • Instrumentation :

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase :

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • UV Detection Wavelength : ~250 nm (A wavelength scan should be performed to determine the λmax for this compound).

    • Gradient :

      • 0-2 min: 20% B

      • 2-10 min: Linear gradient from 20% to 80% B

      • 10-12 min: Hold at 80% B

      • 12-13 min: Return to 20% B

      • 13-18 min: Column re-equilibration at 20% B

  • Procedure :

    • Prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting your freshly prepared stock solution in the mobile phase starting composition (80:20 Water:Acetonitrile).

    • Inject the standards to generate a calibration curve based on peak area.

    • Dilute a sample of your aqueous working solution to fall within the concentration range of the calibration curve.

    • Inject the sample and quantify the concentration using the calibration curve.

References

Technical Support Center: Addressing Metabolic Degradation of Nithiazine in Insect Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the metabolic degradation of Nithiazine in insect models.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound degradation in insects?

A1: The primary metabolic pathways for this compound and other neonicotinoids in insects involve Phase I and Phase II detoxification processes.[1][2]

  • Phase I Metabolism: This phase primarily involves oxidation, hydrolysis, and reduction reactions catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s) and esterases.[1][3] For this compound specifically, oxidation at the nitromethylene carbon has been observed in the housefly, Musca domestica.[4]

  • Phase II Metabolism: Following Phase I, the modified, more polar metabolites are conjugated with endogenous molecules like sugars, sulfates, or amino acids to facilitate excretion.[1][3]

Q2: Which enzyme families are the most important for this compound metabolism and potential resistance?

A2: Cytochrome P450s are considered the most critical enzyme family in the metabolic detoxification of this compound and other neonicotinoids, often leading to insecticide resistance.[1] Esterases also play a significant role in the hydrolysis of these compounds.[5][6] Overexpression or mutations in the genes encoding these enzymes can result in enhanced metabolism and reduced insecticide efficacy.[5][7][8]

Q3: How can I determine if metabolic degradation is the cause of reduced this compound efficacy in my insect model?

A3: Synergist bioassays are a common method to investigate the role of metabolic degradation.[7][9] By co-administering this compound with an inhibitor of a specific enzyme family (e.g., piperonyl butoxide (PBO) for CYP450s), you can observe if the toxicity of this compound is restored.[7][9] An increase in efficacy in the presence of the synergist suggests that the targeted enzyme family is involved in detoxification.[7][9]

Q4: What are the known metabolites of this compound in insects?

A4: The most specifically identified metabolite of this compound in an insect model is the product of oxidation at the nitromethylene carbon, as seen in Musca domestica.[4] Due to this compound being a precursor to modern neonicotinoids, its metabolism is less extensively studied than that of its successors. However, based on the metabolism of related compounds, other potential metabolites could include hydroxylated and desmethylated derivatives.[10]

Troubleshooting Guides

Guide 1: Low or No Detectable this compound Metabolism in In Vitro Assays
Potential Cause Troubleshooting Step Expected Outcome
Inactive Enzymes Prepare fresh insect microsomes or enzyme extracts. Ensure proper storage at -80°C.[8] Verify the activity of a positive control enzyme (e.g., using a standard substrate like 7-ethoxycoumarin (B196162) for P450s).[11]Restoration of metabolic activity.
Sub-optimal Assay Conditions Optimize buffer pH, incubation temperature, and incubation time. Titrate cofactor concentrations (e.g., NADPH for P450s).Increased metabolite formation.
Insufficient Substrate Concentration Perform a substrate concentration curve to determine the optimal this compound concentration. Ensure this compound is fully dissolved in the assay buffer (a small amount of organic solvent may be necessary).Saturation of the enzyme and maximal reaction velocity.
Enzyme Inhibition by Endogenous Compounds When preparing microsomes, ensure to thoroughly wash the pellets to remove any potential endogenous inhibitors from the insect gut.[11]Increased P450 activity.
Degradation of this compound or Metabolites Analyze samples immediately after the assay or store them at -80°C. Use appropriate quenching solutions to stop the reaction.Accurate quantification of parent compound and metabolites.
Guide 2: High Variability in Metabolite Quantification
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.Reduced variability between replicates.
Inconsistent Incubation Times Use a multi-channel pipette or a repeating pipette to start and stop reactions simultaneously for multiple samples.Consistent reaction times across all samples.
Sample Preparation Issues Ensure complete extraction of this compound and its metabolites from the reaction mixture. Optimize the extraction solvent and procedure.Improved recovery and consistency of results.
HPLC/LC-MS Issues Refer to the HPLC/LC-MS troubleshooting guide below.Stable baseline, consistent peak shapes, and reproducible retention times.
Guide 3: HPLC/LC-MS Analysis Problems for this compound and Metabolites
Potential Cause Troubleshooting Step Expected Outcome
Poor Peak Shape (Tailing or Fronting) Ensure the sample is dissolved in a solvent compatible with the mobile phase.[12] Adjust the mobile phase pH. Check for column contamination or degradation.[12]Symmetrical and sharp peaks.
Shifting Retention Times Check for leaks in the HPLC system.[12] Ensure the column is properly equilibrated before each injection.[12] Verify the mobile phase composition is accurate.Consistent retention times for all analytes.
Noisy Baseline Degas the mobile phase.[13] Clean the detector cell. Check for a faulty lamp or detector.[13]A stable and noise-free baseline.
Low Sensitivity/No Peak Detection Increase the injection volume. Concentrate the sample before injection. Optimize MS parameters (e.g., ionization source, collision energy).Detection of low-concentration metabolites.
Ghost Peaks Clean the injector and sample loop. Run blank injections to identify the source of contamination.Elimination of extraneous peaks in the chromatogram.

Quantitative Data Summary

Table 1: Michaelis-Menten Kinetic Parameters for P450-Mediated Reactions (Hypothetical Data for this compound based on Neonicotinoids)

Disclaimer: Specific kinetic data for this compound metabolism in insect P450s is limited. The following table is a representative example based on data from other neonicotinoids and P450-catalyzed reactions.[14][15][16][17][18]

Insect Species Enzyme Source Substrate Km (µM) Vmax (pmol/min/mg protein)
Musca domesticaAbdomen MicrosomesThis compound25.5150.2
Myzus persicaeWhole Body MicrosomesThis compound42.198.7
Bemisia tabaciWhole Body MicrosomesThis compound18.9210.5

Table 2: IC50 Values of Common Enzyme Inhibitors on this compound Metabolism (Hypothetical Data)

Inhibitor Target Enzyme Family Insect Species Enzyme Source IC50 (µM)
Piperonyl Butoxide (PBO)Cytochrome P450sMusca domesticaAbdomen Microsomes5.2
Triphenyl Phosphate (B84403) (TPP)EsterasesMyzus persicaeWhole Body Homogenate12.8
Diethyl Maleate (DEM)Glutathione S-TransferasesBemisia tabaciWhole Body Cytosol25.6

Experimental Protocols

Protocol 1: Preparation of Insect Microsomes for Metabolism Studies

This protocol is adapted from established methods for preparing insect microsomes.[8][19]

Materials:

  • Insect tissue (e.g., abdomens, whole bodies)

  • Homogenization buffer (0.1 M sodium phosphate buffer, pH 7.5, containing 1 mM EDTA, 0.1 mM DTT, 1 mM PTU, and 1 mM PMSF)[20]

  • Centrifuge tubes

  • Homogenizer (e.g., Potter-Elvehjem)

  • Ultracentrifuge

Procedure:

  • Dissect insect tissue on ice and place it in ice-cold homogenization buffer.

  • Homogenize the tissue on ice using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in a minimal volume of homogenization buffer.

  • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

  • Aliquot the microsomes and store them at -80°C until use.[21]

Protocol 2: Cytochrome P450 Activity Assay with this compound

This protocol is a general guide and should be optimized for your specific insect model and experimental conditions.[5][11][13][20][22]

Materials:

  • Insect microsomes (from Protocol 1)

  • This compound stock solution (in a suitable solvent like DMSO)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • 0.1 M Sodium phosphate buffer (pH 7.4)

  • Quenching solution (e.g., acetonitrile)

  • Microcentrifuge tubes or 96-well plates

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and insect microsomes in a microcentrifuge tube or well of a 96-well plate.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding this compound to the desired final concentration.

  • Incubate for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of ice-cold quenching solution.

  • Centrifuge the mixture at high speed to pellet the protein.

  • Transfer the supernatant to an HPLC vial for analysis of this compound and its metabolites.

Protocol 3: Esterase Activity Assay

This colorimetric assay uses a generic substrate to measure general esterase activity.[2][23][24][25][26][27][28]

Materials:

  • Insect homogenate or cytosolic fraction

  • p-Nitrophenyl acetate (B1210297) (pNPA) stock solution (in acetone (B3395972) or ethanol)

  • 0.1 M Sodium phosphate buffer (pH 7.0)

  • 96-well plate

  • Microplate reader

Procedure:

  • Add insect homogenate or cytosol to the wells of a 96-well plate.

  • Add phosphate buffer to each well.

  • Initiate the reaction by adding the pNPA stock solution.

  • Incubate the plate at room temperature for 15-30 minutes.

  • Measure the absorbance at 405 nm using a microplate reader. The rate of p-nitrophenol production is proportional to the esterase activity.

Visualizations

cluster_0 CncC/Keap1 Signaling Pathway for P450 Induction Insecticide (this compound) Insecticide (this compound) ROS ROS Insecticide (this compound)->ROS induces Metabolite Metabolite Keap1 Keap1 ROS->Keap1 oxidizes CncC CncC Keap1->CncC releases ARE ARE CncC->ARE binds P450 Gene P450 Gene ARE->P450 Gene activates transcription P450 mRNA P450 mRNA P450 Gene->P450 mRNA transcription P450 Enzyme P450 Enzyme P450 mRNA->P450 Enzyme translation P450 Enzyme->Insecticide (this compound) metabolizes Detoxification Detoxification Metabolite->Detoxification

Caption: CncC/Keap1 pathway in insecticide-induced P450 expression.

cluster_1 Experimental Workflow for In Vitro Metabolism Assay Start Start Prepare Microsomes Prepare Microsomes Start->Prepare Microsomes Protein Quantification Protein Quantification Prepare Microsomes->Protein Quantification Setup Reaction Setup Reaction Protein Quantification->Setup Reaction Pre-incubate Pre-incubate Setup Reaction->Pre-incubate Add this compound Add this compound Pre-incubate->Add this compound Incubate Incubate Add this compound->Incubate Quench Reaction Quench Reaction Incubate->Quench Reaction Centrifuge Centrifuge Quench Reaction->Centrifuge Analyze Supernatant Analyze Supernatant Centrifuge->Analyze Supernatant End End Analyze Supernatant->End

Caption: Workflow for an in vitro this compound metabolism assay.

cluster_2 Problem Low Metabolism? Check Enzymes Enzymes Active? Problem->Check Enzymes Check Conditions Assay Conditions Optimal? Check Enzymes->Check Conditions Yes Prepare Fresh Prepare Fresh Enzymes Check Enzymes->Prepare Fresh No Check Substrate Substrate Conc. Sufficient? Check Conditions->Check Substrate Yes Optimize Assay Optimize Conditions Check Conditions->Optimize Assay No Titrate Substrate Titrate Substrate Check Substrate->Titrate Substrate No Success Metabolism Detected Check Substrate->Success Yes Prepare Fresh->Check Enzymes Optimize Assay->Check Conditions Titrate Substrate->Check Substrate

Caption: Troubleshooting logic for low this compound metabolism.

References

Technical Support Center: Strategies to Manage and Study Nithiazine Resistance Mechanisms in Insects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating nithiazine (B1210867) resistance in insects. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to other insecticides?

A1: this compound is a nitromethylene compound and was the lead compound for the development of the widely used neonicotinoid insecticides.[1][2] It acts as a postsynaptic agonist of insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to nerve overstimulation, paralysis, and death.[2] Unlike organophosphates and carbamates, this compound does not inhibit acetylcholinesterase.[2][3]

Q2: What are the primary mechanisms of insect resistance to this compound and other neonicotinoids?

A2: The two main mechanisms of resistance are:

  • Target-site resistance: This involves mutations in the nicotinic acetylcholine receptor (nAChR) genes, which prevent the insecticide from binding effectively.[4][5] A common mutation observed in resistance to neonicotinoids is the R81T substitution in the β1 subunit of the nAChR.[6]

  • Metabolic resistance: This is the most common mechanism and involves the increased production or efficiency of detoxification enzymes that break down the insecticide before it reaches its target site.[4][7] The primary enzyme families involved are Cytochrome P450 monooxygenases (P450s), esterases, and glutathione (B108866) S-transferases (GSTs).[8]

Q3: How can I determine if an insect population is resistant to this compound?

A3: The first step is to conduct a bioassay to determine the Lethal Concentration 50 (LC50), which is the concentration of the insecticide that kills 50% of the test population.[9][10] By comparing the LC50 of a field-collected population to that of a known susceptible laboratory strain, you can calculate a resistance ratio (RR). An RR significantly greater than 1 indicates resistance.

Q4: What are the key molecular assays for characterizing resistance mechanisms?

A4: To investigate the underlying mechanisms of resistance, you can use:

  • For target-site resistance: DNA sequencing of the nAChR subunit genes to identify mutations.[11]

  • For metabolic resistance: Quantitative PCR (qPCR) to measure the expression levels of genes encoding detoxification enzymes (P450s, GSTs, esterases).[12][13][14] Enzyme activity assays can also be performed to measure the metabolic rate of the insecticide.

Troubleshooting Guides

Bioassay Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
High mortality in control group (>10%) - Unhealthy or stressed insects.- Contaminated equipment or diet.- Improper handling of insects.- Use healthy, age-synchronized insects.- Thoroughly clean all equipment.- Ensure proper environmental conditions (temperature, humidity).- Handle insects gently to minimize stress.
No dose-response relationship observed - Incorrect range of insecticide concentrations.- Insect population is highly resistant or highly susceptible.- Inactive insecticide solution.- Conduct a preliminary range-finding study with a wider range of concentrations.- Adjust concentration range to bracket the expected LC50.- Prepare fresh insecticide solutions for each experiment.
High variability between replicates - Inconsistent number of insects per replicate.- Uneven application of insecticide.- Genetic heterogeneity in the insect population.- Ensure each replicate has the same number of insects.- Standardize the application method to ensure uniform exposure.- Increase the number of replicates to improve statistical power.
Molecular Assay Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low DNA/RNA yield from extraction - Inefficient lysis of insect tissue.- Degradation of nucleic acids by nucleases.- Incorrect extraction protocol for the insect species.- Ensure thorough homogenization of the tissue.- Use fresh or properly preserved samples.- Work quickly and on ice to minimize nuclease activity.- Optimize the DNA/RNA extraction protocol for your specific insect.[15][16]
No PCR product or weak amplification - Poor quality or low concentration of DNA template.- PCR inhibitors present in the DNA sample.- Suboptimal PCR conditions (annealing temperature, primer concentration).- Quantify and assess the quality of your DNA template.- Dilute the DNA template to reduce inhibitor concentration.- Optimize the PCR annealing temperature and primer concentrations.
Non-specific bands in PCR - Annealing temperature is too low.- Poor primer design.- Contamination of reagents or workspace.- Increase the annealing temperature in increments.- Design new primers with higher specificity.- Use filter tips and maintain a clean workspace to prevent contamination.
Inconsistent qPCR results - Pipetting errors.- Poor quality or integrity of RNA/cDNA.- Unstable reference gene expression.- Use a master mix to minimize pipetting variability.- Assess RNA integrity before cDNA synthesis.- Validate the stability of your reference gene(s) across experimental conditions.[17]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound resistance in published literature, the following table provides an illustrative example of how to present such data for different insect populations. These values are hypothetical and should be replaced with experimental data.

Table 1: this compound Susceptibility in Various Insect Species (Hypothetical Data)

Insect SpeciesStrainLC50 (µg/mL) [95% CI]Resistance Ratio (RR)
Bemisia tabaciSusceptible Lab0.05 [0.04-0.06]1.0
Field Population A1.25 [1.05-1.48]25.0
Myzus persicaeSusceptible Lab0.02 [0.01-0.03]1.0
Field Population B0.48 [0.41-0.56]24.0
Leptinotarsa decemlineataSusceptible Lab0.11 [0.09-0.13]1.0
Field Population C2.75 [2.40-3.15]25.0

Experimental Protocols

Protocol 1: Determination of this compound LC50 using a Diet Incorporation Bioassay

Objective: To determine the concentration of this compound that is lethal to 50% of a test insect population.

Materials:

  • This compound

  • Appropriate solvent (e.g., acetone)

  • Artificial diet for the target insect

  • Multi-well bioassay trays or petri dishes

  • Healthy, age-synchronized insects (e.g., 2nd instar larvae)

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of dilutions from the stock solution. A preliminary range-finding test should be conducted to determine the appropriate concentration range.

  • Incorporate the this compound dilutions into the artificial diet while it is still liquid and has cooled to just above its solidification point. Ensure thorough mixing. A control diet with only the solvent should also be prepared.

  • Dispense the treated diet into the wells of the bioassay trays or into petri dishes.

  • Place one insect into each well or a set number of insects into each petri dish.

  • Seal the trays or dishes with a breathable lid.

  • Incubate under appropriate environmental conditions.

  • Assess mortality after a predetermined time (e.g., 48 or 72 hours). Insects that are unable to move when prodded with a fine brush are considered dead.

  • Analyze the data using probit analysis to calculate the LC50 value and its 95% confidence intervals.[18]

Protocol 2: Analysis of nAChR Gene Mutations

Objective: To identify point mutations in the nAChR genes associated with target-site resistance.

Materials:

  • Insect samples (resistant and susceptible)

  • DNA extraction kit

  • PCR reagents (polymerase, dNTPs, buffer)

  • Primers designed to amplify specific regions of the nAChR subunit genes

  • Gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • Extract genomic DNA from individual insects from both resistant and susceptible populations using a suitable DNA extraction protocol.[19][20][21]

  • Perform PCR to amplify the target regions of the nAChR genes.

  • Verify the PCR products by running a small amount on an agarose (B213101) gel to ensure a single band of the correct size is present.

  • Purify the PCR products to remove primers and unincorporated dNTPs.

  • Send the purified PCR products for Sanger sequencing.

  • Align the sequences from resistant and susceptible individuals to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.

Protocol 3: Quantification of Detoxification Gene Expression by qPCR

Objective: To measure the relative expression levels of detoxification genes (P450s, GSTs, esterases) in resistant and susceptible insects.

Materials:

  • Insect samples (resistant and susceptible)

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target detoxification genes and a validated reference gene

  • qPCR instrument

Procedure:

  • Extract total RNA from individual insects or pools of insects.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA using a reverse transcriptase enzyme.

  • Set up the qPCR reactions in a 96-well plate, including reactions for each target gene and the reference gene for each sample. Also include no-template controls.

  • Run the qPCR on a real-time PCR instrument.

  • Analyze the data using the 2-ΔΔCt method to calculate the fold change in gene expression in the resistant population relative to the susceptible population.[14]

Visualizations

ResistanceMechanisms cluster_exposure Insect Exposure cluster_insect Insect cluster_resistance Resistance Mechanisms This compound This compound Cuticle Cuticle This compound->Cuticle Penetration nAChR nAChR Cuticle->nAChR Action at Target Site DetoxEnzymes Detoxification Enzymes (P450s, GSTs, Esterases) Cuticle->DetoxEnzymes Metabolism ReducedPenetration Reduced Penetration Cuticle->ReducedPenetration TargetSiteMutation Target-Site Mutation nAChR->TargetSiteMutation IncreasedMetabolism Increased Metabolism DetoxEnzymes->IncreasedMetabolism Survival Survival ReducedPenetration->Survival TargetSiteMutation->Survival IncreasedMetabolism->Survival

Caption: Overview of this compound Resistance Mechanisms in Insects.

ExperimentalWorkflow InsectCollection 1. Collect Insects (Susceptible & Field Strains) Bioassay 2. This compound Bioassay (Determine LC50 & RR) InsectCollection->Bioassay ResistanceConfirmed Resistance Confirmed? Bioassay->ResistanceConfirmed NucleicAcidExtraction 3. DNA/RNA Extraction ResistanceConfirmed->NucleicAcidExtraction Yes End End ResistanceConfirmed->End No TargetSiteAnalysis 4a. Target-Site Analysis (nAChR Sequencing) NucleicAcidExtraction->TargetSiteAnalysis MetabolicAnalysis 4b. Metabolic Analysis (qPCR of Detox Genes) NucleicAcidExtraction->MetabolicAnalysis MutationIdentified Mutation Identified? TargetSiteAnalysis->MutationIdentified GeneOverexpression Gene Overexpression? MetabolicAnalysis->GeneOverexpression DataAnalysis 5. Data Analysis & Mechanism Confirmation MutationIdentified->DataAnalysis Yes MutationIdentified->DataAnalysis No GeneOverexpression->DataAnalysis Yes GeneOverexpression->DataAnalysis No DataAnalysis->End SignalingPathway cluster_neuron Postsynaptic Neuron nAChR_S Nicotinic Acetylcholine Receptor (Susceptible) IonChannel_Open Ion Channel Opens (Na+/Ca2+ influx) nAChR_S->IonChannel_Open nAChR_R Nicotinic Acetylcholine Receptor (Resistant - Mutated) IonChannel_Closed Ion Channel Remains Closed nAChR_R->IonChannel_Closed Depolarization Continuous Depolarization IonChannel_Open->Depolarization NoEffect No Effect IonChannel_Closed->NoEffect Paralysis Paralysis & Death Depolarization->Paralysis This compound This compound This compound->nAChR_S Binds This compound->nAChR_R Binding Blocked

References

improving the solubility of Nithiazine for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Nithiazine for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a neonicotinoid insecticide.[1][2] It acts as an agonist at insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to nerve overstimulation, paralysis, and death of the insect.[1] It is a crystalline or brown powder.[2] Key physicochemical properties are summarized in Table 1.

Q2: Why is the solubility of this compound a concern for experimental use?

Like many organic compounds, this compound has limited solubility in aqueous solutions.[3] For in vitro and in vivo experiments, it is crucial to have the compound fully dissolved to ensure accurate dosing and reliable results. Poor solubility can lead to inaccurate concentrations, precipitation of the compound in experimental media, and reduced bioavailability in animal studies.

Q3: What solvents are recommended for dissolving this compound?

For preparing concentrated stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for dissolving this compound and other poorly water-soluble compounds for biological assays.[4][5][6] Ethanol can also be used, as this compound can be recrystallized from it, suggesting some degree of solubility.[1] For final experimental concentrations, the stock solution is typically diluted in an aqueous medium, such as cell culture media or saline.

Q4: How do I prepare a stock solution of this compound?

A general protocol for preparing a stock solution is to dissolve the this compound powder in a suitable organic solvent, such as DMSO, to a high concentration (e.g., 10-50 mM). This stock solution can then be serially diluted to the desired final concentration in the experimental medium. It is important to ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity in biological systems.

Q5: What are the recommended storage conditions for this compound and its solutions?

Solid this compound should be stored in a cool, dry, and dark place. Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of this compound in solution can be variable and is dependent on the solvent, storage temperature, and exposure to light.[1] It is always recommended to prepare fresh dilutions for experiments from a frozen stock.

Q6: Are there any safety precautions I should take when handling this compound?

Yes, this compound is a toxic compound and should be handled with appropriate safety precautions. It is irritating to the eyes and skin and is moderately toxic to mammals.[2] Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the solid compound and its solutions. Work in a well-ventilated area or a chemical fume hood.

Q7: How can I prepare this compound for in vivo studies, such as oral gavage in rodents?

For oral gavage studies in rodents, this compound is typically formulated in a vehicle that can safely and effectively deliver the compound. A common vehicle for poorly soluble compounds is a mixture of solvents and surfactants. A frequently used formulation for oral gavage in mice is a suspension or solution in a vehicle such as 0.5% methylcellulose (B11928114) or a mixture containing DMSO, PEG300, Tween-80, and saline.[4][7][8] The final concentration of DMSO should be kept to a minimum to avoid toxicity.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound is not dissolving in my chosen solvent. The concentration is too high for the solvent's capacity.Try reducing the concentration of this compound. Gentle warming and vortexing may also aid dissolution.
The solvent is not appropriate for this compound.Switch to a stronger organic solvent like DMSO.
I am observing precipitation after diluting my this compound stock solution. The final concentration in the aqueous medium exceeds this compound's solubility limit in that medium.Increase the proportion of co-solvent (if tolerated by the experimental system) or add a surfactant. Prepare a more dilute stock solution to reduce the final solvent concentration upon dilution.
The stock solution was not fully dissolved before dilution.Ensure the stock solution is clear and free of any visible precipitate before diluting.
I am concerned about the stability of my this compound solution during my experiment. This compound is known to be photolabile (degrades in light).[1]Protect solutions from light by using amber vials or wrapping containers in foil. Prepare fresh solutions before each experiment.
The compound may be degrading at the experimental temperature.While specific data for this compound is limited, storing stock solutions at low temperatures (-20°C or -80°C) is recommended. For the experiment itself, if stability is a major concern, conduct a time-course experiment to assess compound integrity.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₈N₂O₂S[9]
Molar Mass 160.19 g/mol [2]
Appearance Crystals or brown powder[2]
XLogP3-AA 1.2[9]

Table 2: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventSolubilityReference/Comment
Water Poorly soluble to sparingly soluble[1][3] Neonicotinoids as a class have varied water solubility.
Dimethyl Sulfoxide (DMSO) SolubleCommonly used solvent for preparing stock solutions of similar compounds.
Ethanol Soluble to some extentCan be used for recrystallization.[1]
Saline (0.9% NaCl) Poorly solubleSimilar to water.

Table 3: Recommended Solvents for this compound Stock Solutions

ApplicationRecommended Solvent
In Vitro Experiments (Cell-based assays) Dimethyl Sulfoxide (DMSO)
In Vivo Experiments (e.g., Oral Gavage) Dimethyl Sulfoxide (DMSO) as a co-solvent in a vehicle formulation

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO for In Vitro Use

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molar Mass: 160.19 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 160.19 g/mol = 0.0016019 g = 1.60 mg

  • Weigh out 1.60 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Add 1 mL of DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. The solution should be clear. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected tubes.

  • Store the aliquots at -20°C or -80°C until use. Avoid repeated freeze-thaw cycles.

  • For experiments, thaw an aliquot and dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

Protocol 2: General Guideline for Preparing this compound Formulation for Oral Gavage in Rodents

Objective: To provide a general guideline for preparing a this compound formulation for oral administration to rodents.

Disclaimer: This is a general guideline. The specific formulation may need to be optimized based on the required dose, animal model, and institutional guidelines.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Determine the desired final concentration of this compound in the vehicle.

  • A common vehicle formulation for oral gavage in mice is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (by volume). [4]

  • First, dissolve the required amount of this compound powder in the DMSO. Ensure complete dissolution.

  • In a separate tube, mix the PEG300 and Tween-80.

  • Slowly add the this compound/DMSO solution to the PEG300/Tween-80 mixture while vortexing.

  • Finally, add the saline to the mixture to reach the final volume, continuing to vortex or sonicate until a homogenous suspension or solution is formed.

  • Administer the formulation to the animals as per the approved experimental protocol. It is recommended to prepare the formulation fresh before each use.

Visualizations

G cluster_workflow Workflow for Preparing this compound Stock Solution start Start weigh Weigh this compound Powder start->weigh add_solvent Add DMSO weigh->add_solvent dissolve Vortex/Warm to Dissolve add_solvent->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Experimental Use store->end

Caption: Workflow for Preparing a this compound Stock Solution.

G cluster_troubleshooting Troubleshooting this compound Solubility Issues start This compound Not Dissolving check_conc Is the concentration too high? start->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_solvent Is the solvent appropriate? check_conc->check_solvent No gentle_heat Apply gentle heat (37°C) and vortex reduce_conc->gentle_heat use_dmso Use a stronger solvent (e.g., DMSO) check_solvent->use_dmso No check_solvent->gentle_heat Yes use_dmso->gentle_heat success Dissolved gentle_heat->success fail Still not dissolved gentle_heat->fail

Caption: Decision Tree for Troubleshooting this compound Solubility.

G cluster_pathway Simplified this compound Signaling Pathway This compound This compound nachr Nicotinic Acetylcholine Receptor (nAChR) This compound->nachr Binds as Agonist ion_channel Ion Channel Opening nachr->ion_channel Activates depolarization Membrane Depolarization ion_channel->depolarization overstimulation Nerve Overstimulation depolarization->overstimulation paralysis Paralysis & Death overstimulation->paralysis

Caption: Simplified this compound Signaling Pathway at the nAChR.

References

Nithiazine Mode of Action: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mode of action of Nithiazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is a neonicotinoid insecticide that primarily acts as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] In insects, nAChRs are crucial for excitatory neurotransmission in the central nervous system.[1][4] this compound binds to these receptors, mimicking the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, this compound is not readily broken down by acetylcholinesterase (AChE), leading to persistent receptor stimulation.[2][5] This overstimulation results in paralysis and eventual death of the insect.[3][6]

Q2: How does this compound's mode of action differ from other insecticides like organophosphates and carbamates?

A2: The key difference lies in their molecular targets. This compound and other neonicotinoids are nAChR agonists.[2] In contrast, organophosphate and carbamate (B1207046) insecticides function by inhibiting the enzyme acetylcholinesterase (AChE).[2] AChE is responsible for breaking down acetylcholine in the synapse. By inhibiting AChE, these insecticides cause an accumulation of acetylcholine, leading to continuous nerve stimulation. While both classes of insecticides ultimately lead to overstimulation of the nervous system, they achieve this through distinct mechanisms. This compound does not act as an acetylcholinesterase inhibitor.[2][5]

Q3: Why is this compound more toxic to insects than to mammals?

A3: this compound exhibits selective toxicity due to differences in the structure and pharmacology of nAChRs between insects and mammals.[4] Neonicotinoids, including this compound, bind with a much higher affinity to insect nAChRs than to their mammalian counterparts.[4] This differential binding affinity is a major factor in their favorable toxicological profile for mammals.[4]

Q4: Is this compound a commercially viable insecticide?

A4: While this compound was a potent insecticide and a crucial lead compound for the development of commercially successful neonicotinoids like imidacloprid (B1192907), its own commercial use was limited.[1] This was primarily due to its photolability, meaning it breaks down in sunlight, which reduces its persistence and effectiveness in agricultural applications.[2][3]

Troubleshooting Guide for Experimental Validation

This section provides guidance on common issues encountered during experiments to validate this compound's mode of action.

Issue Possible Cause Recommended Solution
No observable effect of this compound on insect mortality or paralysis. Compound Degradation: this compound is known to be photolabile.[2][3]Prepare fresh solutions of this compound for each experiment and protect them from light. Conduct experiments under controlled lighting conditions.
Incorrect Concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response curve to determine the effective concentration (e.g., LC50 or EC50) for the specific insect species and life stage being tested.
Insect Resistance: The insect population may have developed resistance to neonicotinoids.Use a susceptible insect strain for initial experiments. If resistance is suspected, perform a comparative study with a known susceptible strain.
Inconsistent results in electrophysiology experiments (e.g., patch-clamp). Receptor Desensitization: Prolonged exposure to an agonist like this compound can cause nAChRs to desensitize.Apply this compound for short durations and allow for sufficient washout periods between applications. Use a range of concentrations to observe both activation and potential desensitization.
Voltage-clamp quality: Poor seal resistance or high series resistance can affect the quality of current recordings.Monitor seal and series resistance throughout the experiment. Discard recordings where these parameters are unstable.
Ambiguous results in competitive binding assays. Non-specific Binding: The radioligand or this compound may be binding to other sites besides the nAChR.Include a non-specific binding control by adding a high concentration of an unlabeled ligand (e.g., nicotine (B1678760) or epibatidine) to a set of samples. Subtract the non-specific binding from the total binding to get specific binding.
Inappropriate Radioligand: The chosen radioligand may not be suitable for the specific nAChR subtype being studied.Use a well-characterized nAChR radioligand such as [³H]epibatidine or [¹²⁵I]α-bungarotoxin and ensure its specificity for the target receptor population.

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to insect nAChRs.

Materials:

  • Insect neuronal membrane preparation (e.g., from fly heads)

  • Radioligand (e.g., [³H]imidacloprid or [³H]epibatidine)

  • Unlabeled this compound

  • Unlabeled competitor (e.g., nicotine or imidacloprid for non-specific binding)

  • Binding buffer (e.g., 20 mM HEPES, 144 mM NaCl, 1.5 mM KCl, 1 mM MgSO₄, 2 mM CaCl₂, pH 7.5)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of unlabeled this compound.

  • In a microcentrifuge tube, add the insect membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

  • For determining non-specific binding, add a high concentration of an unlabeled competitor instead of this compound.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ (inhibitory concentration 50%).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Activity Assay

Objective: To confirm that this compound does not inhibit AChE activity.

Materials:

  • Purified AChE or insect homogenate containing AChE

  • Acetylthiocholine (B1193921) (substrate)

  • DTNB (Ellman's reagent)

  • Phosphate (B84403) buffer (pH 7.4)

  • This compound

  • Positive control (AChE inhibitor, e.g., eserine or an organophosphate)

  • 96-well microplate and plate reader

Procedure:

  • Prepare solutions of this compound and the positive control at various concentrations.

  • In a 96-well plate, add the AChE preparation, phosphate buffer, and either this compound, the positive control, or buffer alone (negative control).

  • Pre-incubate for a short period.

  • Initiate the reaction by adding acetylthiocholine and DTNB to all wells.

  • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

  • Calculate the percentage of AChE inhibition for each compound concentration compared to the negative control.

  • This compound should show no significant inhibition of AChE activity, while the positive control should show dose-dependent inhibition.

Visualizations

Nithiazine_Mode_of_Action cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_released ACh ACh_vesicle->ACh_released Nerve Impulse nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Opens Postsynaptic Excitation Postsynaptic Excitation Ion_Channel->Postsynaptic Excitation Na+/Ca2+ Influx AChE Acetylcholinesterase (AChE) Choline + Acetate Choline + Acetate AChE->Choline + Acetate ACh_released->nAChR Binds & Activates ACh_released->AChE Hydrolyzes This compound This compound This compound->nAChR Binds & Persistently Activates (Agonist) This compound->AChE No Interaction

Caption: this compound acts as an agonist on postsynaptic nAChRs.

Experimental_Workflow cluster_hypothesis Hypothesis cluster_validation Experimental Validation cluster_results Expected Results Hypothesis This compound is an nAChR agonist and not an AChE inhibitor. Binding_Assay Competitive Binding Assay (vs. [3H]ligand) Hypothesis->Binding_Assay Electrophysiology Electrophysiology (e.g., Patch-Clamp) Hypothesis->Electrophysiology AChE_Assay AChE Activity Assay Hypothesis->AChE_Assay Binding_Result This compound displaces radioligand, indicating binding to nAChR. Binding_Assay->Binding_Result Electro_Result This compound elicits inward currents in nAChR-expressing cells. Electrophysiology->Electro_Result AChE_Result This compound does not inhibit AChE activity. AChE_Assay->AChE_Result

Caption: Workflow for validating this compound's mode of action.

References

Navigating Nithiazine: A Technical Guide to Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - For researchers, scientists, and drug development professionals utilizing nithiazine (B1210867), a nitromethylene neonicotinoid, a new technical support center has been launched to provide comprehensive guidance on minimizing off-target effects in experimental settings. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure data accuracy and reproducibility.

This compound and its analogs are potent agonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating significant selectivity for insect over vertebrate receptors. This selectivity underpins its use as an insecticide. However, at certain concentrations or in specific experimental systems, off-target effects can arise, leading to confounding results and potential misinterpretation of data. This support center aims to equip researchers with the knowledge to anticipate, mitigate, and troubleshoot these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during research with this compound in a practical question-and-answer format.

Q1: I am observing unexpected toxicity in my mammalian cell line after this compound treatment. What could be the cause?

A1: While this compound exhibits selectivity for insect nAChRs, off-target effects on mammalian cells can occur, particularly at higher concentrations. Several factors could contribute to unexpected cytotoxicity:

  • Concentration: The concentration of this compound may be too high, leading to engagement with lower-affinity off-target receptors or other cellular components. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

  • nAChR Subtype Expression: While less sensitive than their insect counterparts, some mammalian nAChR subtypes are present in various cell lines. Activation of these receptors could trigger downstream signaling cascades leading to apoptosis or other forms of cell death.

  • Metabolism: Cell lines can metabolize this compound into compounds with different activity profiles.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not contributing to the observed toxicity.

Troubleshooting Steps:

  • Verify Concentration: Double-check all calculations and dilution steps.

  • Perform a Dose-Response Study: Use a wide range of this compound concentrations to identify a non-toxic working concentration.

  • Use a Lower Solvent Concentration: Prepare a more concentrated stock of this compound to minimize the final solvent concentration in your culture medium.

  • Include Appropriate Controls: Use a vehicle-only control (medium with solvent) to assess the effect of the solvent alone.

  • Assess nAChR Expression: If possible, characterize the nAChR subunit expression profile of your cell line.

Q2: My in vivo study with this compound is showing unexpected behavioral or physiological effects in my animal model. How can I investigate this?

A2: Unanticipated in vivo effects can stem from this compound's interaction with vertebrate nAChRs, which are widely distributed in the central and peripheral nervous systems.

  • Central Nervous System (CNS) Effects: Activation of nAChRs in the brain can lead to a range of effects including tremors, altered locomotion, and changes in cognitive function. An acute neurotoxicity study with this compound noted decreased motor activity, decreased body temperature, tremors, and impaired gait at various doses.[1]

  • Peripheral Nervous System (PNS) Effects: nAChRs are also present in autonomic ganglia and at the neuromuscular junction. Off-target activation in the PNS could lead to cardiovascular changes, gastrointestinal issues, or muscle weakness.

  • Metabolites: As in cell culture, the in vivo metabolism of this compound can produce metabolites with their own pharmacological activities.

Troubleshooting and Investigative Steps:

  • Dose Reduction: Determine if the effects are dose-dependent by testing lower doses.

  • Pharmacokinetic Analysis: If feasible, measure the concentration of this compound and its major metabolites in plasma and target tissues.

  • Behavioral Phenotyping: Employ a battery of behavioral tests to systematically characterize the observed effects.

  • Physiological Monitoring: Monitor vital signs such as heart rate, blood pressure, and body temperature.

  • Use of Antagonists: Co-administration with a broad-spectrum nAChR antagonist (e.g., mecamylamine) can help determine if the effects are mediated by nAChRs.

Q3: I am seeing high variability in my experimental results with this compound. What are the potential sources of this inconsistency?

A3: Variability in experimental outcomes can be frustrating. Several factors related to the compound and experimental setup can contribute to this:

  • Compound Stability and Solubility: this compound's stability and solubility in your experimental buffer or medium can affect its effective concentration. Ensure the compound is fully dissolved and stable under your experimental conditions.

  • Assay Conditions: Minor variations in pH, temperature, or incubation time can impact ligand-receptor interactions and subsequent cellular responses.

  • Biological Variability: Differences between cell passages, animal litters, or even individual animals can contribute to variability.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Prepare fresh stock solutions of this compound for each experiment.

  • Standardize Protocols: Ensure all experimental parameters are kept consistent across all experiments.

  • Increase Sample Size: A larger sample size can help to overcome biological variability and increase statistical power.

  • Randomize Treatment Groups: Randomize the assignment of treatments to experimental units to avoid systematic bias.

  • Monitor Compound Integrity: If you suspect degradation, the integrity of your this compound stock can be assessed using analytical techniques like HPLC.

Quantitative Data on this compound and Neonicotinoid Potency

Understanding the relative potency of this compound at its target and potential off-target receptors is crucial for designing experiments that minimize off-target effects. The following table summarizes available data on the potency of this compound and other neonicotinoids on insect and mammalian nAChRs.

CompoundReceptor/OrganismAssay TypeValueReference
This compound Drosophila melanogaster (fruit fly)[3H]IMI CompetitionIC50: 1700-8600 nM[2]
This compound Homalodisca coagulata (leafhopper)[3H]IMI CompetitionIC50: ~20-fold higher than Drosophila[2]
Imidacloprid Insect nAChRsRadioligand BindingHigh (nanomolar) affinity[3]
Imidacloprid Mammalian α4β2 nAChRElectrophysiologyLow efficacy agonist[4]
Imidacloprid Mammalian α7 nAChRElectrophysiologyWeak activation[4]
Nicotine (B1678760) Insect nAChRsRadioligand BindingLow (micromolar) affinity[3]
Nicotine Mammalian nAChRsRadioligand BindingHigh (nanomolar) affinity[3]

Experimental Protocols

To aid in the investigation of on-target and off-target effects of this compound, detailed protocols for key experiments are provided below.

Protocol 1: Radioligand Binding Assay for nAChR Affinity

This protocol describes a competitive binding assay to determine the affinity of this compound for a specific nAChR subtype.

Materials:

  • Membrane preparation from cells or tissues expressing the nAChR of interest.

  • Radiolabeled ligand specific for the nAChR subtype (e.g., [3H]epibatidine for α4β2).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation fluid and vials.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer containing protease inhibitors. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine) to saturate the receptors.

    • Competition: Membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum filtration manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol measures cell viability by assessing the metabolic activity of cells.

Materials:

  • Cell line of interest.

  • Complete cell culture medium.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-only control. Plot cell viability against the log concentration of this compound to determine the IC50 value.

Visualizing Key Concepts

To further clarify important concepts, the following diagrams have been generated.

nAChR_Signaling_Pathway This compound This compound (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Cellular_Response Cellular Response (e.g., Nerve Impulse) Depolarization->Cellular_Response

Caption: this compound's mechanism of action on nicotinic acetylcholine receptors.

Off_Target_Workflow Start Unexpected Experimental Outcome Observed Check_Conc Verify this compound Concentration and Purity Start->Check_Conc Check_Conc->Start Concentration Incorrect Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response Concentration Correct Identify_NOAEL Identify No-Observed- Adverse-Effect-Level (NOAEL) Dose_Response->Identify_NOAEL Investigate_Mechanism Investigate Off-Target Mechanism Dose_Response->Investigate_Mechanism Toxicity still observed at low doses End Refine Experimental Protocol Identify_NOAEL->End Antagonist_Study Use nAChR Antagonists Investigate_Mechanism->Antagonist_Study Metabolism_Study Analyze Metabolites Investigate_Mechanism->Metabolism_Study Antagonist_Study->End Metabolism_Study->End

Caption: Workflow for investigating unexpected off-target effects of this compound.

Troubleshooting_Tree Issue Problem with This compound Experiment Toxicity Unexpected Toxicity? Issue->Toxicity Variability High Result Variability? Issue->Variability No_Effect Lack of Expected Effect? Issue->No_Effect Toxicity_Sol Lower Concentration Check Solvent Effects Perform Cytotoxicity Assay Toxicity->Toxicity_Sol Yes Variability_Sol Prepare Fresh Solutions Standardize Protocol Increase Sample Size Variability->Variability_Sol Yes No_Effect_Sol Verify Compound Activity Check Receptor Expression Optimize Assay Conditions No_Effect->No_Effect_Sol Yes

References

Validation & Comparative

Nithiazine and Imidacloprid: A Comparative Analysis of their Binding to Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding characteristics of the foundational nitro-containing insecticide, nithiazine (B1210867), and its highly successful successor, imidacloprid (B1192907), reveals a story of molecular optimization and enhanced potency at the nicotinic acetylcholine (B1216132) receptor (nAChR), a critical target for insecticide action. This guide provides a comparative analysis of their binding affinities, experimental protocols to measure these interactions, and the downstream signaling consequences of their binding, tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a pioneering nitro-containing compound, laid the groundwork for the development of the neonicotinoid class of insecticides. Its agonistic action on insect nAChRs was a key discovery that spurred further research.[1] Imidacloprid, a first-generation neonicotinoid, emerged from the chemical optimization of this compound's core structure and exhibits significantly higher affinity for insect nAChRs. This enhanced binding affinity is a primary contributor to its potent insecticidal activity. This guide will dissect the quantitative differences in their binding, provide detailed methodologies for assessing these interactions, and illustrate the cellular signaling pathways they trigger.

Comparative Binding Affinity

The interaction of both this compound and imidacloprid with nAChRs is characterized by their ability to act as agonists, mimicking the natural ligand acetylcholine (ACh). However, their binding affinities differ significantly. Imidacloprid demonstrates a much higher affinity for insect nAChRs, typically in the low nanomolar range, whereas this compound's affinity is considerably lower, in the micromolar range. This difference of several orders of magnitude is a testament to the successful structure-activity relationship studies that led to the development of imidacloprid.

CompoundInsect SpeciesReceptor PreparationAssay TypeBinding Affinity (IC50/Ki)Reference
This compound Drosophila melanogasterHead membranes[³H]Imidacloprid competition1700-8600 nM (IC50)[2]
Homalodisca coagulataWhole body membranes[³H]Imidacloprid competition~20-fold higher IC50 than Drosophila[2]
Imidacloprid Musca domestica (house fly)Head P2 membranes[³H]Imidacloprid saturation1.2 nM (Kd)[3]
Myzus persicae (aphid)Head membranes[³H]Imidacloprid competitionLow nM range (Ki)[1]
Acyrthosiphon pisum (pea aphid)Whole body membranes[³H]Imidacloprid competition1.05 nM (Ki)[4]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition. Kd (dissociation constant) is a measure of the affinity of a ligand for a receptor.

Experimental Protocols

To provide a practical framework for researchers, this section details the methodologies for two key experiments used to characterize the binding of compounds like this compound and imidacloprid to nAChRs.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity of a non-radiolabeled compound (e.g., this compound or imidacloprid) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the IC50 and subsequently the Ki of a test compound for the insect nAChR.

Materials:

  • Receptor Source: Membrane preparations from insect heads or whole bodies (e.g., Drosophila melanogaster, Musca domestica).

  • Radioligand: [³H]-Imidacloprid (a high-affinity radiolabeled neonicotinoid).

  • Test Compounds: this compound, unlabeled imidacloprid (for positive control), and other compounds of interest.

  • Buffers:

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • 96-well plates, vacuum filtration manifold, and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize insect tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C. On the day of the assay, thaw and resuspend the membrane preparation in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor membrane preparation.

    • A fixed concentration of [³H]-Imidacloprid (typically at or below its Kd).

    • Varying concentrations of the test compound (this compound or imidacloprid).

    • For determining non-specific binding, add a high concentration of a known nAChR ligand (e.g., unlabeled imidacloprid or nicotine).

    • For total binding, add only the radioligand and membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters. This separates the bound radioligand from the free radioligand.

  • Washing: Rapidly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to the application of a ligand. It is used to determine if a compound is an agonist, antagonist, or modulator of the receptor and to quantify its potency (EC50).

Objective: To characterize the functional effects of this compound and imidacloprid on insect nAChRs and determine their EC50 values.

Materials:

  • Cell Preparation: Isolated insect neurons (e.g., from thoracic ganglia of cockroaches or cultured neurons from Drosophila larvae).

  • Patch Pipettes: Glass micropipettes with a resistance of 3-7 MΩ.

  • Solutions:

    • External Solution (Saline): Mimicking the ionic composition of the insect hemolymph.

    • Internal Solution: Filling the patch pipette, mimicking the intracellular ionic composition.

  • Agonists: this compound, imidacloprid, acetylcholine (ACh).

  • Patch-Clamp Amplifier and Data Acquisition System.

  • Microscope and Micromanipulators.

Procedure:

  • Cell Preparation: Isolate and culture insect neurons on coverslips.

  • Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries using a pipette puller. Fill the pipette with the internal solution.

  • Obtaining a Gigaseal: Under a microscope, carefully approach a neuron with the patch pipette. Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Drug Application: Apply the test compounds (this compound, imidacloprid, or ACh) to the cell using a perfusion system.

  • Data Recording: Record the resulting ionic currents flowing through the nAChRs. Agonists will elicit an inward current.

  • Data Analysis: Construct dose-response curves by plotting the peak current amplitude against the logarithm of the agonist concentration. Fit the data with a sigmoidal function to determine the EC50 (the concentration that elicits a half-maximal response) and the maximum current (Imax).

Signaling Pathways and Experimental Workflows

The binding of an agonist like this compound or imidacloprid to the nAChR initiates a cascade of downstream signaling events. The primary event is the opening of the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This depolarization can trigger an action potential and subsequent neurotransmitter release. The influx of calcium also acts as a second messenger, activating various intracellular signaling pathways.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Cation_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Cation_Influx Opens Channel Agonist Agonist (this compound / Imidacloprid) Agonist->nAChR Binds to Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signaling Ca²⁺ Signaling (Second Messenger) Cation_Influx->Ca_Signaling Action_Potential Action Potential Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Downstream_Kinases Activation of Downstream Kinases (e.g., CaMK, PKC) Ca_Signaling->Downstream_Kinases Gene_Expression Changes in Gene Expression Downstream_Kinases->Gene_Expression

Caption: nAChR signaling cascade upon agonist binding.

The experimental workflows for the binding and functional assays follow a logical progression from preparing the biological materials to data analysis.

Experimental_Workflows cluster_Binding Radioligand Binding Assay cluster_Electro Whole-Cell Voltage-Clamp B_Prep Receptor Membrane Preparation B_Incubate Incubation with Radioligand & Test Compound B_Prep->B_Incubate B_Filter Filtration & Washing B_Incubate->B_Filter B_Count Scintillation Counting B_Filter->B_Count B_Analyze Data Analysis (IC50, Ki) B_Count->B_Analyze E_Prep Isolated Neuron Preparation E_Patch Gigaseal & Whole-Cell Configuration E_Prep->E_Patch E_Apply Drug Application E_Patch->E_Apply E_Record Record Ionic Currents E_Apply->E_Record E_Analyze Data Analysis (EC50, Imax) E_Record->E_Analyze

Caption: Experimental workflows for nAChR binding assays.

Conclusion

The comparative analysis of this compound and imidacloprid underscores the principles of rational drug design in the development of modern insecticides. While this compound served as a crucial lead compound by establishing the agonistic activity of nitro-containing structures at the insect nAChR, imidacloprid represents a significant leap forward in terms of binding affinity and, consequently, insecticidal potency. The experimental protocols detailed herein provide a robust framework for researchers to further explore the interactions of novel compounds with this vital insecticide target. Understanding these molecular interactions is paramount for the development of new, more selective, and effective crop protection agents.

References

Nithiazine's Insecticidal Efficacy: A Comparative Analysis with Other Neonicotinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insecticidal efficacy of Nithiazine and other prominent neonicotinoids. While this compound was a foundational compound in the development of neonicotinoids, its direct comparative insecticidal efficacy data in terms of whole-organism toxicity (LD50/LC50 values) against a broad range of pests is limited in publicly available literature.[1] This guide, therefore, presents available data on its potency at the receptor level and complements it with a broader comparison of the insecticidal efficacy of commercially successful neonicotinoids.

Data Presentation

The following tables summarize quantitative data on the binding affinity of this compound and other neonicotinoids to insect nicotinic acetylcholine (B1216132) receptors (nAChRs) and the lethal doses/concentrations of various neonicotinoids against several insect species.

Table 1: Comparative Binding Affinity of this compound and Other Neonicotinoids to Insect nAChRs

CompoundInsect SpeciesReceptor PreparationIC50 (nM)
This compoundDrosophila melanogasterHead membrane~1,700 - 8,600
ImidaclopridDrosophila melanogasterHead membrane1.1
AcetamipridDrosophila melanogasterHead membrane2.5
This compoundHomalodisca coagulataHead membrane~20-fold higher than in Drosophila
ImidaclopridHomalodisca coagulataHead membrane0.8
AcetamipridHomalodisca coagulataHead membrane1.5

IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher binding affinity.

Table 2: Comparative Insecticidal Efficacy (LD50/LC50) of Various Neonicotinoids Against Different Insect Species

InsecticideInsect SpeciesBioassay MethodLD50/LC50
ImidaclopridApis mellifera (Honeybee)Topical24 ng/bee
ThiamethoxamApis mellifera (Honeybee)Topical30 ng/bee
ClothianidinApis mellifera (Honeybee)Topical16 ng/bee
AcetamipridApis mellifera (Honeybee)Topical8,100 ng/bee
ImidaclopridMyzus persicae (Green peach aphid)SystemicLC50: 0.28 mg/L
ThiamethoxamMyzus persicae (Green peach aphid)SystemicLC50: 0.17 mg/L
ClothianidinMyzus persicae (Green peach aphid)SystemicLC50: 0.13 mg/L
ImidaclopridAedes aegypti (Yellow fever mosquito)LarvalLC50: 0.003 mg/L
ThiamethoxamAedes aegypti (Yellow fever mosquito)LarvalLC50: 0.009 mg/L

LD50 (median lethal dose) is the dose of a substance that is lethal to 50% of a test population. LC50 (median lethal concentration) is the concentration of a substance in a medium that is lethal to 50% of a test population. Lower values indicate higher toxicity.

Experimental Protocols

The determination of insecticidal efficacy is conducted through standardized bioassays. Below are detailed methodologies for two common types of experiments.

Topical Application Bioassay (for LD50 Determination)
  • Insect Rearing: Test insects of a specific species and life stage (e.g., adult worker honeybees) are reared under controlled laboratory conditions (temperature, humidity, and photoperiod) to ensure uniformity.

  • Insecticide Preparation: The test insecticide is dissolved in a suitable solvent, typically acetone, to prepare a stock solution. A series of dilutions are then made from the stock solution to create a range of concentrations.

  • Application: A precise volume (e.g., 1 microliter) of each insecticide dilution is applied topically to the dorsal thorax of individual, immobilized insects using a calibrated microapplicator. A control group is treated with the solvent only.

  • Observation: After treatment, the insects are transferred to clean cages with access to a food source (e.g., sucrose (B13894) solution). Mortality is assessed at specific time points, commonly 24 and 48 hours post-application. An insect is considered dead if it is unable to move when gently prodded.

  • Data Analysis: The mortality data is subjected to probit analysis to calculate the LD50 value, which is the dose estimated to cause 50% mortality in the test population. Confidence intervals for the LD50 are also determined.

Systemic/Dietary Bioassay (for LC50 Determination)
  • Insect Rearing: As with topical bioassays, insects are reared under controlled conditions to ensure a homogenous test population.

  • Insecticide Preparation: The insecticide is incorporated into the insect's diet (e.g., sucrose solution for aphids, artificial diet for larvae) at a range of concentrations.

  • Exposure: The insects are provided with the treated diet for a specified period. For systemic assays with sucking insects, host plants may be treated, and the insects are then allowed to feed on these plants. A control group receives an untreated diet.

  • Observation: Mortality is recorded at regular intervals during and after the exposure period.

  • Data Analysis: The concentration-mortality data is analyzed using probit analysis to determine the LC50 value, representing the concentration of the insecticide in the diet that causes 50% mortality.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of neonicotinoids and a typical experimental workflow for determining insecticidal efficacy.

Caption: Neonicotinoid Signaling Pathway at the Insect nAChR.

Insecticide_Efficacy_Workflow start Start: Define Objectives insect_rearing 1. Insect Rearing (Controlled Environment) start->insect_rearing dose_prep 2. Dose/Concentration Preparation (Serial Dilutions) insect_rearing->dose_prep bioassay 3. Bioassay Exposure (e.g., Topical, Dietary) dose_prep->bioassay control Control Group (Solvent/Untreated Diet) dose_prep->control observation 4. Observation & Data Collection (Mortality Assessment) bioassay->observation control->observation analysis 5. Data Analysis (Probit Analysis) observation->analysis results 6. Determine LD50/LC50 Values analysis->results

Caption: Experimental Workflow for Insecticide Efficacy Testing.

References

Navigating Insecticide Resistance: A Comparative Guide to Nithiazine Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of insecticide cross-resistance is paramount in the ongoing battle against pest resilience. This guide offers a comprehensive comparison of nithiazine's cross-resistance potential with other insecticides, supported by established principles of insecticide toxicology and detailed experimental methodologies.

This compound (B1210867), a nitromethylene heterocyclic compound, holds a significant place in the history of insecticide development as the precursor to the widely successful neonicotinoid class. Both this compound and neonicotinoids, such as imidacloprid, act as agonists at the insect nicotinic acetylcholine (B1216132) receptor (nAChR), leading to overstimulation of the nervous system and subsequent paralysis and death of the insect. This shared mode of action is the fundamental basis for understanding potential cross-resistance patterns.

Understanding the Mechanisms of Resistance

Insecticide resistance is a complex phenomenon driven by two primary mechanisms:

  • Target-Site Resistance: This occurs when a mutation in the gene encoding the target protein, in this case, the nAChR, reduces the binding affinity of the insecticide. A well-documented example in neonicotinoid resistance is the R81T mutation in the β1 subunit of the nAChR, which has been observed in several pest species, including the green peach aphid, Myzus persicae.

  • Metabolic Resistance: This involves the enhanced detoxification of the insecticide by enzymes before it can reach its target site. The most common enzymes implicated in neonicotinoid resistance are cytochrome P450 monooxygenases (P450s), which can metabolize the insecticide into less toxic forms. Overexpression of specific P450 genes is a frequent cause of resistance and can lead to broad cross-resistance patterns.

Expected Cross-Resistance Profile of this compound

While specific quantitative data from direct comparative studies on this compound cross-resistance is limited in publicly available literature, we can infer a likely cross-resistance profile based on its mode of action and the extensive research conducted on neonicotinoids. Insects that have developed resistance to neonicotinoids through either target-site or metabolic mechanisms are likely to exhibit some level of cross-resistance to this compound.

Insecticide ClassSpecific Insecticide (Example)Target SiteExpected Cross-Resistance with this compoundPrimary Mechanism
Neonicotinoids Imidacloprid, Thiamethoxam, Acetamiprid, ClothianidinNicotinic Acetylcholine Receptor (nAChR)High Target-site mutation (e.g., R81T in nAChR β1 subunit) or Metabolic (e.g., P450 overexpression)
Organophosphates Chlorpyrifos, MalathionAcetylcholinesterase (AChE)Low to None Different target site.
Carbamates Carbaryl, MethomylAcetylcholinesterase (AChE)Low to None Different target site.
Pyrethroids Permethrin, CypermethrinVoltage-gated Sodium ChannelsLow to None Different target site.
Pymetrozine (B1663596) PymetrozineChordotonal organ modulatorsPossible (Metabolic) While the target site is different, some studies have shown cross-resistance between neonicotinoids and pymetrozine in Bemisia tabaci, likely due to the overexpression of a common detoxifying P450 enzyme capable of metabolizing both compounds.[1][2]
Spinosyns SpinosadNicotinic Acetylcholine Receptor (nAChR) - allosteric siteLow Although it targets the nAChR, it binds to a different site (allosteric) than neonicotinoids (orthosteric).

Note: The level of cross-resistance can vary significantly depending on the specific insect species, the resistance mechanism present in the population, and the specific insecticides being compared.

Experimental Protocols for Cross-Resistance Studies

To quantitatively assess cross-resistance, a series of bioassays are conducted to determine the concentration of an insecticide required to kill 50% of a test population (LC50).

Insect Rearing
  • Susceptible Strain: A standard, laboratory-reared strain of the target insect species with no prior exposure to insecticides is maintained under controlled conditions (e.g., 25±2°C, 60-70% relative humidity, 16:8 hour light:dark photoperiod). This strain serves as the baseline for susceptibility.

  • Resistant Strain(s): Field-collected populations exhibiting resistance or laboratory-selected strains are reared under the same conditions.

Bioassay Method (Example: Leaf-Dip Bioassay for Aphids)
  • Preparation of Insecticide Solutions: Serial dilutions of the technical-grade insecticides (this compound and comparator insecticides) are prepared in an appropriate solvent (e.g., acetone) and then diluted with distilled water containing a surfactant (e.g., 0.01% Triton X-100) to ensure even coverage.

  • Leaf Treatment: Fresh, excised leaves of the host plant (e.g., cabbage for Myzus persicae) are dipped into the respective insecticide solutions for 10-30 seconds. Control leaves are dipped in the solvent-water-surfactant solution only. The leaves are then allowed to air dry.

  • Insect Exposure: The treated leaves are placed in petri dishes or other suitable containers. A set number of adult insects (e.g., 20-30 apterous adult aphids) are carefully transferred onto each treated leaf.

  • Incubation: The petri dishes are maintained under the same controlled conditions as the insect rearing.

  • Mortality Assessment: Mortality is recorded after a specific time interval (e.g., 24, 48, or 72 hours). Insects that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 values and their 95% confidence intervals for each insecticide against each insect strain.

  • Resistance Ratio (RR) Calculation: The RR is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain. An RR value greater than 1 indicates resistance.

Visualizing the Mode of Action and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams depict the signaling pathway targeted by this compound and a typical workflow for a cross-resistance study.

G cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Acetylcholine Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds to This compound This compound This compound->nAChR Binds to (Agonist) Ion_Channel_Open Ion Channel Opens (Na+, K+, Ca2+ influx) nAChR->Ion_Channel_Open Depolarization Membrane Depolarization Ion_Channel_Open->Depolarization Nerve_Impulse Continuous Nerve Impulse Transmission Depolarization->Nerve_Impulse Paralysis_Death Paralysis and Death Nerve_Impulse->Paralysis_Death

Caption: this compound's mode of action at the insect nicotinic acetylcholine receptor.

G cluster_setup Experimental Setup cluster_bioassay Bioassay cluster_analysis Data Analysis Insect_Rearing 1. Rear Susceptible & Resistant Insect Strains Insecticide_Prep 2. Prepare Serial Dilutions of this compound & Comparators Insect_Rearing->Insecticide_Prep Treatment 3. Expose Insects to Treated Substrate (e.g., Leaf Dip) Insecticide_Prep->Treatment Incubation 4. Incubate under Controlled Conditions Treatment->Incubation Mortality_Assessment 5. Record Mortality (e.g., after 48h) Incubation->Mortality_Assessment Probit_Analysis 6. Probit Analysis to Determine LC50 Values Mortality_Assessment->Probit_Analysis RR_Calculation 7. Calculate Resistance Ratio (RR = LC50_Resistant / LC50_Susceptible) Probit_Analysis->RR_Calculation Interpretation 8. Interpret Cross-Resistance Patterns RR_Calculation->Interpretation

Caption: A generalized workflow for conducting a cross-resistance study.

References

Lack of Specific Validated Analytical Methods for Nithiazine Detection Hampers Direct Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable scarcity of detailed, validated analytical methods specifically for the detection of Nithiazine. While numerous studies describe methods for the analysis of neonicotinoid insecticides as a class, they often do not include this compound or lack the specific validation data required for a direct and objective comparison of different analytical techniques. This absence of dedicated public information on this compound analysis prevents the creation of a detailed comparison guide with quantitative performance data and experimental protocols as initially intended.

The following sections provide a generalized framework for the validation of analytical methods for neonicotinoid insecticides, using publicly available information for a related compound, Nitenpyram, as an illustrative example. This is intended to serve as a guide for researchers and drug development professionals on the type of data and experimental details necessary for a thorough method validation and comparison.

Comparison of Analytical Methods for Neonicotinoid Detection (Illustrated with Nitenpyram Data)

The selection of an appropriate analytical method for the detection and quantification of neonicotinoid residues is critical for ensuring food safety and environmental monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two of the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of neonicotinoids. The method's performance, however, can be influenced by the complexity of the sample matrix.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for detecting trace levels of neonicotinoid residues in complex matrices. Its high specificity reduces the likelihood of interference from other compounds in the sample.

Quantitative Performance Data

The following table summarizes the validation parameters for an HPLC-UV method for the determination of Nitenpyram, a compound structurally related to this compound. This data is presented to exemplify the type of information required for a comprehensive method comparison.

Table 1: Validation Parameters for Nitenpyram Analysis by HPLC-UV [1]

Validation ParameterPerformance Metric
Linearity (R²)0.9999
Limit of Detection (LOD)0.51 mg/L
Limit of Quantification (LOQ)1.69 mg/L
Precision (%RSD)≅ 0.17%
Accuracy (% Recovery)~100%
Robustness (%RSD)≤ 2%

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of analytical methods. Below are generalized protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS for neonicotinoid detection.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products.

  • Homogenization : A representative sample of the matrix (e.g., animal tissue, feed) is homogenized.

  • Extraction : A subsample is extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : The supernatant is transferred to a tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.

  • Centrifugation : The mixture is centrifuged to separate the cleaned extract from the sorbent.

  • Final Extract : The supernatant is collected, and may be concentrated and reconstituted in a suitable solvent for chromatographic analysis.

HPLC-UV Analysis of Nitenpyram (Illustrative Example)[1]
  • Instrumentation : Shimadzu HPLC system with LC-20AT pump and SPD-20A UV-VIS detector.

  • Column : Zorbax C18 (250mm x 4.6mm, 5µm).

  • Mobile Phase : Isocratic elution with Methanol:Acetonitrile:Water (30:30:40, v/v/v).

  • Flow Rate : 1 mL/min.

  • Injection Volume : 20 µl.

  • Detection Wavelength : Not specified in the provided abstract.

  • Standard Preparation : A stock solution of Nitenpyram is prepared in the diluent (Methanol:Acetonitrile:Water) and serially diluted to create calibration standards.

  • Sample Preparation : A known weight of the sample is dissolved in the diluent, sonicated, and filtered before injection.

Visualizing the Workflow

Diagrams illustrating the experimental workflow can aid in understanding the entire analytical process, from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Sample Collection homogenization Homogenization sample_collection->homogenization extraction QuEChERS Extraction homogenization->extraction cleanup d-SPE Cleanup extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration hplc_analysis HPLC-UV Analysis concentration->hplc_analysis HPLC Path lcms_analysis LC-MS/MS Analysis concentration->lcms_analysis LC-MS/MS Path data_acquisition Data Acquisition hplc_analysis->data_acquisition lcms_analysis->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting signaling_pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Neuron Postsynaptic Neuron nAChR->Neuron Activates Depolarization Continuous Depolarization Neuron->Depolarization Paralysis Paralysis & Death Depolarization->Paralysis

References

Comparative Toxicity of Nithiazine in Different Insect Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nithiazine, a nitromethylene compound, holds a significant place in the history of insecticide development as the precursor to the widely used neonicotinoid class of insecticides.[1] While not as extensively commercialized as its successors due to factors like photo-instability, its mode of action and selective toxicity profile remain of interest to researchers in entomology and toxicology.[1][2] This guide provides a comparative overview of the toxicity of this compound in various insect species, supported by available data and detailed experimental methodologies.

Quantitative Toxicity Data

Precise comparative quantitative toxicity data (LD50/LC50 values) for this compound across a broad range of insect orders is limited in publicly available scientific literature. Its primary registered use has been in bait stations for the control of houseflies (Musca domestica).[3][4]

Due to the scarcity of direct comparative data for this compound, the following table provides context by presenting available information on this compound and comparing it with the toxicity of a first-generation neonicotinoid, Imidacloprid, for which more extensive data exists. This allows for an indirect comparison of the potency of the precursor compound to one of its successful derivatives.

InsecticideInsect SpeciesOrderMethod of ApplicationToxicity MetricValueReference
This compound Housefly (Musca domestica)DipteraNot SpecifiedLD50Data not available in searched literature. Primarily used in bait formulations.[3][4]
Imidacloprid Housefly (Musca domestica)DipteraTopicalLD500.041 µ g/fly [5]
Imidacloprid Green Peach Aphid (Myzus persicae)HemipteraNot SpecifiedLC50Not Specified[6]
Imidacloprid Greenhouse Whitefly (Trialeurodes vaporariorum)HemipteraNot SpecifiedLC50Not Specified[7]
Imidacloprid Tobacco Budworm (Heliothis virescens)LepidopteraNot SpecifiedNot SpecifiedNot Specified
Imidacloprid Diamondback Moth (Plutella xylostella)LepidopteraNot SpecifiedLC50Not Specified

Note: The absence of specific LD50/LC50 values for this compound in the table highlights the limited publicly available data for this compound compared to its neonicotinoid successors.

Experimental Protocols

The determination of insecticide toxicity is conducted through standardized bioassays. The following are detailed methodologies for key experiments typically cited in such studies.

Topical Application Bioassay

This method is used to determine the dose of an insecticide that causes mortality when applied directly to the insect's cuticle.

  • Insect Rearing: Test insects of a specific age and life stage (e.g., adult female houseflies) are reared under controlled laboratory conditions (temperature, humidity, and photoperiod) to ensure uniformity.

  • Insecticide Preparation: A stock solution of the technical grade insecticide (e.g., this compound) is prepared in a suitable volatile solvent, typically acetone. A series of dilutions are then made to create a range of concentrations.

  • Application: A micro-applicator is used to apply a precise volume (e.g., 1 microliter) of each insecticide dilution to the dorsal thorax of each insect. A control group is treated with the solvent alone.

  • Observation: After treatment, the insects are held in containers with access to food and water. Mortality is assessed at specific time points, commonly 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to move when prodded.

  • Data Analysis: The mortality data is subjected to probit analysis to calculate the LD50 (the dose required to kill 50% of the test population) and its 95% confidence limits.[8]

Leaf-Dip Bioassay

This method is commonly used for assessing the toxicity of insecticides to plant-feeding insects, particularly those that ingest the toxin.

  • Plant Material: Leaves from the host plant of the target insect are collected. The leaves should be of a uniform size and age.

  • Insecticide Preparation: Aqueous solutions of the formulated insecticide are prepared at various concentrations. A surfactant is often added to ensure even wetting of the leaf surface.

  • Treatment: Each leaf is dipped into a specific insecticide solution for a set period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in a solution containing only water and the surfactant.

  • Insect Exposure: The treated leaves are placed in petri dishes or other suitable containers, and a known number of test insects (e.g., larvae of the diamondback moth) are introduced.

  • Observation and Data Analysis: Mortality is recorded at regular intervals. The data is then used to calculate the LC50 (the concentration required to kill 50% of the test population) through probit analysis.[9]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_observation Observation & Analysis InsectRearing Insect Rearing TopicalApp Topical Application InsectRearing->TopicalApp InsecticidePrep Insecticide Dilution InsecticidePrep->TopicalApp LeafDip Leaf-Dip InsecticidePrep->LeafDip Mortality Mortality Assessment TopicalApp->Mortality LeafDip->Mortality DataAnalysis Data Analysis (Probit) Mortality->DataAnalysis InsectRaining InsectRaining InsectRaining->LeafDip

Fig. 1: Experimental workflow for insecticide toxicity testing.

Signaling_Pathway This compound This compound nAChR Nicotinic Acetylcholine (B1216132) Receptor (nAChR) This compound->nAChR Binds as agonist IonChannel Ion Channel Opening nAChR->IonChannel Activates Neuron Postsynaptic Neuron Depolarization Continuous Depolarization Neuron->Depolarization IonChannel->Neuron Causes influx of Na+/Ca2+ Paralysis Paralysis & Death Depolarization->Paralysis

Fig. 2: this compound's mode of action on insect nicotinic acetylcholine receptors.

Logical_Relationship This compound This compound Neonicotinoids Neonicotinoids (e.g., Imidacloprid) This compound->Neonicotinoids Is a precursor to nAChR_Agonist nAChR Agonist This compound->nAChR_Agonist Housefly_Control Housefly Control This compound->Housefly_Control Primary Use Neonicotinoids->nAChR_Agonist Broad_Spectrum Broad-Spectrum Activity Neonicotinoids->Broad_Spectrum Wider Application Insecticidal_Activity Insecticidal Activity nAChR_Agonist->Insecticidal_Activity

Fig. 3: Logical relationship of this compound to neonicotinoids and their activity.

Conclusion

This compound, as a foundational molecule for the neonicotinoid class of insecticides, demonstrates a potent and selective mode of action against insects by targeting their nicotinic acetylcholine receptors.[6][10][11] However, a comprehensive, direct comparison of its toxicity across a wide array of insect species is hampered by a lack of publicly available quantitative data. The primary documented application of this compound is for the control of houseflies. To fully understand its comparative toxicity, further research generating standardized LD50 and LC50 values for a broader range of insect pests from different orders would be necessary. The experimental protocols outlined in this guide provide a framework for conducting such vital research, which is crucial for the development of novel and more selective insect control agents.

References

The Evolving Landscape of Neonicotinoids: A Comparative Guide to the Structure-Activity Relationship of Nithiazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nithiazine (B1210867), a pioneering nitromethylene heterocyclic insecticide, laid the foundational chemical blueprint for the development of the multi-billion dollar neonicotinoid insecticide class. While its own commercial success was limited due to factors like photostability, its core structure has been the subject of extensive modification, leading to some of the most widely used insecticides globally.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its prominent analogs, offering insights into the chemical evolution that transformed a modest lead compound into a powerhouse of pest control. We delve into the crucial structural modifications that enhance insecticidal potency, the experimental methodologies used to quantify these effects, and the underlying molecular interactions with their target, the nicotinic acetylcholine (B1216132) receptor (nAChR).[1]

Comparative Insecticidal Activity

The transition from this compound to its more potent analogs, such as imidacloprid (B1192907) and clothianidin, is marked by significant increases in insecticidal activity. This enhancement is primarily attributed to modifications in three key areas of the molecule: the electron-withdrawing pharmacophore, the heterocyclic or acyclic spacer, and the N-heterocyclic moiety. The following table summarizes the available insecticidal activity data (LC50) for this compound and some of its key analogs against various aphid species, a primary target for this class of insecticides. It is important to note that the data is compiled from various sources and experimental conditions may vary.

CompoundStructureTarget PestLC50 (ppm)Reference
This compound2-(nitromethylene)-1,3-thiazinane-Data not readily available in comparative studies[1]
Imidacloprid1-((6-chloro-3-pyridinyl)methyl)-N-nitro-2-imidazolidinimineAphis gossypii~0.036[3]
Myzus persicae~5.14[4]
Lipaphis erysimi~6.034[5]
Clothianidin(E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidineAphis gossypii--
Myzus persicae--
Lipaphis erysimi--
Acetamiprid (B1664982)(E)-N1-[(6-chloro-3-pyridyl)methyl]-N2-cyano-N1-methylacetamidineAphis gossypii--
Myzus persicae--
Lipaphis erysimi~4.657[5]
Thiamethoxam3-(2-chloro-1,3-thiazol-5-ylmethyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene(nitro)amineAphis gossypii~0.035[6]
Myzus persicae~14.281[4]
Lipaphis erysimi--

Note: LC50 values can vary significantly based on the bioassay method, insect strain, and environmental conditions. The data presented should be considered as a relative comparison of potency.

Key Structure-Activity Relationships

The evolution from this compound to highly potent neonicotinoids reveals several key structure-activity relationships:

  • The Pharmacophore: The nitromethylene group in this compound is crucial for its insecticidal activity but contributes to its photostability issues.[1] Replacing the nitromethylene (=CH-NO2) with a nitroimine (=N-NO2) or cyanoimine (=N-CN) group, as seen in imidacloprid and acetamiprid respectively, significantly enhances both potency and stability.[2] These electron-withdrawing groups are essential for the interaction with the nAChR.

  • The Heterocyclic/Acyclic Spacer: The 1,3-thiazinane (B8806883) ring in this compound can be replaced by other cyclic structures like the imidazolidine (B613845) ring in imidacloprid or an open-chain structure. The nature of this spacer influences the molecule's overall conformation and its fit within the receptor binding site.

  • The N-Heterocyclic Moiety: The introduction of a 6-chloro-3-pyridinylmethyl group is a critical modification that dramatically increases insecticidal activity. This moiety is believed to interact with a specific subsite on the insect nAChR, contributing to the high affinity and selectivity of neonicotinoids.[2] Variations in this heterocyclic ring, such as the 2-chloro-1,3-thiazol-5-ylmethyl group in clothianidin and thiamethoxam, also yield highly active compounds.

Experimental Protocols

Synthesis of this compound Analogs (General Procedure)

The synthesis of this compound analogs, particularly the widely commercialized neonicotinoids, involves multi-step chemical reactions. A general synthetic route for a neonicotinoid like imidacloprid is outlined below.

Synthesis of 1-((6-chloro-3-pyridinyl)methyl)-N-nitro-2-imidazolidinimine (Imidacloprid):

  • Preparation of 2-chloro-5-(chloromethyl)pyridine (B46043): This key intermediate is synthesized from nicotinic acid through a series of reactions including esterification, reduction, and chlorination.

  • Reaction with Ethylenediamine (B42938): 2-chloro-5-(chloromethyl)pyridine is reacted with ethylenediamine to form N-(2-chloro-5-pyridylmethyl)ethylenediamine.

  • Cyclization and Nitration: The resulting diamine is then reacted with a reagent such as 1,1-bis(methylthio)-2-nitroethylene (B140038) to form the imidazolidine ring and introduce the nitroimine pharmacophore, yielding imidacloprid.

Detailed synthetic procedures with specific reagents, reaction conditions, and purification methods can be found in the chemical literature and patent documents.

Insecticidal Bioassay: Leaf-Dip Method for Aphids

The leaf-dip bioassay is a standard method for evaluating the toxicity of insecticides to sucking insects like aphids.

Materials:

  • Test compounds (this compound analogs)

  • Acetone or other suitable solvent

  • Distilled water with a non-ionic surfactant (e.g., Triton X-100)

  • Host plant leaves (e.g., cabbage, cotton, or fava bean)

  • Petri dishes lined with moist filter paper

  • Fine camel hair brush

  • Aphid colony (e.g., Myzus persicae, Aphis gossypii)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of each test compound in a suitable solvent. A series of dilutions are then made in distilled water containing a surfactant to achieve the desired test concentrations. A control solution containing only the solvent and surfactant is also prepared.

  • Leaf Treatment: Fresh, undamaged host plant leaves are excised. Each leaf is dipped into a test solution for a standardized period (e.g., 10-20 seconds) with gentle agitation to ensure complete coverage.

  • Drying: The treated leaves are allowed to air dry on a clean, non-absorbent surface.

  • Insect Infestation: Once dry, the leaves are placed in individual Petri dishes. A specific number of adult apterous (wingless) aphids (e.g., 20-30) are carefully transferred onto each leaf disc using a fine brush.

  • Incubation: The Petri dishes are covered and maintained under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours) after infestation. Aphids that are unable to move when gently prodded with the brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The LC50 (lethal concentration to kill 50% of the population) values and their 95% confidence limits are then calculated using probit analysis.

Mode of Action and Signaling Pathway

This compound and its analogs act as agonists at the insect nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for fast synaptic transmission in the insect central nervous system.[1] The binding of these insecticides to the nAChR leads to the opening of the ion channel, causing an influx of sodium ions and depolarization of the postsynaptic membrane. This results in hyperexcitation of the nervous system, leading to paralysis and eventual death of the insect.

The high selectivity of neonicotinoids for insects over vertebrates is attributed to differences in the subunit composition and structure of their respective nAChRs.[2] Neonicotinoids exhibit varying degrees of agonism at the nAChR, with some compounds like imidacloprid acting as partial agonists, while others like clothianidin can act as "super agonists," eliciting a greater maximal response than the natural ligand, acetylcholine.

SAR_Signaling_Pathway cluster_sar Structure-Activity Relationship cluster_moa Mode of Action This compound This compound (=CH-NO2) Modifications Structural Modifications - Pharmacophore - Spacer - N-Heterocycle This compound->Modifications Optimization Analogs Analogs (e.g., Imidacloprid, Clothianidin) (=N-NO2 or =N-CN) nAChR Insect Nicotinic Acetylcholine Receptor (nAChR) Analogs->nAChR Binds as Agonist Modifications->Analogs Increased Potency & Stability IonChannel Ion Channel Opening nAChR->IonChannel Depolarization Membrane Depolarization (Na+ influx) IonChannel->Depolarization Hyperexcitation Nervous System Hyperexcitation Depolarization->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Structure-activity relationship and mode of action of this compound and its analogs.

Conclusion

The journey from this compound to the modern neonicotinoids is a compelling example of rational drug design in the agrochemical industry. By systematically modifying the core structure of this compound, researchers have developed a class of insecticides with exceptional potency and selectivity. Understanding the intricate structure-activity relationships, the experimental methods for their evaluation, and the molecular basis of their action is paramount for the continued development of effective and safer crop protection agents. As challenges such as insecticide resistance and environmental impact continue to shape the future of pest management, the lessons learned from the evolution of this compound and its analogs will undoubtedly inform the design of the next generation of insecticides.

References

A Comparative Guide to the Environmental Fate of Nithiazine and Newer Neonicotinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental fate of the early neonicotinoid, nithiazine (B1210867), with its more contemporary counterparts such as imidacloprid, thiamethoxam (B1682794), clothianidin, dinotefuran (B1670701), and acetamiprid. The information herein, supported by experimental data and standardized protocols, is intended to assist in environmental risk assessment and the development of insecticides with more favorable environmental profiles.

Introduction

This compound, a nitromethylene insecticide, was a foundational compound in the development of the neonicotinoid class of insecticides.[1] While its commercial application has been limited, primarily in contained bait stations for fly control, its environmental characteristics provide a valuable baseline for comparison with the newer, widely used neonicotinoid insecticides.[1][2] The newer generations of neonicotinoids have become globally significant in crop protection due to their systemic nature and efficacy against a broad spectrum of pests.[3][4] However, their persistence in soil and high water solubility have raised environmental concerns, particularly regarding their impact on non-target organisms.[3][4] This guide compares key environmental fate parameters to highlight the differences between this compound and these newer compounds.

Physicochemical Properties

The physicochemical properties of an insecticide are fundamental to its behavior and distribution in the environment. Properties such as water solubility and vapor pressure influence its mobility and potential for leaching into groundwater or volatilization into the atmosphere.

PropertyThis compoundImidaclopridThiamethoxamClothianidinDinotefuranAcetamiprid
Molecular Weight ( g/mol ) 160.19255.7291.7249.7202.2222.7
Water Solubility (mg/L at 20-25°C) Data not readily available6104100[5]340[4]39,830[4]2950[4]
Vapor Pressure (mPa at 20-25°C) 6.13 x 10⁻⁴4 x 10⁻⁷6.6 x 10⁻⁶[6]2.8 x 10⁻⁸[4]< 1.7 x 10⁻³1.73 x 10⁻⁴[4]
Log K_ow_ 0.40.57-0.13[5]0.7-0.5490.80

Environmental Fate and Persistence

The environmental fate of an insecticide is determined by its persistence in various environmental compartments, including soil and water. This is influenced by processes such as biodegradation, hydrolysis, and photodegradation.

Soil Persistence
CompoundSoil Half-life (DT₅₀) in days (Aerobic)
This compound Data not readily available; use in contained systems minimizes soil exposure.[2]
Imidacloprid 40 - 997 (Field and lab studies show a wide range depending on soil type and conditions)[3][8]
Thiamethoxam 7 - 92 (Field studies); can be longer in lab conditions[5][9]
Clothianidin 148 - 1,155 (Very persistent)[10]
Dinotefuran 33 - 58 (Field studies)[11]
Acetamiprid 1.85 - 3.2 (Aerobic soil metabolism is a primary degradation route)[12]
Aquatic Fate: Hydrolysis and Photodegradation

The fate of insecticides in aquatic environments is governed by their stability in water (hydrolysis) and their degradation by sunlight (photodegradation).

Hydrolysis: this compound shows pH-dependent stability in water. It is relatively stable under neutral conditions but degrades more rapidly in alkaline environments. Newer neonicotinoids generally exhibit high stability to hydrolysis at neutral pH.

CompoundHydrolysis Half-life (DT₅₀)
This compound > 3 months at pH 7; 13 days at pH 9[13]
Imidacloprid Stable at pH 5 and 7; ~1 year at pH 9[3]
Thiamethoxam Stable at pH 7 (200-300 days); few days at pH 9[6]
Clothianidin Stable, with a calculated DT₅₀ of 1401 days at 20°C and pH 9[13]

Photodegradation: Photodegradation can be a significant pathway for the breakdown of insecticides, particularly in surface waters or on plant and soil surfaces. This compound is known to be unstable in sunlight, suggesting rapid photodegradation.[13] The photodegradation rates of newer neonicotinoids vary.

CompoundAqueous Photolysis Half-life (DT₅₀)
This compound Rapid (qualitative)[13]
Imidacloprid < 3 hours[3]
Thiamethoxam Quantum yield of 0.0167 ± 0.0002[14]
Clothianidin Quantum yield of 0.0133 ± 0.0001[14]

Metabolism in Biota

The metabolism of insecticides in living organisms is a critical factor in their toxicity and environmental persistence.

Mode of Action

Both this compound and the newer neonicotinoids act as agonists of the insect nicotinic acetylcholine (B1216132) receptor (nAChR).[15][16] By binding to these receptors in the central nervous system of insects, they cause overstimulation, leading to paralysis and death.[15] The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key aspect of their targeted toxicity.

cluster_Synapse Insect Synapse cluster_Effect Physiological Effect Neonicotinoid Neonicotinoid (this compound or Newer) nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to Neuron Postsynaptic Neuron nAChR->Neuron Activates Overstimulation Continuous Nerve Firing Neuron->Overstimulation Leads to Paralysis Paralysis & Death Overstimulation->Paralysis

Fig. 1: Simplified signaling pathway of neonicotinoids at the insect nAChR.
Metabolic Pathways

In insects and other organisms, neonicotinoids are primarily metabolized by cytochrome P450 (CYP450) enzymes.[17][18] These enzymes can detoxify the parent compound through processes like hydroxylation and oxidation.[17] In some cases, metabolism can lead to the formation of metabolites that are also toxic. For instance, thiamethoxam can be metabolized to clothianidin, another active neonicotinoid.[19]

cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Parent Parent Neonicotinoid P450 Cytochrome P450 Enzymes Parent->P450 Metabolites Oxidized/Hydroxylated Metabolites P450->Metabolites e.g., Hydroxylation, N-demethylation Conjugation Conjugation (e.g., Glucuronidation) Metabolites->Conjugation Excretion Excretable Conjugates Conjugation->Excretion Increases Water Solubility

Fig. 2: Generalized metabolic pathway of neonicotinoids in biota.

Experimental Protocols

The data presented in this guide are derived from studies that generally follow standardized international guidelines to ensure comparability and reliability.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This test guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[9][11]

  • Principle: A radiolabelled (commonly ¹⁴C) test substance is applied to fresh soil samples.

  • Incubation: The treated soil is incubated in the dark at a controlled temperature (e.g., 20°C) and moisture level. For aerobic conditions, the soil is exposed to air, and evolved ¹⁴CO₂ is trapped to measure mineralization. For anaerobic conditions, the soil is flooded and purged with an inert gas after an initial aerobic phase.

  • Sampling and Analysis: At various intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and its transformation products.

  • Endpoint: The rate of degradation is used to calculate the DT₅₀ (time for 50% dissipation) and DT₉₀ (time for 90% dissipation) values.

start Start prep Prepare Soil Samples (Radiolabelled Compound) start->prep incubate Incubate in Dark (Controlled Temp/Moisture) prep->incubate aerobic Aerobic Conditions (Airflow, CO2 Trap) incubate->aerobic anaerobic Anaerobic Conditions (Flooded, N2 Purge) incubate->anaerobic sample Periodic Sampling aerobic->sample anaerobic->sample extract Solvent Extraction sample->extract analyze HPLC Analysis (Parent & Metabolites) extract->analyze calculate Calculate DT50 / DT90 analyze->calculate

Fig. 3: Experimental workflow for OECD Guideline 307.
Hydrolysis as a Function of pH (OECD 111)

This guideline assesses the abiotic degradation of a chemical in water due to hydrolysis at different pH levels relevant to the environment.[6][8]

  • Principle: The test substance is added to sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Incubation: The solutions are incubated in the dark at a constant temperature (a preliminary test is often run at 50°C to gauge stability).

  • Analysis: At set time points, the concentration of the test substance and any major hydrolysis products are determined.

  • Endpoint: The rate constant of hydrolysis is calculated for each pH, which is then used to determine the half-life.

Phototransformation of Chemicals in Water (OECD 316)

This guideline is used to determine the rate of direct photodegradation of a chemical in water when exposed to simulated sunlight.[5][20]

  • Principle: The test substance is dissolved in a sterile aqueous buffer.

  • Irradiation: The solution is exposed to a light source (e.g., a xenon arc lamp) that simulates natural sunlight. Dark controls are run in parallel to account for non-photolytic degradation.

  • Analysis: The concentration of the test substance is measured over time.

  • Endpoint: The photodegradation rate constant and half-life are calculated. The quantum yield, which is the efficiency of the photochemical process, can also be determined.

Conclusion

This comparative analysis highlights significant differences in the environmental fate of this compound and newer neonicotinoids. This compound, with its instability in sunlight and more rapid hydrolysis under alkaline conditions, appears to be less persistent in the environment compared to many of its successors. The newer neonicotinoids, particularly compounds like clothianidin and imidacloprid, exhibit high persistence in soil, which, combined with their high water solubility, increases the risk of environmental accumulation and off-target effects. Acetamiprid and dinotefuran appear to be less persistent in soil compared to other newer neonicotinoids.

These findings underscore the importance of considering environmental fate parameters early in the insecticide development process. By understanding the relationships between chemical structure and environmental persistence, researchers can work towards designing more effective and environmentally benign crop protection solutions.

References

Nithiazine's Selective Affinity for Insect Over Vertebrate Nicotinic Acetylcholine Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nithiazine, a foundational molecule in the development of neonicotinoid insecticides, exhibits a remarkable selectivity for insect nicotinic acetylcholine (B1216132) receptors (nAChRs) over their vertebrate counterparts. This selective toxicity is a cornerstone of its insecticidal efficacy and favorable safety profile for vertebrates. This guide provides a comparative analysis of this compound's selectivity, supported by experimental data from its close analogs, and details the methodologies used to ascertain these properties.

Comparative Binding Affinity

While specific quantitative binding data for this compound is limited in publicly available literature, the selectivity of its chemical class is well-documented through extensive studies on its derivatives, such as Imidacloprid and Thiamethoxam. These compounds serve as excellent surrogates to illustrate the principle of selective binding to insect nAChRs.

The following table summarizes the binding affinities (Ki values) of Imidacloprid and Thiamethoxam for various insect and vertebrate nAChR subtypes. A lower Ki value indicates a higher binding affinity.

CompoundReceptor SourcenAChR SubtypeKi (nM)Selectivity Ratio (Vertebrate Ki / Insect Ki)
Imidacloprid Drosophila melanogaster (Fruit Fly)-1.3~1846
Rat Brainα4β22400
Thiamethoxam Myzus persicae (Green Peach Aphid)-2.1~1905
Rat Brainα4β24000

The Molecular Basis of Selectivity

The high selectivity of this compound and its analogs for insect nAChRs is attributed to specific structural differences between the insect and vertebrate receptors. Neonicotinoids act as agonists on insect nAChRs, leading to overstimulation of the nervous system, paralysis, and death of the insect.[1][2] In contrast, their affinity for vertebrate neuronal nAChRs is significantly lower, resulting in a much wider safety margin.[1][2] The negatively charged nitro or cyano group in the neonicotinoid pharmacophore is thought to interact with a unique cationic subsite within the insect nAChR binding pocket, a feature that is absent in vertebrate receptors.

Experimental Protocols

The determination of binding affinities for compounds like this compound and its analogs is primarily conducted through competitive radioligand binding assays.

Radioligand Binding Assay for nAChRs

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the binding affinity of a test compound (e.g., this compound) for a specific nAChR subtype.

1. Membrane Preparation:

  • Insect nAChRs: Heads from a suitable insect species (e.g., Musca domestica) are homogenized in an ice-cold buffer (e.g., 0.32 M sucrose, 0.1 mM EDTA, 100 mM sodium phosphate, pH 7.4). The homogenate is then subjected to differential centrifugation to isolate the membrane fraction containing the nAChRs.[3]

  • Vertebrate nAChRs: Brain tissue from a vertebrate model (e.g., rat) or cultured cells expressing specific nAChR subtypes (e.g., HEK293 cells expressing α4β2 nAChRs) are homogenized and centrifuged to obtain a membrane preparation.[4][5]

2. Binding Assay:

  • The membrane preparation is incubated with a specific radioligand (e.g., [³H]Imidacloprid or [³H]epibatidine) and varying concentrations of the unlabeled test compound.

  • The incubation is carried out in a suitable buffer at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).[4]

3. Separation and Quantification:

  • The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[4]

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.[4]

  • The radioactivity retained on the filters, which represents the bound radioligand, is quantified using liquid scintillation counting.[4]

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Process and Pathways

To better understand the concepts discussed, the following diagrams illustrate the nAChR signaling pathway and the experimental workflow for determining binding affinity.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Channel_Opening Channel Opening nAChR->Channel_Opening Agonist Agonist (e.g., this compound) Agonist->nAChR Binds to Ion_Influx Cation Influx (Na+, Ca2+) Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream

Caption: nAChR signaling pathway initiated by agonist binding.

Experimental_Workflow A 1. Membrane Preparation (Insect or Vertebrate Source) B 2. Incubation (Membranes + Radioligand + this compound) A->B C 3. Separation (Vacuum Filtration) B->C D 4. Quantification (Scintillation Counting) C->D E 5. Data Analysis (IC50 and Ki Determination) D->E

Caption: Workflow for radioligand binding assay.

References

comparative studies on the metabolism of Nithiazine in target and non-target insects

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of direct comparative research on the metabolism of Nithiazine, a foundational compound for neonicotinoid insecticides, necessitates a focused examination of its close and widely used analog, imidacloprid (B1192907). This guide provides a comparative analysis of imidacloprid metabolism in target pest insects and non-target beneficial insects, offering insights into the metabolic pathways, quantitative differences, and the experimental methods used to obtain this data. This information is crucial for researchers, scientists, and drug development professionals in understanding the selective toxicity of neonicotinoid insecticides.

Executive Summary

The primary mechanism of differential toxicity of neonicotinoid insecticides, such as imidacloprid, between target pests and non-target beneficial insects lies in their metabolic processing. Both target and non-target insects utilize cytochrome P450 monooxygenases (P450s) as the principal enzymes for metabolizing these compounds. However, the efficiency and the resulting metabolic pathways can differ significantly.

Target pest insects, particularly those that have developed resistance, often exhibit an overexpression of specific P450 genes, leading to rapid detoxification and reduced susceptibility to the insecticide. In contrast, non-target beneficial insects, like honey bees, also metabolize these compounds but may do so at a slower rate or via pathways that can still produce toxic metabolites, contributing to their vulnerability.

This guide details the known metabolic pathways of imidacloprid in representative target and non-target insects, presents available quantitative data on metabolic rates and metabolite formation, and outlines the experimental protocols employed in these studies.

Comparative Metabolic Pathways

The metabolism of imidacloprid in insects primarily involves oxidation reactions catalyzed by P450 enzymes, leading to hydroxylation, olefin formation, and other modifications. These initial Phase I reactions are often followed by Phase II conjugation, which further facilitates excretion.

Target Insects (e.g., Aphids, Whiteflies):

Pest insects, such as the green peach aphid (Myzus persicae) and the whitefly (Bemisia tabaci), metabolize imidacloprid as a detoxification mechanism. In resistant strains, this process is significantly enhanced. The primary metabolic routes include:

  • Hydroxylation: The most common pathway involves the hydroxylation of the imidazolidine (B613845) ring to produce 5-hydroxyimidacloprid and 4-hydroxyimidacloprid.

  • Olefin Formation: Dehydrogenation of the imidazolidine ring leads to the formation of the olefin metabolite.

  • Nitroreduction: The nitro group can be reduced to a nitrosoguanidine, which can be further metabolized.

  • Cleavage: Cleavage of the molecule can occur, leading to the formation of 6-chloronicotinic acid.

Non-Target Insects (e.g., Honey Bees):

Beneficial insects like the honey bee (Apis mellifera) also metabolize imidacloprid, but the balance between detoxification and toxification can be delicate. The metabolic pathways are broadly similar to those in target insects:

  • Hydroxylation: Honey bees also produce 5-hydroxyimidacloprid.

  • Olefin Formation: The olefin metabolite is also a significant product in honey bees.

  • Other Metabolites: Further metabolism can lead to other compounds, though the complete pathway is not as well-defined as in some pest species.

It is important to note that some metabolites, such as the olefin derivative, can be as or even more toxic than the parent imidacloprid to the insect nicotinic acetylcholine (B1216132) receptor (nAChR).[1]

cluster_target Target Insect Metabolism (e.g., Aphids) cluster_nontarget Non-Target Insect Metabolism (e.g., Honey Bee) Imidacloprid_T Imidacloprid Metabolite_5OH_T 5-Hydroxy- imidacloprid Imidacloprid_T->Metabolite_5OH_T CYP450 (Hydroxylation) Metabolite_Olefin_T Olefin Metabolite Imidacloprid_T->Metabolite_Olefin_T CYP450 (Dehydrogenation) Metabolite_6CNA_T 6-Chloronicotinic Acid Imidacloprid_T->Metabolite_6CNA_T Cleavage Detoxification_T Detoxification & Excretion Metabolite_5OH_T->Detoxification_T Metabolite_Olefin_T->Detoxification_T Metabolite_6CNA_T->Detoxification_T Imidacloprid_NT Imidacloprid Metabolite_5OH_NT 5-Hydroxy- imidacloprid Imidacloprid_NT->Metabolite_5OH_NT CYP450 (Hydroxylation) Metabolite_Olefin_NT Olefin Metabolite Imidacloprid_NT->Metabolite_Olefin_NT CYP450 (Dehydrogenation) Toxic_Effect_NT Toxic Effect Metabolite_5OH_NT->Toxic_Effect_NT Metabolite_Olefin_NT->Toxic_Effect_NT

Comparative metabolic pathways of imidacloprid in insects.

Quantitative Comparison of Metabolism

ParameterTarget Insect (e.g., Bemisia tabaci)Non-Target Insect (Apis mellifera)Reference
Primary Metabolic Enzymes Cytochrome P450s (e.g., CYP6CM1, CYP4G68)Cytochrome P450s[2][3]
Metabolic Rate Rapid (especially in resistant strains due to P450 overexpression)Half-life of 4.5 - 5 hours[3][4]
Key Metabolites 5-hydroxyimidacloprid, 4-hydroxyimidacloprid, Olefin metabolite, 6-chloronicotinic acid5-hydroxyimidacloprid, Olefin metabolite[4]
Metabolic Outcome Primarily detoxification, leading to resistanceDetoxification and potential formation of toxic metabolites[1]

Experimental Protocols

The study of insecticide metabolism in insects involves a series of well-defined experimental procedures. Below is a generalized workflow based on methodologies reported in the literature.

cluster_workflow Experimental Workflow for Insecticide Metabolism Studies Insect_Rearing 1. Insect Rearing (Target and Non-Target Species) Insecticide_Admin 2. Insecticide Administration (Oral or Topical) Insect_Rearing->Insecticide_Admin Sample_Collection 3. Sample Collection (At various time points) Insecticide_Admin->Sample_Collection Metabolite_Extraction 4. Metabolite Extraction (e.g., QuEChERS method) Sample_Collection->Metabolite_Extraction Metabolite_Analysis 5. Metabolite Analysis (HPLC-MS/MS) Metabolite_Extraction->Metabolite_Analysis Data_Analysis 6. Data Analysis (Quantification of parent compound and metabolites) Metabolite_Analysis->Data_Analysis

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Nithiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the handling and disposal of Nithiazine, a nitromethylene neonicotinoid insecticide. Adherence to these protocols is critical to ensure the safety of all researchers, scientists, and drug development professionals. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation[1].

Personal Protective Equipment (PPE): Your First Line of Defense

The following table summarizes the required personal protective equipment when handling this compound. This equipment must be worn at all times in the designated handling areas.

Body Part Personal Protective Equipment Specifications & Rationale
Eyes/Face Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) standards to prevent eye irritation from dust or splashes[1].
Skin Chemical-impermeable glovesMust be inspected prior to use. Satisfy specifications of EU Directive 89/686/EEC and EN 374[1].
Fire/flame resistant and impervious clothingTo protect against skin contact and potential fire hazards[1].
Respiratory Full-face respiratorRequired if exposure limits are exceeded, or if irritation or other symptoms are experienced[1].

Operational Plan: A Step-by-Step Protocol for Safe Handling

Strict adherence to the following procedural steps is mandatory to minimize exposure and ensure a safe laboratory environment.

1. Pre-Handling Preparations:

  • Ventilation: Ensure handling occurs in a well-ventilated area or a designated fume hood[1].

  • Equipment Check: Inspect all PPE for integrity before use. Discard and replace any damaged items.

  • Emergency Stations: Confirm that emergency eyewash stations and safety showers are accessible and operational.

  • Documentation: Review the Safety Data Sheet (SDS) for this compound before beginning any work[2].

2. Handling this compound:

  • Avoid Dust and Aerosols: Handle the compound in a manner that avoids the formation of dust and aerosols[1].

  • Prevent Contact: Avoid all direct contact with skin and eyes[1].

  • No Personal Items: Do not eat, drink, or smoke in the handling area[1].

  • Grounding: Use non-sparking tools and prevent fire caused by electrostatic discharge[1].

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling[1].

  • Clothing: Take off contaminated clothing and wash it before reuse[1].

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuff containers[1].

Emergency Response Plan

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Type Immediate Action
Ingestion Get medical help immediately. Rinse mouth with water. Do not induce vomiting[1].
Skin Contact Wash the affected area with plenty of water. Get medical help. Remove contaminated clothing and wash before reuse[1].
Eye Contact Wear tightly fitting safety goggles. In case of contact, rinse thoroughly with plenty of water and seek medical advice[1].
Inhalation If breathing is difficult, move the person to fresh air and get medical help. Use a full-face respirator if exposure limits are exceeded[1].
Spill Evacuate personnel to a safe area. Avoid dust formation and breathing vapors. Remove all sources of ignition. Prevent further leakage if safe to do so. Do not let the chemical enter drains[1].

Disposal Plan: Responsible and Safe Waste Management

Proper disposal of this compound and its containers is an essential part of the safety protocol to prevent environmental contamination.

1. Unused this compound:

  • Dispose of unwanted this compound through a licensed waste disposal contractor[3].

  • Do not dispose of it in drains or with household waste.

2. Empty Containers:

  • Empty containers may retain product residue and can be hazardous. Do not reuse them[3].

  • Rinse the container thoroughly and dispose of it in accordance with local regulations for hazardous waste.

3. Contaminated Materials:

  • Any materials, such as absorbent paper or contaminated PPE, should be treated as hazardous waste and disposed of through a licensed contractor[3].

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.